3,4-Dichlorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHJAOJUJHJKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9024980 | |
| Record name | 3,4-Dichlorobenzoic acid | |
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Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51-44-5 | |
| Record name | 3,4-Dichlorobenzoic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 3,4-Dichlorobenzoic acid | |
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| Record name | 3,4-DICHLOROBENZOIC ACID | |
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| Record name | 3,4-DICHLOROBENZOIC ACID | |
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| Record name | Benzoic acid, 3,4-dichloro- | |
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| Record name | 3,4-Dichlorobenzoic acid | |
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| Record name | 3,4-dichlorobenzoic acid | |
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| Record name | 3,4-DICHLOROBENZOIC ACID | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Dichlorobenzoic Acid (CAS 51-44-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorobenzoic acid, with the Chemical Abstracts Service (CAS) number 51-44-5, is a halogenated aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with two chlorine atoms at the 3 and 4 positions and a carboxylic acid group, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and discusses its current and potential applications, particularly in the realm of drug discovery and development. The unique electronic and steric properties conferred by the chlorine substituents influence its reactivity and biological activity, making it a molecule of significant interest to the scientific community.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| CAS Number | 51-44-5 | [1][2][3][4] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][5][6][7] |
| Molecular Weight | 191.01 g/mol | [1][2][4][6] |
| Appearance | White to almost white crystalline powder or solid | [1][3] |
| Melting Point | 204-206 °C | [2][4][8] |
| Boiling Point | 317.8 °C (Predicted) | [1] |
| Solubility | Soluble in ethanol and diethyl ether; sparingly soluble in dimethylsulfoxide; very slightly soluble in water (0.006112 g/100 g) | [9] |
| pKa | 3.82 | [4] |
| InChI Key | VPHHJAOJUJHJKD-UHFFFAOYSA-N | [2][6] |
| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)Cl | [6] |
Synthesis and Purification
Detailed methodologies for the synthesis of this compound are crucial for researchers requiring this compound for their work. Two common synthetic routes are provided below.
Synthesis from p-Chlorobenzoic Acid
This protocol describes the chlorination of p-chlorobenzoic acid using antimony pentachloride.
Experimental Protocol:
-
In a sealed tube, combine 10 g of p-chlorobenzoic acid and 75 g of antimony pentachloride.
-
Heat the sealed tube to 200 °C for 8 hours.
-
After cooling, carefully open the tube and treat the reaction mixture with an excess of dilute hydrochloric acid.
-
Collect the precipitated this compound by filtration and wash it with cold water.
-
Dissolve the crude product in a dilute ammonium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Evaporate the filtrate to dryness to obtain the ammonium salt of this compound.
-
Decompose the ammonium salt by treating it with dilute hydrochloric acid to precipitate the purified this compound.
-
Collect the purified acid by filtration, wash with water, and dry.
-
For further purification, recrystallize the product from dilute ethanol.
References
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 4. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. calibrechem.com [calibrechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
A Technical Guide to the Physicochemical Properties of 3,4-Dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dichlorobenzoic acid (3,4-DCBA) is a halogenated aromatic carboxylic acid with the chemical formula C₇H₄Cl₂O₂. As a substituted benzoic acid, its physicochemical properties are of significant interest in various fields, including drug discovery, environmental science, and chemical synthesis. This document provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and presents logical workflows for these procedures. All quantitative data are summarized for clarity and rapid assessment.
Core Physicochemical Properties
The fundamental properties of this compound are summarized in the tables below. These values are critical for predicting its behavior in various chemical and biological systems.
Table 1: General and Structural Information
| Property | Value | Source(s) |
| CAS Number | 51-44-5 | [1][2][3][4] |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][2][5] |
| Molecular Weight | 191.01 g/mol | [1][2][6] |
| IUPAC Name | This compound | [6] |
| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)Cl | [1][6] |
| InChI Key | VPHHJAOJUJHJKD-UHFFFAOYSA-N | [2][6] |
| Physical Form | White to almost white powder or crystal | [2][3] |
Table 2: Thermodynamic and Physical Properties
| Property | Value | Source(s) |
| Melting Point | 204-206 °C | [2][3] |
| 204.5 °C | ||
| 205-209 °C | [4] | |
| Boiling Point | 317.80 °C (Experimental) | [1] |
| 273.68 °C (Rough Estimate) | [2] | |
| Density | 1.4410 (Rough Estimate) | [2] |
| pKa | 3.60 ± 0.10 (Predicted) | [2] |
| logP (Octanol/Water) | 3.5 (Computed) | [6] |
Table 3: Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Insoluble | [2] |
| 0.006112 g/100g | ||
| Ethanol | Very Soluble | |
| Diethyl Ether | Soluble | |
| Dimethylsulfoxide | Sparingly Soluble |
Experimental Protocols and Methodologies
Accurate determination of physicochemical properties is paramount for research and development. This section details the standard experimental protocols for measuring key parameters of substituted benzoic acids like 3,4-DCBA.
Determination of Acid Dissociation Constant (pKa)
The pKa, or acid dissociation constant, is a critical measure of a compound's acidity in a given solvent. For benzoic acid derivatives, potentiometric titration and spectrophotometry are common and reliable methods.
Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. The procedure involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.
-
Preparation of Analyte Solution : A precise amount of this compound is dissolved in a suitable solvent, typically a hydro-organic mixture like acetonitrile-water, to a known concentration.
-
Electrode Calibration : The pH electrode and measurement system are calibrated using a series of standard buffer solutions to ensure accurate pH readings.
-
Titration : A standardized solution of a strong base (e.g., NaOH) is added to the analyte solution in small, precise increments.
-
Data Acquisition : The pH of the solution is recorded after each addition of the titrant, allowing for the generation of a titration curve (pH vs. volume of titrant).
-
Data Analysis : The equivalence point of the titration is determined from the titration curve, often by analyzing the first or second derivative of the curve. The pKa is the pH at which half of the acid has been neutralized. Specialized software, such as Hyperquad, can be used for multi-linear regression analysis of the data to calculate the stability constants.
Determination of Octanol-Water Partition Coefficient (logP)
The n-octanol/water partition coefficient (Pₒᵥ) is a measure of a chemical's lipophilicity and is a key parameter for predicting its environmental fate and bioaccumulation potential. The OECD Test Guideline 107 (Shake Flask Method) is a widely accepted standard for its determination.
Protocol: OECD 107 Shake Flask Method
This method is suitable for determining logPₒᵥ values in the range of -2 to 4.
-
Phase Preparation : High-purity n-octanol and water are pre-saturated with each other by shaking them together, followed by separation. This ensures that the two phases are in equilibrium before the introduction of the test substance.
-
Test Solution Preparation : A stock solution of this compound is prepared in n-octanol. Since the compound is ionizable, the aqueous phase should be buffered to a pH at least two units below the pKa to ensure the substance is in its non-ionized form.
-
Partitioning : The stock solution is added to a mixture of pre-saturated n-octanol and buffered water in a vessel. The vessel is then shaken vigorously at a constant temperature (e.g., 20-25°C) until equilibrium is reached.
-
Phase Separation : The mixture is centrifuged to achieve a clear separation of the n-octanol and aqueous phases.
-
Concentration Analysis : The concentration of this compound in each phase (Cₒₖₜₐₙₒₗ and Cᵥₐₜₑᵣ) is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
Calculation : The partition coefficient (Pₒᵥ) is calculated as the ratio of the concentrations. The final result is expressed as its base-10 logarithm (logPₒᵥ). The experiment is typically run in triplicate with different solvent volume ratios.
References
- 1. This compound,4-tolyl ester (CAS 92153-13-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound [chemister.ru]
- 3. This compound | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - [sigmaaldrich.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. srd.nist.gov [srd.nist.gov]
3,4-Dichlorobenzoic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties and analytical methodologies for 3,4-Dichlorobenzoic acid. The information is curated to support research and development activities where this compound is utilized as a key intermediate or reference standard.
Core Physicochemical Data
The essential quantitative data for this compound are summarized below. These values are fundamental for experimental design, analytical method development, and chemical synthesis.
| Parameter | Value | References |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][2][3][4] |
| Cl₂C₆H₃CO₂H | [5] | |
| Molecular Weight | 191.01 g/mol | [1][5] |
| 191.0115 g/mol | ||
| CAS Number | 51-44-5 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are critical for its application in a laboratory setting. Below are protocols derived from established methods.
Synthesis of this compound
Classic Synthesis Protocol:
This method describes the synthesis of this compound from p-chlorobenzoic acid.
-
Reaction Setup: In a sealed tube, combine 10 grams of p-chlorobenzoic acid with 75 grams of antimony pentachloride.
-
Heating: Heat the sealed tube to 200°C for a duration of 8 hours.
-
Precipitation: After cooling, carefully open the tube and treat the reaction mixture with an excess of dilute hydrochloric acid. This will precipitate the crude this compound.
-
Collection and Washing: Collect the precipitate and wash it with cold water.
-
Purification via Ammonium Salt: Dissolve the washed solid in a dilute ammonium hydroxide solution. Filter the solution and then evaporate it to dryness to obtain the ammonium salt.
-
Final Isolation: Decompose the ammonium salt with dilute hydrochloric acid to yield the purified this compound. Collect, wash, and dry the final product.
-
Recrystallization: For higher purity, the this compound can be recrystallized from dilute alcohol.[6]
Green Chemistry Synthesis Protocol:
This protocol outlines a more modern approach using an autoclave for the oxidation of a suitable alcohol precursor.
-
Reactor Charging: In an autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge, add the desired amount of the starting alcohol, the catalyst (e.g., Au NCs/TiO₂), water, and sodium hydroxide.
-
Oxygenation: Seal the autoclave and replace the atmosphere over the mixture with oxygen three times.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 120°C) with stirring. Charge the reactor with oxygen to a pressure of 1.0 MPa and maintain this pressure throughout the reaction.
-
Work-up: After the reaction is complete (e.g., 6 hours), cool the reactor to room temperature. Dilute the reaction mixture with acetone to dissolve the products.
-
Catalyst Removal and Acidification: Separate the catalyst by filtration. Acidify the filtrate to a pH of 2.0 using hydrochloric acid.
-
Extraction and Isolation: Remove the solvent via rotary evaporation. Adjust the pH of the residue to 10.0 with 2.0 M sodium hydroxide and extract three times with ethyl acetate. The aqueous layer is then acidified to pH 2.0 with 6.0 M hydrochloric acid and extracted with ethyl acetate.
-
Final Product: The organic layer from the final extraction is subjected to rotary evaporation to yield the carboxylic acid, which is then dried overnight.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the analysis of this compound.
-
Principle: The compound is analyzed using a reverse-phase (RP) HPLC method. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
-
Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid.
-
Mass Spectrometry Compatibility: For applications compatible with mass spectrometry (MS), the phosphoric acid in the mobile phase should be replaced with formic acid.
-
Column: A Newcrom R1 HPLC column is suitable for this analysis.
-
Applications: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[7]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the classic synthesis of this compound, providing a clear visual representation of the experimental process.
Caption: Workflow for the classic synthesis of this compound.
Biological Activity and Applications
This compound has demonstrated biological activity, including the inhibition of bacterial growth in tissue culture.[1] It is also known to inhibit the synthesis of 1-hydroxy-2-naphthoic acid, which serves as an intermediate in bacterial dioxygenases.[1] In analytical and metabolic studies, it has been employed as an internal standard for the multiresidue analysis of pharmaceuticals and personal care products by ultra-performance liquid chromatography-tandem mass spectrometry. Additionally, it has been used to investigate the metabolic fate of 4-chloro-3,5-dinitrobenzoic acid.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound (51-44-5) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. This compound 99 51-44-5 [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. This compound | SIELC Technologies [sielc.com]
The Solubility of 3,4-Dichlorobenzoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3,4-Dichlorobenzoic acid in various organic solvents. Understanding the solubility characteristics of this compound is crucial for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This document compiles available solubility data, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is a measure of the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For an organic acid like this compound, its solubility is governed by the interplay of its molecular structure and the properties of the solvent. Key factors include:
-
Polarity: The principle of "like dissolves like" is paramount. The polar carboxylic acid group (-COOH) of this compound can engage in hydrogen bonding with polar solvents. Conversely, the dichlorinated benzene ring is nonpolar and interacts favorably with nonpolar solvents through van der Waals forces.
-
Hydrogen Bonding: The ability of the carboxylic acid group to act as both a hydrogen bond donor and acceptor significantly influences its solubility in protic solvents like alcohols.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid this compound together in its crystal lattice must be overcome by the solute-solvent interactions for dissolution to occur.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, qualitative data and information on related isomers provide valuable insights.
Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Ethanol | Very Soluble[1] |
| Diethyl Ether | Soluble[1] |
| Dimethylsulfoxide | Sparingly Soluble[1] |
| Water | Insoluble[2] |
Comparative Quantitative Solubility of Dichlorobenzoic Acid Isomers
To provide a quantitative context, the following table presents the water solubility of various dichlorobenzoic acid isomers. This data highlights how the position of the chlorine atoms on the benzene ring can significantly impact the compound's physical properties.[2]
| Isomer | CAS Number | Water Solubility |
| 2,3-Dichlorobenzoic acid | 50-45-3 | Slightly soluble |
| 2,4-Dichlorobenzoic acid | 50-84-0 | 0.36 g/L (15 °C) |
| 2,5-Dichlorobenzoic acid | 50-79-3 | 0.8 g/L |
| 2,6-Dichlorobenzoic acid | 50-30-6 | 0.1-1 g/100 mL (19 °C) |
| This compound | 51-44-5 | Insoluble |
| 3,5-Dichlorobenzoic acid | 51-36-5 | 147.1 mg/L |
Note: "Insoluble" generally indicates a very low solubility. For context, the solubility of 2,4-Dichlorobenzoic acid in various organic solvents is significantly higher than in water, with good solubility reported in ethanol, acetone, and ethyl acetate.[3] It is reasonable to expect a similar trend for this compound.
Experimental Protocol: Determination of Solubility via the Gravimetric Method
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the static equilibrium gravimetric method.
1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated analytical balance
-
Vials with screw caps
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Vortex mixer
2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible in each vial.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume (e.g., 2.00 mL) of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid.
-
-
Solvent Evaporation:
-
Place the evaporation dishes in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator at room temperature.
-
Continue the evaporation process until a constant weight of the dried solute is achieved.
-
-
Data Analysis and Calculation:
-
Record the final weight of the evaporation dish containing the dried this compound.
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.
-
The solubility can be expressed in various units, such as g/L or g/100g of solvent.
-
Calculation for g/L:
-
Solubility (g/L) = (Mass of dried solute in g) / (Volume of filtered aliquot in L)
-
-
Calculation for g/100g of solvent:
-
First, determine the mass of the solvent in the aliquot by multiplying the volume of the aliquot by the density of the solvent at the experimental temperature.
-
Solubility ( g/100g solvent) = [(Mass of dried solute in g) / (Mass of solvent in aliquot in g)] x 100
-
-
3. Quality Control
-
Perform each measurement in triplicate to ensure reproducibility.
-
Run a blank (solvent only) to account for any non-volatile impurities in the solvent.
-
Ensure the temperature is precisely controlled throughout the experiment.
Experimental Workflow Diagram
The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.
References
A Technical Guide to the Melting Point of 3,4-Dichlorobenzoic Acid
This document provides a comprehensive overview of the physical and chemical properties of 3,4-Dichlorobenzoic acid, with a primary focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and standardized protocols for material characterization. This guide details the experimental procedures for accurate melting point determination and discusses the significance of this property in assessing compound purity.
Physicochemical Properties of this compound
This compound is a chlorobenzoic acid with chloro substituents at the 3 and 4 positions of the benzene ring.[1][2] It is a white solid compound often used as an internal standard in analytical chemistry or to study metabolic pathways.[2][3] A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzoic acid, 3,4-dichloro- | [1] |
| CAS Number | 51-44-5 | [3][4] |
| Molecular Formula | C₇H₄Cl₂O₂ | [5][6] |
| Molecular Weight | 191.01 g/mol | [1][3][5] |
| Appearance | Solid | [3][6] |
| Melting Point | 204-206 °C | [2][3][6] |
| 204.5 °C | [5] | |
| 205-209 °C | [7] | |
| Boiling Point | 317.8 °C at 760 mmHg | [6] |
| Assay | 99% | [3] |
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[8] For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities lowers and broadens the melting range, making melting point determination a crucial technique for assessing the purity of a substance.[8]
The most common method for determining the melting point of an organic solid involves heating a small sample in a capillary tube and observing the temperature range over which it melts. Modern laboratories typically use automated or semi-automated melting point apparatus, such as a Mel-Temp or DigiMelt, which consist of a heated metal block and a calibrated thermometer or digital sensor.[9]
Materials:
-
This compound sample
-
Melting point capillary tubes (one end sealed)
-
Mortar and pestle (optional, if sample is not a fine powder)
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp)
-
Thermometer (calibrated) or digital temperature probe
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[10][11]
-
Invert an open-ended capillary tube and press the open end into the powder.
-
Tap the sealed end of the tube on a hard surface to pack the powder down. Repeat until a column of 1-2 cm of tightly packed sample is obtained at the bottom of the tube.[10][11]
-
-
Apparatus Setup:
-
Measurement:
-
Begin heating the block. For a preliminary, rapid determination, a heating rate (ramp) of 10-20°C per minute can be used to find an approximate melting range.[9]
-
For an accurate measurement, use a slow heating rate of approximately 1-2°C per minute.[9]
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts completely.
-
The melting range is reported as T₁ to T₂. For a pure sample, this range should be narrow.
-
-
Post-Measurement:
-
Allow the apparatus to cool before performing subsequent measurements.
-
It is standard practice to perform at least two careful determinations to ensure the value is consistent and reproducible.
-
The mixed melting point technique is a simple and effective method to confirm the identity of an unknown compound if an authentic sample is available.[8]
Principle: If two different compounds are mixed, the mixture will behave as an impure substance, resulting in a depressed and broadened melting range.[9] If the two compounds are identical, the mixture will be pure, and the melting point will be sharp and unchanged.
Procedure:
-
Prepare a 50:50 mixture by thoroughly grinding together the unknown sample and an authentic sample of this compound.
-
Determine the melting point of this mixture using the protocol described above.
-
Interpretation:
-
If the melting point of the mixture is sharp and matches the literature value for this compound (e.g., 204-206°C), the unknown sample is identical to the authentic sample.
-
If the melting point is significantly lower and occurs over a broad range, the unknown sample is not this compound.[9]
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the melting point of a solid organic compound like this compound.
Conclusion
The melting point is a fundamental physical property critical for the identification and purity assessment of this compound. The accepted melting range for this compound is consistently reported as 204-209°C. Adherence to standardized experimental protocols, such as the capillary method detailed herein, is essential for obtaining accurate and reproducible results. The use of techniques like mixed melting point determination further aids researchers in confirming sample identity and ensuring the quality required for drug development and other scientific applications.
References
- 1. This compound | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 51-44-5 [chemicalbook.com]
- 3. 3,4-二氯苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound [chemister.ru]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. athabascau.ca [athabascau.ca]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. scribd.com [scribd.com]
- 11. byjus.com [byjus.com]
3,4-Dichlorobenzoic acid structural isomers and nomenclature
An In-depth Technical Guide to the Structural Isomers and Nomenclature of Dichlorobenzoic Acid
For researchers, scientists, and professionals in drug development, a precise understanding of structural isomers is fundamental. The distinct physicochemical properties and biological activities of isomers, arising from the varied positions of substituent groups on a molecule, are critical in fields ranging from medicinal chemistry to materials science. Dichlorobenzoic acid (C₇H₄Cl₂O₂), a substituted aromatic carboxylic acid, exists as six constitutional isomers, each distinguished by the placement of the two chlorine atoms on the benzene ring.[1]
These compounds are significant as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, 2,3-Dichlorobenzoic acid is a key precursor for the antiepileptic drug Lamotrigine.[1] Several isomers also exhibit herbicidal properties, often by mimicking or interfering with plant hormones like auxins.[1] This guide provides a detailed comparative analysis of the six structural isomers of dichlorobenzoic acid, focusing on their nomenclature, physicochemical properties, and relevant experimental protocols.
Physicochemical Properties of Dichlorobenzoic Acid Isomers
The substitution pattern of the chlorine atoms on the benzene ring significantly influences the physicochemical properties of each isomer, including acidity (pKa), melting point, and solubility. These parameters are crucial for predicting the behavior of these molecules in chemical reactions and biological systems.
| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Water Solubility |
| 2,3-DCBA | 2,3-Dichlorobenzoic acid | 50-45-3 | 191.01 | 164-167 | 2.58 | Sparingly soluble |
| 2,4-DCBA | 2,4-Dichlorobenzoic acid | 50-84-0 | 191.01 | 157-160[2] | 2.73 | Sparingly soluble |
| 2,5-DCBA | 2,5-Dichlorobenzoic acid | 50-79-3 | 191.01 | 153-156 | 2.80 | < 1 mg/mL at 20°C[3] |
| 2,6-DCBA | 2,6-Dichlorobenzoic acid | 50-30-6 | 191.01 | 140-143 | 1.63 | Soluble |
| 3,4-DCBA | 3,4-Dichlorobenzoic acid | 51-44-5 | 191.01 | 205-209[4] | 3.64 | 0.006112 g/100g [5] |
| 3,5-DCBA | 3,5-Dichlorobenzoic acid | 51-36-5 | 191.01 | 185-188 | 3.46 | Sparingly soluble |
Data compiled from various sources. pKa values are predicted and may vary based on experimental conditions.
Nomenclature of Dichlorobenzoic Acid Isomers
The systematic naming of dichlorobenzoic acid isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent molecule is benzoic acid. The carbon atom of the carboxylic acid group is designated as position 1. The positions of the two chlorine atoms on the benzene ring are then indicated by the lowest possible locants (numbers).
For example, in This compound , the carboxylic acid group is at position 1, and the chlorine atoms are at positions 3 and 4 of the benzene ring.[6] This systematic approach ensures an unambiguous name for each of the six structural isomers.
Structural Isomers of Dichlorobenzoic Acid
The six constitutional isomers of dichlorobenzoic acid are illustrated below, showcasing the different arrangements of the two chlorine atoms on the benzoic acid framework.
Caption: Relationship of the six structural isomers of dichlorobenzoic acid.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key experiments relevant to the synthesis and analysis of dichlorobenzoic acid isomers.
Synthesis of this compound
Principle: This method describes the synthesis of this compound from p-chlorobenzoic acid via chlorination using antimony pentachloride.[7]
Materials:
-
p-Chlorobenzoic acid
-
Antimony pentachloride
-
Dilute hydrochloric acid
-
Dilute ammonium hydroxide solution
-
Dilute alcohol
-
Sealed reaction tube
-
Heating apparatus
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
Combine 10 g of p-chlorobenzoic acid and 75 g of antimony pentachloride in a sealed tube.[7]
-
Heat the sealed tube to 200°C for 8 hours.[7]
-
After cooling, carefully open the tube and treat the reaction mixture with an excess of dilute hydrochloric acid.[7]
-
Collect the precipitated this compound by filtration and wash it with cold water.[7]
-
Dissolve the crude product in a dilute ammonium hydroxide solution and filter the solution.[7]
-
Evaporate the filtrate to dryness to obtain the ammonium salt of this compound.[7]
-
Decompose the ammonium salt with dilute hydrochloric acid to precipitate the purified this compound.[7]
-
Collect the purified acid by filtration, wash with water, and dry.[7]
-
For further purification, recrystallize the this compound from dilute alcohol. The product should be colorless crystals with a melting point of 201-202°C.[7]
Determination of pKa by Potentiometric Titration
Principle: The pKa, a measure of an acid's strength in solution, can be accurately determined by potentiometric titration. This involves monitoring the pH of the acidic solution as a standardized base is added.
Materials:
-
Dichlorobenzoic acid isomer
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beakers (250 mL)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[1]
-
Sample Preparation: Dissolve a precisely weighed amount of the dichlorobenzoic acid isomer in deionized water to create a solution of known concentration (e.g., 1 mM). A co-solvent like methanol may be used for sparingly soluble isomers, but note that this will affect the absolute pKa value. Add KCl to a final concentration of 0.15 M.[1]
-
Initial Acidification: Place 20 mL of the sample solution in a beaker with a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO₂. Acidify the solution to approximately pH 2.0 with 0.1 M HCl.[1]
-
Titration: Immerse the pH electrode in the solution and begin stirring. Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the buret, recording the pH after each addition. Continue the titration past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the equivalence point can be determined from the inflection point of the first derivative of the titration curve.
Caption: General experimental workflow for synthesis and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Dichlorobenzoic acid | 50-84-0 [chemicalbook.com]
- 3. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound [chemister.ru]
- 6. This compound | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Spectroscopic Analysis of 3,4-Dichlorobenzoic Acid: A Technical Guide
This guide provides a detailed overview of the spectroscopic data for 3,4-dichlorobenzoic acid, a compound of interest in various fields of chemical research and development. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive spectroscopic profile of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Data
The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~8.0 | d | ~1.8 | 1H | H-2 |
| ~7.8 | dd | ~8.4, ~1.8 | 1H | H-6 |
| ~7.6 | d | ~8.4 | 1H | H-5 |
| ~13.5 | br s | - | 1H | -COOH |
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~166 | -COOH |
| ~138 | C-4 |
| ~133 | C-1 |
| ~132 | C-5 |
| ~131 | C-2 |
| ~130 | C-6 |
| ~128 | C-3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3000-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1475, ~1420 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1300 | Medium | C-O stretch |
| ~900 | Medium | O-H bend (out-of-plane) |
| ~830, ~760 | Strong | C-H bend (out-of-plane) |
| ~880, ~700 | Medium-Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method used for this purpose.[1][2]
| m/z | Relative Intensity (%) | Assignment |
| 190/192/194 | ~100 / ~65 / ~10 | [M]⁺ (Molecular ion) |
| 173/175 | ~91 / ~60 | [M-OH]⁺ |
| 145/147 | ~39 / ~13 | [M-COOH]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound was dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, containing tetramethylsilane (TMS) as an internal standard.[3] The solution was then transferred to an NMR tube. ¹H and ¹³C NMR spectra were recorded on a spectrometer, such as a Bruker Avance 400, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[3][4] Data for ¹H NMR are reported as chemical shift (δ) in parts per million (ppm) relative to TMS, with multiplicity (s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet), coupling constants (J) in Hertz (Hz), and integration.[4] ¹³C NMR data are reported in terms of chemical shift (δ) in ppm.[4]
IR Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet or a Nujol mull.[5] For the KBr pellet method, a small amount of the solid sample was ground with potassium bromide and pressed into a thin, transparent disk. For the Nujol mull technique, the solid was ground with Nujol (a mineral oil) to form a paste, which was then placed between two salt plates (e.g., NaCl or KBr). The prepared sample was then placed in the sample holder of the spectrometer and the spectrum was recorded.
Mass Spectrometry
The mass spectrum was acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.[1] The analysis was performed using Electron Ionization (EI) at an energy of 70 eV.[1] In this process, the sample was vaporized and then bombarded with a beam of high-energy electrons, causing the molecule to ionize and fragment. The resulting ions were then separated by their mass-to-charge ratio (m/z) and detected.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for spectroscopic analysis of this compound.
References
The Dawn of Chlorinated Aromatics: A Technical History of Dichlorobenzoic Acids
For researchers, scientists, and drug development professionals, understanding the genesis of key chemical scaffolds is paramount. Dichlorobenzoic acids, a class of seemingly simple substituted aromatic compounds, possess a rich and impactful history, from their initial synthesis in the late 19th and early 20th centuries to their pivotal roles in modern agriculture and medicine. This in-depth guide explores the discovery and historical background of these versatile molecules, detailing their synthesis, the evolution of their applications, and the analytical methods developed to understand them.
The story of dichlorobenzoic acids is not one of a single breakthrough discovery but rather a gradual emergence from the systematic exploration of halogenated organic compounds. Driven by the burgeoning chemical industry and the desire to understand the influence of substituents on the properties of aromatic rings, chemists in the late 1800s and early 1900s began to systematically synthesize and characterize a vast array of chlorinated benzoic acid isomers. While pinpointing the exact first synthesis of every isomer is challenging due to the nature of scientific reporting at the time, a historical examination of chemical literature reveals the key methodologies and the evolving understanding of these compounds.
From Obscurity to Ubiquity: A Historical Timeline of Synthesis and Application
The initial synthesis of dichlorobenzoic acids was primarily a pursuit of fundamental chemical knowledge. However, as the 20th century progressed, the unique properties of these compounds led to their application in diverse and impactful fields.
-
Early 20th Century: The Era of Synthesis and Characterization. The first decades of the 20th century saw the synthesis and characterization of several dichlorobenzoic acid isomers. For instance, the synthesis of 2,5-dichlorobenzoic acid was first reported in this period as part of broader investigations into halogenated aromatic acids. Similarly, 2,4-dichlorobenzoic acid was first synthesized during this time, though a specific discoverer is not widely credited. These early syntheses were often achieved through methods like the oxidation of the corresponding dichlorotoluenes or through Sandmeyer-type reactions on dichloroanilines.
-
Mid-20th Century: The Rise of Herbicides. The mid-20th century marked a turning point for dichlorobenzoic acids, with their emergence as key components in the burgeoning agrochemical industry. The discovery of the herbicidal properties of auxin-mimicking compounds led to the development of products based on dichlorobenzoic acid derivatives. A notable example is the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid), which was first registered in 1967 and became a widely used selective herbicide for controlling broadleaf weeds.
-
Late 20th Century to Present: Pharmaceutical and Industrial Intermediates. In the latter half of the 20th century and into the 21st, the focus on dichlorobenzoic acids expanded significantly into the pharmaceutical and specialty chemical sectors. Their utility as versatile building blocks in organic synthesis became apparent. For example, 2,3-dichlorobenzoic acid is a key intermediate in the synthesis of the antiepileptic drug lamotrigine. Other isomers have found use in the production of dyes, pigments, and other high-value chemicals.
The Six Isomers: A Comparative Overview of Synthesis
There are six structural isomers of dichlorobenzoic acid, each with unique properties and historical synthesis routes. The following sections provide a detailed look at the preparation of each isomer.
2,3-Dichlorobenzoic Acid
Historically, the synthesis of 2,3-dichlorobenzoic acid has been approached through several routes, often starting from 2,3-dichloroaniline. One common method involves the diazotization of 2,3-dichloroaniline, followed by a Sandmeyer reaction to introduce a nitrile group, which is then hydrolyzed to the carboxylic acid. Another approach involves the oxidation of 2,3-dichlorotoluene.
2,4-Dichlorobenzoic Acid
One of the most commercially significant isomers, 2,4-dichlorobenzoic acid, is primarily synthesized through the oxidation of 2,4-dichlorotoluene. Early methods likely involved strong oxidizing agents like potassium permanganate or chromic acid. Modern industrial processes often utilize catalytic oxidation for improved efficiency and safety.
2,5-Dichlorobenzoic Acid
The synthesis of 2,5-dichlorobenzoic acid was first reported in the early 20th century. A common laboratory and industrial preparation involves the oxidation of 2,5-dichlorotoluene using strong oxidizing agents.
2,6-Dichlorobenzoic Acid
The preparation of 2,6-dichlorobenzoic acid can be achieved through the chlorination of 2,6-dichlorobenzal chloride in the presence of water and a Lewis acid catalyst. This method is detailed in a patent from the 1960s, highlighting an industrial approach to its synthesis.
3,4-Dichlorobenzoic Acid
An early reported synthesis of this compound involves the heating of p-chlorobenzoic acid with antimony pentachloride in a sealed tube. This method, while effective, involves hazardous reagents and conditions, reflecting the nature of early organic synthesis.
3,5-Dichlorobenzoic Acid
The synthesis of 3,5-dichlorobenzoic acid can be accomplished through various pathways. One method starts with the chlorination of benzonitrile to produce 3,5-dichlorobenzonitrile, which is subsequently hydrolyzed to the desired acid. Another route involves the diazotization of 3,5-dichloroaniline.
Key Experimental Protocols: A Glimpse into Historical Synthesis
To provide a practical understanding of the historical synthesis of these compounds, detailed experimental protocols for two representative isomers are presented below.
Table 1: Physicochemical Properties of Dichlorobenzoic Acid Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,3-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 167-170 |
| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 162-164 |
| 2,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 154-156 |
| 2,6-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 142-144 |
| This compound | C₇H₄Cl₂O₂ | 191.01 | 201-203 |
| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 185-188 |
Experimental Protocol 1: Synthesis of 2,5-Dichlorobenzoic Acid via Oxidation of 2,5-Dichlorotoluene
Methodology:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagents: 2,5-dichlorotoluene (1 mole) is placed in the flask. A solution of potassium permanganate (2 moles) in water is prepared.
-
Reaction: The potassium permanganate solution is added dropwise to the stirred and heated 2,5-dichlorotoluene. The reaction mixture is refluxed for several hours until the purple color of the permanganate disappears.
-
Workup: The hot reaction mixture is filtered to remove the manganese dioxide byproduct. The filtrate is then cooled and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the 2,5-dichlorobenzoic acid.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water.
Experimental Protocol 2: Synthesis of 3,5-Dichlorobenzoic Acid from Benzonitrile
Methodology:
-
Chlorination: Benzonitrile is chlorinated using a suitable chlorinating agent (e.g., chlorine gas with a Lewis acid catalyst or sodium hypochlorite) to yield 3,5-dichlorobenzonitrile. The reaction conditions (temperature, solvent) are controlled to favor the desired dichlorination pattern.
-
Hydrolysis: The resulting 3,5-dichlorobenzonitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions. For example, refluxing with a strong acid like sulfuric acid or a strong base like sodium hydroxide will convert the nitrile group to a carboxylic acid.
-
Acidification and Isolation: If basic hydrolysis is used, the reaction mixture is acidified to precipitate the 3,5-dichlorobenzoic acid. The product is then collected by filtration, washed, and dried.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthesis of dichlorobenzoic acids and their subsequent applications, the following diagrams are provided.
Caption: Historical progression of dichlorobenzoic acid synthesis and applications.
Caption: Generalized workflow for the synthesis of dichlorobenzoic acids.
The Evolution of Analytical Techniques
The historical development of analytical methods for dichlorobenzoic acids mirrors the broader advancements in analytical chemistry.
-
Early Methods: In the early 20th century, characterization would have relied on classical methods such as melting point determination, elemental analysis (to confirm the presence and ratio of chlorine), and titration to determine the acidic content.
-
Spectroscopic Revolution: The mid-20th century saw the advent of spectroscopic techniques. Infrared (IR) spectroscopy would have been used to identify the characteristic carbonyl and hydroxyl groups of the carboxylic acid, as well as the C-Cl bonds. Ultraviolet-visible (UV-Vis) spectroscopy would have provided information about the aromatic system.
-
Modern Chromatographic and Spectrometric Techniques: Today, a suite of powerful analytical tools is available for the analysis of dichlorobenzoic acids. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely used to separate and quantify the different isomers. When coupled with mass spectrometry (GC-MS or LC-MS), these techniques provide unambiguous identification and structural information. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is also indispensable for detailed structural elucidation.
Conclusion
The journey of dichlorobenzoic acids from their initial synthesis as objects of academic curiosity to their current status as vital components in agriculture, medicine, and industry is a testament to the enduring power of organic synthesis. For researchers today, understanding this historical context provides not only an appreciation for the foundations of modern chemistry but also a springboard for future innovation. The continued exploration of the synthesis and application of these versatile molecules will undoubtedly lead to new discoveries and advancements in the years to come.
Preliminary Toxicological Profile of 3,4-Dichlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise yet in-depth overview of the preliminary toxicological data available for 3,4-Dichlorobenzoic acid (3,4-DCBA). While comprehensive quantitative data on acute and repeated-dose toxicity remains limited in publicly accessible literature, this document synthesizes the existing information on genotoxicity, irritation potential, and metabolism. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the safety assessment of compounds containing the this compound moiety. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate a clear understanding of the available toxicological endpoints. Visual diagrams of pertinent pathways and workflows are provided to enhance comprehension.
Acute Toxicity
Table 1: Acute Toxicity Data for Dichlorobenzoic Acid Isomers
| Compound | Test Species | Route | LD50 | Reference |
| 2,4-Dichlorobenzoic acid | Mouse | Oral | 830 mg/kg | [1] |
| This compound | Not available | Oral | Not available | |
| This compound | Not available | Dermal | Not available | |
| This compound | Not available | Inhalation | Not available |
Irritation and Sensitization
This compound has been identified as an irritant to the skin and eyes and may cause respiratory tract irritation.
Table 2: Irritation and Sensitization Profile of this compound
| Endpoint | Classification | Notes | Reference |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [2][3] |
| Respiratory Irritation | STOT SE Category 3 | May cause respiratory irritation. | [2][3] |
| Skin Sensitization | No data available | [2] |
Genotoxicity
The genotoxic potential of this compound has been evaluated using the bacterial reverse mutation assay (Ames test).
Table 3: Genotoxicity Data for this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium / Escherichia coli | With and without S9 | Negative | [4] |
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a widely used method for evaluating the mutagenic potential of a chemical. The assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
Experimental Workflow: Ames Test (OECD 471)
Caption: Workflow for the OECD 471 Bacterial Reverse Mutation (Ames) Test.
Repeated Dose Toxicity
There is no publicly available data on the repeated dose toxicity of this compound, and therefore, No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL) values have not been established.
Cytotoxicity
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: General workflow for determining cytotoxicity using the MTT assay.
Metabolism
Direct metabolism studies on this compound are limited. However, research on the related compound, 3,4-dichlorobenzyloxyacetic acid, in rats has proposed a metabolic pathway that involves this compound as an intermediate. The proposed pathway suggests that this compound undergoes conjugation with glycine.
Proposed Metabolic Pathway Involving this compound
Caption: Proposed metabolic fate of 3,4-DCBA as an intermediate.
Conclusion
The preliminary toxicological assessment of this compound indicates a potential for skin, eye, and respiratory irritation. Genotoxicity studies via the Ames test have shown negative results. Significant data gaps exist, particularly in the areas of acute and repeated-dose toxicity, as well as in vitro cytotoxicity. The provided metabolic pathway is inferred from studies on a related compound and warrants direct investigation for this compound. This guide underscores the need for further comprehensive toxicological studies to fully characterize the safety profile of this compound for its various applications.
References
Unveiling the Solid-State Architecture of 3,4-Dichlorobenzoic Acid: A Crystallographic Guide
For Immediate Release
PROVIDENCE, RI – A comprehensive technical guide detailing the crystal structure and crystallographic data of 3,4-Dichlorobenzoic acid is presented here for researchers, scientists, and professionals in drug development. This guide offers an in-depth look at the molecule's solid-state conformation, intermolecular interactions, and the experimental protocols used for its characterization, based on the pivotal work of Krishna, Gamidi Rama, and colleagues, published in the Journal of the American Chemical Society in 2016.
Crystallographic Data Summary
The crystal structure of this compound has been determined through single-crystal X-ray diffraction, revealing a monoclinic system. The key crystallographic parameters are summarized in the table below, providing a quantitative snapshot of the unit cell and refinement details. This information is crucial for computational modeling, polymorph screening, and understanding the physicochemical properties of this compound.
| Parameter | Value |
| Empirical Formula | C₇H₄Cl₂O₂ |
| Formula Weight | 191.01 |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| Unit Cell Dimensions | |
| a | 3.7527 Å |
| b | 6.2589 Å |
| c | 30.957 Å |
| α | 90.00° |
| β | 90.871° |
| γ | 90.00° |
| Volume | 727.5 ų |
| Z | 4 |
| Residual Factor (R) | 0.0616 |
| COD Number | 4130597 |
Experimental Protocols
The determination of the crystal structure of this compound involved a meticulous experimental workflow, from crystal growth to data analysis.
Synthesis and Crystallization
Single crystals of this compound suitable for X-ray diffraction were obtained through slow evaporation from a solution. Commercially available this compound was dissolved in an appropriate solvent, and the solution was allowed to stand undisturbed at room temperature. Over a period of several days, well-formed, transparent crystals precipitated from the solution.
X-ray Data Collection and Processing
A suitable single crystal was mounted on a diffractometer for data collection. The diffraction data was collected at a controlled temperature to minimize thermal vibrations and obtain high-quality diffraction spots. The data was then processed, which includes integration of the reflection intensities and correction for various experimental factors such as absorption.
Structure Solution and Refinement
The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement statistics, including the residual factor (R-factor), indicate a high-quality structural determination.
Introduction: The Significance of pKa in Molecular Science
An in-depth technical guide on the theoretical calculation of the acid dissociation constant (pKa) for 3,4-Dichlorobenzoic acid, designed for researchers, scientists, and professionals in drug development.
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the extent of ionization of a molecule in a solution. It dictates the charge state of a compound at a given pH, which in turn governs critical properties such as aqueous solubility, membrane permeability, protein binding, and metabolic stability. For drug development professionals, an accurate understanding of a molecule's pKa is indispensable for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
While experimental methods provide the benchmark for pKa determination, computational chemistry offers a powerful, cost-effective, and rapid alternative for predicting this crucial property. Theoretical calculations can provide deep mechanistic insights and enable the screening of virtual compounds before their synthesis. This guide provides a detailed overview of the theoretical framework and computational methodologies for calculating the pKa of a specific molecule, this compound, serving as a practical case study.
Experimental Determination of pKa
Before delving into theoretical predictions, it is essential to establish the experimental value, which serves as the gold standard for validating computational methods.
Experimental Data for this compound
The experimentally determined pKa for this compound is a critical reference point.
| Compound | CAS Number | Experimental pKa | Data Source |
| This compound | 51-44-5 | 3.82 | IUPAC Digitized pKa Dataset[1] |
Standard Experimental Protocols
Two of the most common and reliable methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.[2]
This method involves monitoring the pH of a solution as a titrant of known concentration is added. The pKa is determined from the inflection point of the resulting titration curve.[2][3]
Principle: Based on the Henderson-Hasselbalch equation, at the half-equivalence point of a titration of a weak acid with a strong base, the pH of the solution is equal to the pKa of the acid.
Materials and Equipment:
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HCl solution
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Analytical grade this compound
-
Deionized, CO2-free water
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized water to prepare a solution of approximately 1 mM. Add KCl to a final concentration of 0.15 M.
-
Initial Acidification: Acidify the sample solution to a starting pH of ~2.0 by adding 0.1 M HCl. This ensures the acid is fully protonated at the start of the titration.
-
Titration: Place the solution in a reaction vessel, immerse the pH electrode, and begin stirring. Titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.01 pH units/minute).
-
Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added. This can be determined from the first derivative of the titration curve.
-
Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.
This method is suitable for compounds containing a chromophore near the ionization site, where the UV-Vis absorbance spectrum changes with pH.[5]
Principle: The Beer-Lambert law is used to determine the relative concentrations of the protonated (HA) and deprotonated (A⁻) species at various pH values. The pKa is then calculated using the Henderson-Hasselbalch equation.
Materials and Equipment:
-
UV-Vis spectrophotometer with a microplate reader (optional)
-
pH meter
-
A series of buffer solutions of constant ionic strength covering a wide pH range (e.g., pH 2 to 12)
-
Stock solution of this compound (e.g., 10 mM in DMSO)
Methodology: [5]
-
Spectrum of Acidic and Basic Forms: Determine the absorption spectra of the pure protonated (HA) and deprotonated (A⁻) forms. This is achieved by measuring the absorbance in highly acidic (e.g., pH 2) and highly alkaline (e.g., pH 10) buffers, respectively. Identify the wavelengths of maximum absorbance for both species (λ_HA and λ_A-).
-
Sample Preparation: Prepare a series of solutions by adding a small, fixed amount of the stock solution to each buffer of varying pH. Ensure the final solvent concentration (e.g., DMSO) is low (<2% v/v).
-
Absorbance Measurement: Record the UV spectrum (e.g., 230-500 nm) for the compound in each buffer solution.
-
Data Analysis: Plot the absorbance at a chosen wavelength (typically one where the difference between the two species is maximal) against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
-
Calculation: The pKa can be calculated for each pH using the following equation: pKa = pH + log[(A_max - A) / (A - A_min)] where A is the absorbance at a given pH, A_max is the absorbance of the pure basic form, and A_min is the absorbance of the pure acidic form.
Theoretical Framework for pKa Calculation
The theoretical calculation of pKa is rooted in the principles of thermodynamics. The pKa is directly proportional to the standard Gibbs free energy of the acid dissociation reaction in aqueous solution (ΔG°aq).
pKa = ΔG°aq / (2.303 * RT)
where R is the ideal gas constant and T is the temperature in Kelvin (typically 298.15 K). The central task of any computational method is to accurately calculate ΔG°aq.
A direct calculation of this value in solution is challenging. Therefore, a thermodynamic cycle, often called a Born-Haber cycle, is employed to break down the process into more manageable components that can be calculated with high accuracy using quantum mechanical methods.[6][7][8]
Caption: Thermodynamic cycle for pKa calculation.
From this cycle, the desired free energy of dissociation in water, ΔG°aq, is given by:
ΔG°aq = ΔG°g + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA)
Where:
-
ΔG°g : Gibbs free energy of deprotonation in the gas phase.
-
ΔG°solv(X) : Gibbs free energy of solvation for species X.
Computational Methods and Workflow
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are the cornerstone of modern pKa prediction due to their balance of accuracy and computational cost.[9][10]
Key Components of a DFT Calculation
The accuracy of a DFT-based pKa calculation depends critically on several choices within the computational protocol.
-
Functionals: The functional approximates the exchange-correlation energy. For pKa calculations of organic acids, hybrid functionals like B3LYP and range-separated hybrids such as CAM-B3LYP often yield reliable results.[10][11] The M06-2X functional is also widely used and recommended for its performance with main-group thermochemistry.[6][7]
-
Basis Sets: The basis set is the set of mathematical functions used to build molecular orbitals. For anionic species, it is crucial to use basis sets with diffuse functions, which better describe the spatially extended electron density. Pople-style basis sets like 6-311+G(d,p) or correlation-consistent basis sets like aug-cc-pVTZ are common choices.[11][12]
-
Solvation Models: The effect of the aqueous solvent is paramount. Implicit (or continuum) solvation models treat the solvent as a continuous dielectric medium. The Solvation Model based on Density (SMD ) and the Polarizable Continuum Model (PCM ) are state-of-the-art methods for calculating solvation free energies.[12][13]
-
Explicit Solvation: For enhanced accuracy, a hybrid approach can be used where one or two explicit water molecules are included in the QM calculation to model the direct hydrogen-bonding interactions at the reaction center, with the bulk solvent still treated as a continuum.[12][14]
Step-by-Step Computational Workflow
The following workflow outlines the process for calculating pKa using the thermodynamic cycle approach.
References
- 1. This compound | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. jchemlett.com [jchemlett.com]
- 11. researchgate.net [researchgate.net]
- 12. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Industrial Versatility of 3,4-Dichlorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorobenzoic acid (3,4-DCBA) is a chlorinated aromatic carboxylic acid that serves as a versatile intermediate in the chemical industry. Its reactivity, stemming from the carboxylic acid group and the two chlorine atoms on the benzene ring, allows for a range of chemical transformations, making it a valuable building block in the synthesis of agrochemicals and pharmaceuticals. The global market for dichlorobenzoic acid isomers was valued at USD 0.10 billion in 2024 and is projected to grow, indicating the sustained demand for these compounds in various industrial applications.[1] This technical guide provides an in-depth overview of the potential industrial uses of this compound, with a focus on its role as a chemical precursor and its emerging application in bioremediation.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in industrial processes. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₂O₂ | [2] |
| Molecular Weight | 191.01 g/mol | [2] |
| CAS Number | 51-44-5 | [2] |
| Melting Point | 204-209 °C | [3] |
| Boiling Point | 317.80 °C | |
| Appearance | White to almost white crystalline powder | [4] |
| Purity | >98.0% (GC) | [4][5] |
Industrial Applications
The primary industrial application of this compound lies in its role as a chemical intermediate. It is a crucial starting material for the synthesis of a variety of more complex molecules with specific biological or chemical functions.
Agrochemicals
While other isomers of dichlorobenzoic acid are more commonly used in the synthesis of major herbicides like Dicamba (which is derived from 3,6-dichloro-2-methoxybenzoic acid), the chemical principles are transferable. This compound and its derivatives have been investigated for their phytotoxic activity, making them relevant in the development of new herbicides.[4] The synthesis of herbicidally active compounds often involves the modification of the carboxylic acid group and substitution reactions on the aromatic ring.
Pharmaceuticals
Various dichlorobenzoic acid isomers are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, 2,3-dichlorobenzoic acid is a precursor for the antiepileptic drug Lamotrigine.[6][7][8][9][10] The synthetic routes often involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, to facilitate amide bond formation or other coupling reactions. While a direct blockbuster drug synthesized from 3,4-DCBA is not prominent in the public domain, its structural motif is of interest in medicinal chemistry for the development of new therapeutic agents.
Bioremediation
An emerging and significant application of this compound is in the field of environmental science, specifically in studies of bioremediation. Chlorinated benzoic acids can be environmental pollutants, and understanding their microbial degradation is crucial for developing strategies to clean up contaminated sites. Several bacterial strains have been identified that can utilize 3,4-DCBA as a sole source of carbon and energy. This metabolic capability opens up possibilities for using these microorganisms in industrial wastewater treatment or soil remediation.
Quantitative data from biodegradation studies with Corynebacterium jeikeium and Edwardsiella tarda demonstrate the feasibility of this application.
| Parameter | Optimal Condition | Microorganism | Reference |
| Substrate Concentration | 3 mM | Corynebacterium jeikeium | [11] |
| 2 mM | Edwardsiella tarda | [12] | |
| pH | 7.5 | Corynebacterium jeikeium | [11] |
| 7.5 | Edwardsiella tarda | [12] | |
| Temperature | 37 °C | Corynebacterium jeikeium | [11] |
| 42 °C | Edwardsiella tarda | [12] | |
| Agitation Rate | 150 rpm | Corynebacterium jeikeium | [11] |
| 250 rpm | Edwardsiella tarda | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and potential applications of this compound.
Protocol 1: Synthesis of this compound via Oxidation of 3,4-Dichlorobenzyl Alcohol
This protocol is adapted from a general procedure for the oxidation of alcohols.[13]
Materials:
-
3,4-Dichlorobenzyl alcohol
-
Au NCs/TiO₂ catalyst
-
Sodium hydroxide (NaOH)
-
Oxygen (O₂)
-
Water
-
Acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
In an autoclave reactor equipped with a magnetic stirrer, thermocouple, and temperature and pressure controllers, add the desired amount of 3,4-Dichlorobenzyl alcohol, Au NCs/TiO₂ catalyst, water, and NaOH.
-
Seal the autoclave and replace the atmosphere with O₂ three times.
-
Heat the reactor to 120 °C with stirring.
-
Charge the reactor with O₂ to a pressure of 1.0 MPa and maintain this pressure throughout the reaction.
-
After 6 hours, cool the reactor to ambient temperature.
-
Dilute the reaction mixture with acetone to dissolve the product.
-
Separate the catalyst by filtration.
-
Acidify the filtrate to a pH of 2.0 with HCl.
-
Remove the solvent by rotary evaporation.
-
Adjust the pH of the residue to 10.0 with 2.0 M NaOH and extract three times with ethyl acetate.
-
Acidify the aqueous layer to pH 2.0 with 6.0 M HCl and extract with ethyl acetate.
-
Remove the ethyl acetate from the organic layer by rotary evaporation to obtain this compound.
-
Dry the product overnight to calculate the isolated yield. A yield of up to 96.8% has been reported for similar alcohol oxidations.[13]
Protocol 2: Biodegradation of this compound by Corynebacterium jeikeium
This protocol is based on studies of the biodegradation of 3,4-DCBA.[11]
Materials:
-
Corynebacterium jeikeium culture
-
Minimal Salt Medium (MSM)
-
This compound
-
Sterile culture flasks
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound.
-
Inoculate Corynebacterium jeikeium into MSM containing a specific concentration of 3,4-DCBA (e.g., 3 mM) as the sole carbon source.
-
Incubate the cultures at 37 °C with shaking at 150 rpm.
-
Monitor the degradation of 3,4-DCBA over time by measuring the decrease in absorbance at a specific wavelength (e.g., 230 nm) using a spectrophotometer.
-
To determine the effect of pH, prepare cultures with varying initial pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) and monitor degradation.
-
To determine the effect of temperature, incubate cultures at different temperatures (e.g., 30, 37, 42 °C) and monitor degradation.
-
The degradation ability can also be monitored by measuring the release of chloride ions into the medium.
Signaling Pathways and Experimental Workflows
Biodegradation Pathway of this compound
The microbial degradation of this compound typically proceeds via an ortho-ring cleavage pathway. The initial step involves the enzymatic conversion of 3,4-DCBA to a catechol derivative, which is then further metabolized.
Workflow for Synthesis of a Pharmaceutical Intermediate
The following workflow illustrates the general steps involved in synthesizing a pharmaceutical intermediate from a dichlorobenzoic acid, such as in the case of Lamotrigine synthesis from 2,3-dichlorobenzoic acid. This can be conceptually applied to 3,4-DCBA for the development of new chemical entities.
Conclusion
This compound is a valuable and versatile chemical intermediate with established applications in the synthesis of agrochemicals and pharmaceuticals. Its well-defined physicochemical properties and reactivity make it a reliable building block for organic synthesis. Furthermore, the growing body of research on its biodegradation highlights a promising future in environmental applications, such as the bioremediation of contaminated sites. The experimental protocols and workflows provided in this guide offer a practical foundation for researchers and professionals working with or exploring new applications for this important compound.
References
- 1. businessresearchinsights.com [businessresearchinsights.com]
- 2. This compound | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | 51-44-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. labproinc.com [labproinc.com]
- 6. Production Method of Lamotrigine - Chempedia - LookChem [lookchem.com]
- 7. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 8. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 9. mansapublishers.com [mansapublishers.com]
- 10. EP2054396A1 - A process for the preparation of lamotrigine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. jbarbiomed.com [jbarbiomed.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
Environmental Fate and Degradation of 3,4-Dichlorobenzoic Acid: A Technical Guide
An In-depth Examination of the Abiotic and Biotic Degradation Pathways, Experimental Methodologies, and Environmental Persistence of a Persistent Organic Pollutant
Abstract
3,4-Dichlorobenzoic acid (3,4-DCBA) is a halogenated aromatic carboxylic acid that has entered the environment through its use as a pesticide and as a metabolite in the degradation of other chlorinated compounds. Its persistence and potential for long-range transport make understanding its environmental fate and degradation crucial for assessing its ecological risk. This technical guide provides a comprehensive overview of the current scientific understanding of the abiotic and biotic degradation pathways of 3,4-DCBA. It details the physicochemical properties that influence its environmental behavior and presents a summary of quantitative data from various degradation studies. Furthermore, this guide includes detailed experimental protocols for key analytical and degradation experiments and utilizes visualizations to illustrate complex degradation pathways and experimental workflows, serving as a valuable resource for researchers, scientists, and professionals in drug development and environmental science.
Physicochemical Properties of this compound
The environmental transport and fate of this compound are significantly influenced by its inherent physicochemical properties. A summary of these key properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₂O₂ | [1][2][3] |
| Molecular Weight | 191.01 g/mol | [3][4] |
| Melting Point | 204-209 °C | [4][5][6][7] |
| Water Solubility | Insoluble | [8] |
| pKa | 3.60 ± 0.10 | [8][9] |
| logKow (Octanol-Water Partition Coefficient) | 3.5 (estimated) | [1] |
Abiotic Degradation
Abiotic degradation processes, including photolysis and hydrolysis, can contribute to the transformation of 3,4-DCBA in the environment. However, specific experimental data on these processes for 3,4-DCBA are limited.
Photolysis
Hydrolysis
Hydrolysis is a chemical reaction with water that can lead to the breakdown of organic compounds. For chlorinated aromatic acids like 3,4-DCBA, the carbon-chlorine bond is generally stable to hydrolysis under typical environmental pH and temperature conditions. The rate of hydrolysis for such compounds is often negligible compared to biotic degradation processes.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) involve the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which can effectively degrade persistent organic pollutants.[10][11] Sonolysis, the application of ultrasound, is one such AOP that can induce the degradation of chlorinated organic compounds through acoustic cavitation.[12] The extreme temperatures and pressures generated within collapsing cavitation bubbles lead to the formation of reactive radicals that can attack and break down the 3,4-DCBA molecule.[13] The efficiency of sonochemical degradation is influenced by factors such as frequency, power intensity, pH, and the presence of radical scavengers.[14] Fenton-like oxidation processes, which utilize iron catalysts and hydrogen peroxide to generate hydroxyl radicals, have also been shown to enhance the degradation of chlorobenzoic acids, particularly in the presence of ultrasound.[15]
Biotic Degradation
The primary mechanism for the environmental breakdown of this compound is through microbial degradation. A variety of bacteria have been identified that can utilize 3,4-DCBA as a sole source of carbon and energy, primarily under aerobic conditions.
Aerobic Degradation
Numerous studies have demonstrated the aerobic biodegradation of 3,4-DCBA by various bacterial strains, including Edwardsiella tarda, Corynebacterium jeikeium, and Brevibacterium spp.[12][16] The degradation process is influenced by several environmental factors, with optimal conditions generally falling within a pH range of 7.0-7.5 and temperatures between 37°C and 42°C.[12][16] The initial concentration of 3,4-DCBA also affects the degradation rate, with higher concentrations sometimes leading to substrate inhibition.
The most commonly reported aerobic degradation pathway for 3,4-DCBA proceeds via an ortho-ring cleavage mechanism.[16][17] This pathway is initiated by a dioxygenase enzyme that hydroxylates the aromatic ring to form a catechol intermediate. This is followed by the cleavage of the catechol ring, leading to the formation of aliphatic acids that can then enter central metabolic pathways.
Below is a diagram illustrating the initial steps of the proposed aerobic degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [chemister.ru]
- 3. This compound | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-二氯苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound | 51-44-5 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2,4-Dichlorobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Oxidation Processes of Organic Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of antibiotics by advanced oxidation processes: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A critical review on the sonochemical degradation of organic pollutants in urine, seawater, and mineral water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into ultrasound-promoted degradation of naphthenic acid compounds in oil sands process affected water. Part II: In silico quantum screening of hydroxyl radical initiated and propagated degradation of benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonochemical advanced oxidation process for the degradation of furosemide in water: Effects of sonication’s conditions and scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. microbe.com [microbe.com]
- 17. fachoekotoxikologie.de [fachoekotoxikologie.de]
3,4-Dichlorobenzoic Acid: A Comprehensive Health and Safety Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the health and safety information for 3,4-Dichlorobenzoic acid (CAS No. 51-44-5). The information is compiled for professionals in research, scientific, and drug development fields, emphasizing quantitative data, experimental methodologies, and clear visual representations of key concepts.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₇H₄Cl₂O₂ |
| Molecular Weight | 191.01 g/mol [1][2] |
| Appearance | White to almost white solid/powder/crystal[3] |
| Melting Point | 204-206 °C[3][4][5] |
| Boiling Point | 317.8 °C at 760 mmHg[2] |
| Solubility | No data available |
| Flash Point | Not applicable[4][5] |
| Autoignition Temperature | No information available[1] |
Toxicological Data
| Parameter | Route | Species | Value |
| Acute Toxicity (LD50) | Oral | Not available | No data available |
| Acute Toxicity (LD50) | Dermal | Not available | No data available |
| Acute Toxicity (LC50) | Inhalation | Not available | No data available |
| Skin Corrosion/Irritation | Dermal | Rabbit (predicted) | Category 2 (Irritant)[1][2][6][7][8] |
| Serious Eye Damage/Irritation | Ocular | Rabbit (predicted) | Category 2A (Serious eye irritation)[1][2][6][7][8] |
| Carcinogenicity | Not applicable | Not applicable | Not classified as a carcinogen[1] |
| Reproductive Toxicity | Not applicable | Not applicable | Not classified[6][8] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
-
GHS Pictogram: GHS07 (Exclamation Mark)[6]
-
Hazard Statements:
-
Precautionary Statements:
Caption: Logical flow from hazard identification to risk assessment.
Handling, Storage, and First Aid
Safe Handling
-
Handle in accordance with good industrial hygiene and safety procedures.[2][6]
-
Wash hands and any exposed skin thoroughly after handling.[1][6]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][6]
Storage
First Aid Measures
-
General Advice: In case of an accident or if you feel unwell, seek medical advice immediately and show the safety data sheet.[6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Get medical attention.[1][6]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Get medical advice/attention.[6][10]
Fire Fighting and Accidental Release Measures
Fire Fighting
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1][6]
-
Specific Hazards: Thermal decomposition can generate carbon oxides and hydrogen chloride gas.[1][6]
-
Protective Equipment: Wear self-contained breathing apparatus and chemical-protective clothing.[1][6]
Accidental Release
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation and do not breathe dust. Use personal protective equipment as required.[1][6]
-
Environmental Precautions: Do not let the product enter drains.[2]
-
Methods for Cleaning Up: Sweep or shovel spills into an appropriate container for disposal. Minimize dust generation.[1][6]
Ecotoxicological Information
There is limited information available regarding the ecotoxicity of this compound. Most sources indicate that no data is available.
| Parameter | Species | Endpoint | Value |
| Aquatic Toxicity | Fish | LC50 | No data available |
| Aquatic Toxicity | Daphnia | EC50 | No data available |
| Aquatic Toxicity | Algae | ErC50 | No data available |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are followed for the classification of chemical hazards. Below is a representative protocol for an acute dermal irritation study based on OECD Guideline 404.
Representative Protocol: Acute Dermal Irritation/Corrosion (based on OECD 404)
Objective: To determine the potential of this compound to produce dermal irritation or corrosion.
Test Animal: Albino rabbit.
Methodology:
-
Animal Preparation: A day before the test, the fur on the dorsal area of the trunk of the animal is clipped.
-
Test Substance Application: 0.5 g of solid this compound is applied to a small area (approximately 6 cm²) of the clipped skin. The test site is then covered with a gauze patch.
-
Exposure: The patch is left in place for 4 hours.
-
Removal: After 4 hours, the patch is removed, and any residual test substance is washed off with water or an appropriate solvent.
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after the removal of the patch. The observation period may be extended up to 14 days to assess the reversibility of the effects.
-
Scoring: The severity of skin reactions is scored according to a standardized grading system.
Caption: Workflow for an acute dermal irritation study.
Conclusion
This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. Adherence to the safety precautions outlined in this document is crucial to minimize the risk of exposure in a laboratory or research setting. While quantitative toxicological data is limited, the GHS classification provides a clear indication of the hazards associated with this compound. All personnel handling this substance should be thoroughly familiar with the information presented in this guide and the relevant Safety Data Sheet.
References
- 1. oecd.org [oecd.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 51-44-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. episkin.com [episkin.com]
- 6. ecetoc.org [ecetoc.org]
- 7. This compound | 51-44-5 | FD64196 | Biosynth [biosynth.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Note: Identification of 3,4-Dichlorobenzoic Acid using FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4-Dichlorobenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and rapid identification of this raw material is crucial for ensuring the quality, safety, and efficacy of the final product. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique ideal for this purpose. It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the material's chemical bonds. This application note provides a detailed protocol for the identification of this compound using FTIR spectroscopy, including characteristic spectral data and experimental procedures.
Principle of FTIR Spectroscopy
FTIR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes (e.g., stretching, bending). An FTIR spectrometer measures this absorption and generates a spectrum, which is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). The position, intensity, and shape of the absorption bands in the spectrum are characteristic of the molecule's functional groups and overall structure, enabling unambiguous identification.
Characteristic FTIR Absorption Bands of this compound
The FTIR spectrum of this compound is characterized by the distinct vibrational modes of its carboxylic acid group, the dichlorinated benzene ring, and C-Cl bonds. The presence of strong intermolecular hydrogen bonding in the carboxylic acid dimer significantly influences the O-H stretching band, making it exceptionally broad.
Data Presentation: Summary of Vibrational Band Assignments
The quantitative data below summarizes the expected FTIR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H stretching (in hydrogen-bonded dimer)[1][2][3] | Carboxylic Acid |
| ~3080 | Medium, Sharp | C-H stretching[4] | Aromatic Ring |
| 1710 - 1680 | Very Strong, Sharp | C=O stretching (conjugated)[1][2][5] | Carboxylic Acid |
| 1600 - 1550 | Medium - Strong | C=C stretching[4] | Aromatic Ring |
| 1470 - 1400 | Medium | C=C stretching, O-H in-plane bending[1][4] | Aromatic Ring, Carboxylic Acid |
| 1320 - 1210 | Strong | C-O stretching[1][5] | Carboxylic Acid |
| 950 - 900 | Medium, Broad | O-H out-of-plane bending (wag)[1][5] | Carboxylic Acid |
| Below 800 | Medium - Strong | C-Cl stretching[4] | Aryl Halide |
| 900 - 675 | Strong | C-H out-of-plane bending | Aromatic Ring |
Visualizations
The following diagrams illustrate the logical relationships in spectral interpretation and the experimental workflow.
Caption: Logical diagram for identifying this compound from key FTIR spectral regions.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Experimental Protocols
This section provides a detailed methodology for preparing and analyzing this compound using the KBr pellet technique, which is a standard method for solid samples. An alternative, faster method using Attenuated Total Reflectance (ATR) is also described.
Method 1: KBr Pellet Transmission Method
This method involves dispersing the solid sample in a dry potassium bromide (KBr) matrix and pressing it into a thin, transparent pellet.
Materials and Equipment
-
FTIR Spectrometer
-
This compound sample
-
Infrared (IR) grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die kit
-
Spatula
-
Desiccator for storing KBr
Procedure
-
Sample Preparation:
-
KBr Preparation and Mixing:
-
Add approximately 100-200 mg of dry, IR-grade KBr to the mortar containing the ground sample.[6]
-
Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle for several minutes to ensure the sample is homogeneously dispersed within the KBr matrix.
-
-
Pellet Formation:
-
Carefully transfer the KBr-sample mixture into the collar of a pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure according to the press manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[6]
-
Carefully release the pressure and disassemble the die to retrieve the pellet. A good pellet should be clear and free of cracks.
-
-
Data Acquisition:
-
Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient environment (air, CO₂, water vapor), which will be automatically subtracted from the sample spectrum.
-
Sample Scan: Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Method 2: Attenuated Total Reflectance (ATR) Method
ATR is a rapid alternative that requires minimal sample preparation.[6]
Materials and Equipment
-
FTIR Spectrometer with an ATR accessory
-
This compound sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and a soft tissue
Procedure
-
Background Scan:
-
Ensure the ATR crystal surface is clean and free of any residue.
-
Acquire a background spectrum with the clean, empty ATR crystal.[9]
-
-
Sample Application:
-
Data Acquisition:
-
Acquire the sample spectrum over the desired range.
-
After analysis, clean the crystal surface thoroughly with a solvent-moistened tissue.
-
Data Analysis and Interpretation
The acquired spectrum should be processed (e.g., baseline correction, smoothing) as necessary. To identify the compound, compare the positions and relative intensities of the absorption bands in the experimental spectrum with the characteristic peaks listed in the data table. The presence of the very broad O-H stretch, the strong C=O stretch around 1700 cm⁻¹, and the C-Cl bands in the fingerprint region collectively confirm the identity of the sample as this compound.
FTIR spectroscopy is a highly reliable and efficient method for the identification of this compound. By following the detailed protocols and using the provided spectral data for comparison, researchers and quality control professionals can confidently verify the identity and purity of this important chemical compound. Both the KBr pellet and ATR methods yield high-quality spectra, with ATR offering a significant advantage in speed and simplicity.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. ijastems.org [ijastems.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Application Notes and Protocols for the Mass Spectrometry Analysis of 3,4-Dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of 3,4-Dichlorobenzoic acid using Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation, instrument parameters, and an explanation of its fragmentation pattern.
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceuticals and herbicides. Its detection and quantification are crucial for process monitoring, quality control, and environmental analysis. Mass spectrometry, particularly coupled with gas chromatography, offers a sensitive and specific method for the analysis of this compound. Understanding its fragmentation pattern is essential for accurate identification and structural elucidation.
Mass Spectrometry Fragmentation Pattern of this compound
Under electron ionization (EI) at 70 eV, this compound undergoes characteristic fragmentation. The molecular ion and key fragment ions are summarized in the table below. The presence of two chlorine atoms results in a distinct isotopic pattern for chlorine-containing ions, with significant peaks at M, M+2, and M+4, corresponding to the presence of two ³⁵Cl atoms, one ³⁵Cl and one ³⁷Cl atom, and two ³⁷Cl atoms, respectively.
Table 1: Key Fragment Ions of this compound and their Relative Abundance
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Relative Abundance (%) | Notes |
| 190/192/194 | [C₇H₄Cl₂O₂]⁺• (Molecular Ion) | High | Isotopic cluster due to two chlorine atoms. |
| 173/175 | [C₇H₃Cl₂O]⁺ | High | Loss of a hydroxyl radical (•OH) from the molecular ion. Isotopic cluster is present. |
| 145/147 | [C₆H₃Cl₂]⁺ | Moderate | Loss of carbon monoxide (CO) from the [M-OH]⁺ fragment. Isotopic cluster is present. |
Experimental Protocols
The following protocols are recommended for the analysis of this compound by GC-MS.
Sample Preparation: Derivatization to Methyl Ester
To enhance volatility for GC analysis, this compound should be derivatized to its methyl ester.
Materials:
-
This compound sample
-
Methanol, anhydrous
-
Acetyl chloride or Sulfuric acid (catalyst)
-
Hexane or Ethyl acetate (extraction solvent)
-
Anhydrous sodium sulfate
-
Vials for reaction and sample analysis
Protocol:
-
Accurately weigh approximately 1 mg of the this compound standard or sample into a reaction vial.
-
Add 1 mL of anhydrous methanol.
-
Slowly add 200 µL of acetyl chloride or 2-3 drops of concentrated sulfuric acid to the vial. Caution: This reaction is exothermic and should be performed in a fume hood.
-
Cap the vial tightly and heat at 60-70°C for 1-2 hours.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of water and 1 mL of hexane or ethyl acetate to the vial.
-
Vortex the mixture for 1 minute to extract the methyl ester into the organic layer.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The dried organic solution is now ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following instrumental parameters are recommended for the analysis of the derivatized this compound methyl ester.
Table 2: Recommended GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 7000D Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Mass Scan Range | 50 - 300 m/z |
Fragmentation Pathway Diagram
The fragmentation of this compound upon electron ionization follows a logical pathway initiated by the removal of an electron to form the molecular ion. This is followed by the loss of a hydroxyl radical and then carbon monoxide.
Caption: Fragmentation pathway of this compound.
Experimental Workflow
The overall experimental workflow for the analysis of this compound is depicted below.
Caption: Experimental workflow for this compound analysis.
Application Notes and Protocols for the Use of 3,4-Dichlorobenzoic Acid as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of analytes in complex matrices is a cornerstone of pharmaceutical research, drug development, and environmental monitoring. The use of an internal standard (IS) in chromatographic methods, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), is a critical technique to ensure the accuracy and precision of analytical results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response.
3,4-Dichlorobenzoic acid is a suitable internal standard for the analysis of acidic pharmaceuticals and personal care products in various matrices, particularly in environmental water samples like surface water and wastewater. Its chemical properties, including its acidic nature and chromatographic behavior, make it an effective surrogate for a range of acidic target analytes. This document provides detailed application notes and protocols for the use of this compound as an internal standard in a multi-residue UPLC-MS/MS method.
Principle of Internal Standard Calibration
In this method, a known and constant amount of this compound (or its isotopically labeled analogue, 3,4-Dichlorobenzoic-d3 acid, for mass spectrometry-based methods) is added to all calibration standards, quality control samples, and unknown samples prior to sample preparation. The response of the target analyte is then measured relative to the response of the internal standard. This ratio is used to construct a calibration curve and subsequently quantify the analyte in the unknown samples, effectively compensating for potential analytical variabilities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₇H₄Cl₂O₂ |
| Molecular Weight | 191.01 g/mol |
| Melting Point | 204-206 °C |
| Appearance | Solid |
| CAS Number | 51-44-5 |
Experimental Protocols
This section details a representative UPLC-MS/MS method for the simultaneous determination of multiple acidic pharmaceuticals and personal care products in wastewater, utilizing 3,4-Dichlorobenzoic-d3 acid as an internal standard. This protocol is based on the methodology described by Kasprzyk-Hordern et al. (2008).[1]
Preparation of Standard Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3,4-Dichlorobenzoic-d3 acid and dissolve it in 10 mL of methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the stock solution 1:1000 with methanol.
-
Analyte Stock Solutions (1 mg/mL each): Prepare individual stock solutions for each target analyte by dissolving 10 mg of the pure standard in 10 mL of methanol.
-
Analyte Working Standard Mixture (10 µg/mL): Prepare a mixture of all target analytes by appropriate dilution of the individual stock solutions in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte working standard mixture into a blank matrix extract. The final concentrations should cover the expected range of the analytes in the samples. Add a constant volume of the internal standard spiking solution to each calibration standard.
Sample Preparation (Solid-Phase Extraction - SPE)
Caption: Solid-Phase Extraction (SPE) workflow for wastewater samples.
-
Sample Collection and Preservation: Collect 250 mL of wastewater in a clean glass bottle. Immediately acidify the sample to pH 2.0 with hydrochloric acid (HCl) and store at 4°C.[1]
-
Filtration: Filter the water samples through a 0.7 µm glass fiber filter to remove suspended solids.[1]
-
Internal Standard Spiking: Spike the filtered sample with a known amount of the 3,4-Dichlorobenzoic-d3 acid internal standard solution.
-
SPE Cartridge Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge (150 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of ultrapure water acidified to pH 2.0.[1]
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 6 mL of ultrapure water acidified to pH 2.0 to remove interfering substances.
-
Drying: Dry the cartridge under a vacuum for at least 20 minutes.
-
Elution: Elute the retained analytes and the internal standard from the cartridge with 6 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
UPLC-MS/MS Analysis
UPLC Conditions
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.5% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Refer to the specific method for the gradient program. A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
MS/MS Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | Optimized for each analyte |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions for 3,4-Dichlorobenzoic-d3 Acid
The following Multiple Reaction Monitoring (MRM) transitions are suggested for the deuterated internal standard.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 3,4-Dichlorobenzoic-d3 acid | 194.0 | 149.9 | 25 | 15 |
Note: The cone voltage and collision energy should be optimized for the specific instrument being used.
Data Presentation
The following tables summarize typical quantitative data obtained from a validated UPLC-MS/MS method for the analysis of selected acidic pharmaceuticals and personal care products using 3,4-Dichlorobenzoic-d3 acid as an internal standard.
Table 1: Method Validation Parameters
| Analyte | Linearity Range (ng/L) | r² | Recovery (%) | Precision (RSD, %) | LOQ (ng/L) |
| Bezafibrate | 10 - 1000 | >0.99 | 95 ± 5 | < 10 | 10 |
| Furosemide | 20 - 2000 | >0.99 | 92 ± 7 | < 12 | 20 |
| Naproxen | 5 - 500 | >0.99 | 98 ± 4 | < 8 | 5 |
| Ibuprofen | 10 - 1000 | >0.99 | 102 ± 6 | < 9 | 10 |
| Triclosan | 2 - 200 | >0.99 | 89 ± 8 | < 15 | 2 |
| Gemfibrozil | 10 - 1000 | >0.99 | 96 ± 5 | < 10 | 10 |
Data are representative and may vary depending on the specific matrix and instrumentation.
Logical Relationships and Workflows
The overall analytical workflow can be visualized as a logical progression from sample collection to data analysis.
Caption: Overview of the complete analytical workflow.
Conclusion
This compound is a reliable and effective internal standard for the quantitative analysis of acidic pharmaceuticals and personal care products in complex matrices by UPLC-MS/MS. The detailed protocols and validation data presented in these application notes provide a solid foundation for researchers and scientists to develop and implement robust analytical methods. The use of an appropriate internal standard, such as this compound, is essential for achieving high-quality, reproducible data in drug development and environmental monitoring applications.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Dichlorobenzoic Acids
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from dichlorinated benzoic acid isomers. The following sections are intended for researchers, scientists, and drug development professionals, offering insights into the synthetic pathways for intermediates of major pharmaceuticals. While the core topic is 3,4-Dichlorobenzoic acid, this guide also includes a critical synthesis pathway starting from its isomer, 2,4-Dichlorobenzoic acid, due to its widespread industrial relevance in the production of diuretics.
Synthesis of a Key Intermediate for Sertraline
Application Notes: Sertraline is a widely used antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. A crucial intermediate in its synthesis is 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, often referred to as sertraline tetralone. The synthesis of this naphthalenone can be achieved through the intramolecular Friedel-Crafts cyclization of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid. This butanoic acid derivative, in turn, can be prepared from precursors derived from this compound chemistry, such as 4-(3,4-dichlorophenyl)-4-ketobutanoic acid. This multi-step process highlights the utility of 3,4-dichlorophenyl derivatives in constructing complex pharmaceutical scaffolds.[1]
Synthesis Pathway for Sertraline Intermediate
Caption: Synthesis of Sertraline Tetralone Intermediate.
Experimental Protocols
Step 1: Reduction of 4-(3,4-Dichlorophenyl)-4-ketobutanoic acid [1]
-
The starting keto acid is reduced to form 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.
Step 2: Conversion to γ-Butyrolactone [1]
-
The resulting hydroxy acid is then converted to the intermediate γ-butyrolactone, 5-(3,4-dichlorophenyl)dihydro-2(3H)-furanone.
Step 3: Friedel-Crafts Reaction to form 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid [1]
-
The γ-butyrolactone intermediate is reacted with benzene in a Friedel-Crafts type reaction to yield the desired 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid.
Step 4: Intramolecular Friedel-Crafts Cyclization [2]
-
The 4-(3,4-dichlorophenyl)-4-phenylbutyric acid is treated with a strong acid catalyst, such as polyphosphoric acid or aluminum chloride, to induce intramolecular cyclization.
-
The reaction mixture is heated to promote the formation of the tetralone ring structure.
-
Upon completion, the reaction is quenched, and the product, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, is isolated and purified.
Data Summary
| Parameter | Step 1: Reduction | Step 2: Lactonization | Step 3: Friedel-Crafts | Step 4: Cyclization |
| Key Reagents | Reducing Agent | - | Benzene, Lewis Acid | Polyphosphoric Acid |
| Product | Hydroxybutanoic acid | Dihydrofuranone | Phenylbutanoic acid | Sertraline Tetralone |
| Typical Yield | High | High | Good | >90% (from precursor) |
Synthesis of an Intermediate for Furosemide
Application Notes: Furosemide is a potent loop diuretic used to treat edema and hypertension.[3] A critical intermediate for the industrial synthesis of Furosemide is 2,4-dichloro-5-sulfamoylbenzoic acid .[3][4] This intermediate is synthesized from the isomeric starting material, 2,4-Dichlorobenzoic acid , through a two-step process involving chlorosulfonation followed by ammonolysis.[3][4] This pathway is a classic example of electrophilic aromatic substitution and subsequent nucleophilic substitution to build a key pharmaceutical precursor.
Synthesis Pathway for Furosemide Intermediate
Caption: Synthesis of Furosemide from 2,4-Dichlorobenzoic Acid.
Experimental Protocols
Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid [4][5]
-
Charging the Reactor: In a suitable reaction vessel, add N-methylpyrrolidone (NMP) as a solvent.
-
Adding Reactants: Add 2,4-Dichlorobenzoic acid and sodium sulfate, which acts as a catalyst.[4]
-
Heating: Heat the mixture to approximately 145°C until all solids are completely dissolved.[4]
-
Addition of Chlorosulfonic Acid: Begin the dropwise addition of chlorosulfonic acid to the reaction mixture.
-
Reaction: Maintain the reaction temperature between 135-150°C for a period of 1 to 6 hours after the addition is complete.[6]
-
Work-up: Cool the reaction mixture to room temperature. The intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, can be isolated by centrifugation, allowing for solvent recovery.[4] Alternatively, the mixture can be carefully poured into ice water to precipitate the product.[3]
Step 2: Ammonolysis of the Sulfonyl Chloride [4][5]
-
Preparation: Place ammonia water into an ammoniation vessel equipped with a cooling jacket.
-
Cooling: Cool the ammonia water to 0°C using an ice-salt bath.
-
Addition of Intermediate: Slowly add the 2,4-dichloro-5-carboxybenzenesulfonyl chloride obtained from Step 1 to the cold ammonia water. The reaction temperature should be maintained at or below 5°C.[5]
-
Reaction: Allow the reaction to proceed for approximately 2 hours.
-
Acidification: After the reaction is complete, acidify the mixture by adding 30% hydrochloric acid until the pH of the solution reaches 1-2. Control the temperature to below 10°C during acidification.[5]
-
Isolation and Purification:
-
The precipitated crude product, 2,4-dichloro-5-sulfamoylbenzoic acid, is collected by centrifugation.
-
Wash the crude product with water until the pH of the filtrate is between 4 and 5.[5]
-
The crude product can be further purified by recrystallization from ethanol to obtain a high-quality final product.[4][5]
-
Data Summary: Furosemide Intermediate Synthesis
| Parameter | Step 1: Chlorosulfonation | Step 2: Ammonolysis |
| Starting Material | 2,4-Dichlorobenzoic acid | 2,4-Dichloro-5-carboxybenzenesulfonyl chloride |
| Key Reagents | Chlorosulfonic acid, Sodium sulfate (catalyst), NMP (solvent)[4] | Ammonia water, Hydrochloric acid[5] |
| Reaction Temperature | 135-150°C[6] | 0-5°C (ammonolysis), ≤10°C (acidification)[5] |
| Reaction Time | 1-6 hours[6] | ~2 hours[5] |
| Product | 2,4-Dichloro-5-carboxybenzenesulfonyl chloride[4] | 2,4-Dichloro-5-sulfamoylbenzoic acid[4] |
| Overall Yield | High (quantitative data varies by specific patent/process) | - |
| Purity | - | High purity after recrystallization[4] |
This detailed guide provides a foundation for the laboratory-scale synthesis of important pharmaceutical intermediates from dichlorobenzoic acids, emphasizing the specific conditions and reagents required for successful execution.
References
- 1. US4839104A - Process for preparing sertraline intermediates - Google Patents [patents.google.com]
- 2. Sertraline, CP-51974-1, CP-5197401(hydrochloride)-药物合成数据库 [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]
- 6. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols: 3,4-Dichlorobenzoic Acid in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichlorobenzoic acid and its derivatives are pivotal precursors in the synthesis of a variety of agrochemicals, particularly herbicides and antimicrobial agents. The dichlorinated phenyl ring is a key pharmacophore in these molecules, contributing to their biological activity. This document provides detailed application notes and experimental protocols for the synthesis of four prominent agrochemicals derived from this compound: the herbicides Diuron, Linuron, and Propanil, and the antimicrobial agent Triclocarban. The synthetic pathways predominantly proceed through the key intermediate, 3,4-dichloroaniline.
Key Intermediate: 3,4-Dichloroaniline
The common starting point for the synthesis of these agrochemicals is 3,4-dichloroaniline. While industrially produced primarily via the hydrogenation of 3,4-dichloronitrobenzene, a synthetic route from this compound is chemically feasible through a Curtius, Hofmann, or Schmidt rearrangement. The Curtius rearrangement, involving the thermal decomposition of an acyl azide, is a versatile method for converting carboxylic acids to amines with one less carbon atom.
Protocol 1: Synthesis of 3,4-Dichloroaniline from this compound (via Curtius Rearrangement)
This protocol describes a general, three-step laboratory procedure for the conversion of this compound to 3,4-dichloroaniline.
Step 1: Synthesis of 3,4-Dichlorobenzoyl Chloride
-
Materials: this compound, thionyl chloride (SOCl₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add this compound.
-
Add an excess of thionyl chloride (approximately 2-3 molar equivalents).
-
Add a few drops of DMF as a catalyst.
-
Heat the mixture to reflux (around 75-80 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting 3,4-dichlorobenzoyl chloride can be used in the next step without further purification.
-
Step 2: Synthesis of 3,4-Dichlorobenzoyl Azide
-
Materials: 3,4-Dichlorobenzoyl chloride, sodium azide (NaN₃), and a suitable solvent such as acetone or a biphasic system of water and a non-polar organic solvent.
-
Procedure:
-
Dissolve the crude 3,4-dichlorobenzoyl chloride in a suitable solvent in a flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium azide in water with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring at a low temperature for approximately 1 hour.
-
Extract the 3,4-dichlorobenzoyl azide into an organic solvent (e.g., diethyl ether or dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate. The solvent can be carefully removed under reduced pressure at low temperature, but the crude product is often used directly in the next step due to the hazardous nature of acyl azides.
-
Step 3: Curtius Rearrangement to 3,4-Dichloroaniline
-
Materials: 3,4-Dichlorobenzoyl azide, an inert high-boiling solvent (e.g., toluene or diphenyl ether), and a dilute acid solution for hydrolysis.
-
Procedure:
-
Dissolve the crude 3,4-dichlorobenzoyl azide in the inert solvent.
-
Heat the solution gently. The rearrangement to 3,4-dichlorophenyl isocyanate will occur with the evolution of nitrogen gas. The temperature required depends on the solvent but is typically in the range of 80-110 °C.
-
After the nitrogen evolution ceases, the resulting isocyanate can be hydrolyzed to the amine. Add a dilute aqueous acid solution (e.g., HCl) to the reaction mixture and heat to reflux to facilitate the hydrolysis and decarboxylation of the intermediate carbamic acid.
-
After cooling, neutralize the solution with a base (e.g., NaOH) to liberate the free amine.
-
Extract the 3,4-dichloroaniline with an organic solvent, dry the organic layer, and purify by distillation or recrystallization.
-
Caption: Synthesis pathway of 3,4-dichloroaniline from this compound.
Herbicide Synthesis
Diuron
Diuron is a pre-emergence herbicide that acts as a potent inhibitor of photosynthesis by blocking the electron transport chain in photosystem II.[1][2][3][4][5]
This protocol is based on the reaction of 3,4-dichloroaniline with a phosgene equivalent to form an isocyanate, followed by reaction with dimethylamine.[6][7]
Step 1: Synthesis of 3,4-Dichlorophenyl Isocyanate
-
Materials: 3,4-Dichloroaniline, phosgene (or a safer equivalent like triphosgene), and an inert solvent (e.g., toluene or o-dichlorobenzene).
-
Procedure:
-
Dissolve 3,4-dichloroaniline in the inert solvent in a suitable reactor.
-
Introduce phosgene gas into the solution at a controlled rate and temperature. The reaction is typically carried out in a two-stage process: a low-temperature "cold phosgenation" followed by a higher-temperature "hot phosgenation" to ensure complete conversion and minimize side reactions.[8]
-
After the reaction is complete, excess phosgene and HCl are removed by sparging with an inert gas.
-
The resulting solution of 3,4-dichlorophenyl isocyanate is used directly in the next step.
-
Step 2: Synthesis of Diuron
-
Materials: 3,4-Dichlorophenyl isocyanate solution, dimethylamine (gas or aqueous solution), and a solvent (e.g., toluene).
-
Procedure:
-
The solution of 3,4-dichlorophenyl isocyanate is heated to a specified temperature (e.g., 60-70 °C).[9]
-
Dimethylamine gas is bubbled through the solution, or an aqueous solution of dimethylamine is added dropwise.[6][9]
-
The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
The reaction is stirred for a period of time (e.g., 2 hours) until completion, which can be monitored by the disappearance of the isocyanate.[9]
-
Upon completion, the Diuron product precipitates from the solution.
-
The solid product is collected by filtration, washed, and dried.
-
Caption: Synthesis of the herbicide Diuron.
Caption: Mechanism of action for the herbicide Diuron.
| Parameter | Step 1: 3,4-Dichlorophenyl Isocyanate Synthesis[8] | Step 2: Diuron Synthesis[9] |
| Reactants | 3,4-Dichloroaniline, Phosgene | 3,4-Dichlorophenyl Isocyanate, Dimethylamine |
| Solvent | Toluene or Chlorinated Benzenes | Toluene |
| Temperature | Low-temperature and high-temperature stages | 60-70 °C |
| Reaction Time | Not specified | ~2 hours |
| Yield | >97% (for isocyanate) | 90.3% - 94.8% |
| Product Purity | >98% | 98.3% - 99.3% |
Linuron
Linuron is a selective pre- and post-emergence herbicide also functioning by inhibiting photosynthesis at photosystem II.[9][10][11]
This synthesis involves the reaction of 3,4-dichlorophenyl isocyanate with N,O-dimethylhydroxylamine.[12]
Step 1: Synthesis of N,O-Dimethylhydroxylamine Hydrochloride (if not commercially available)
-
Materials: A suitable starting material like hydroxylamine salt, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base, and an acid for hydrolysis and salt formation.[2][13]
-
Procedure: A multi-step process generally involving the protection of the hydroxylamine, methylation, and subsequent deprotection and salt formation. Specific laboratory preparations can be found in the organic synthesis literature.[2][13]
Step 2: Synthesis of Linuron
-
Materials: 3,4-Dichlorophenyl isocyanate, N,O-dimethylhydroxylamine (or its hydrochloride salt with a base), and an inert solvent.
-
Procedure:
-
Dissolve 3,4-dichlorophenyl isocyanate in an inert solvent.
-
Add N,O-dimethylhydroxylamine to the solution. If the hydrochloride salt is used, a base (e.g., triethylamine) must be added to liberate the free hydroxylamine.
-
The reaction is an addition of the hydroxylamine to the isocyanate. It is typically carried out at or slightly above room temperature.
-
After the reaction is complete, the Linuron product can be isolated by precipitation or by removing the solvent and purifying the residue by recrystallization.
-
Caption: Synthesis of the herbicide Linuron.
Caption: Mechanism of action for the herbicide Linuron.
| Parameter | Linuron Synthesis |
| Reactants | 3,4-Dichlorophenyl Isocyanate, N,O-Dimethylhydroxylamine |
| Solvent | Inert solvent |
| Temperature | Room temperature or slightly elevated |
| Reaction Time | Not specified in detail |
| Yield | Not specified in detail |
| Product Purity | Not specified in detail |
Propanil
Propanil is a contact herbicide that also inhibits photosynthesis.[14]
This synthesis involves the acylation of 3,4-dichloroaniline with propanoyl chloride.
-
Materials: 3,4-Dichloroaniline, propanoyl chloride, and a suitable solvent (e.g., benzene or an inert solvent) and a base to act as an acid scavenger (e.g., pyridine or triethylamine).
-
Procedure:
-
Dissolve 3,4-dichloroaniline in the solvent in a reaction flask.
-
Add the base to the solution.
-
Slowly add propanoyl chloride to the mixture, typically at a controlled temperature (e.g., room temperature or slightly below).
-
The reaction is an N-acylation. After the addition is complete, stir the mixture for a period to ensure complete reaction.
-
The product can be isolated by washing the reaction mixture with water and dilute acid and base to remove unreacted starting materials and byproducts.
-
The solvent is then removed, and the crude Propanil can be purified by recrystallization.
-
Caption: Synthesis of the herbicide Propanil.
| Parameter | Propanil Synthesis |
| Reactants | 3,4-Dichloroaniline, Propanoyl Chloride |
| Solvent | Benzene or other inert solvent |
| Base | Pyridine or Triethylamine |
| Temperature | Room temperature or below |
| Reaction Time | Not specified in detail |
| Yield | Good yield (specifics not detailed in search results) |
| Product Purity | High purity after recrystallization |
Antimicrobial Agent Synthesis
Triclocarban (TCC)
Triclocarban is an antibacterial agent effective against Gram-positive bacteria, often used in soaps and other personal care products. Its mechanism of action is thought to involve the destabilization of bacterial cell walls or the inhibition of the enoyl-acyl carrier-protein reductase (ENR) enzyme.[15][16][17]
This synthesis involves the reaction of 3,4-dichloroaniline with 4-chlorophenyl isocyanate.[18][19]
-
Materials: 3,4-Dichloroaniline, 4-chlorophenyl isocyanate, and optionally a solvent.
-
Procedure:
-
The reaction can be carried out with or without a solvent. In a solvent-free approach, 3,4-dichloroaniline is heated (e.g., to 50-60 °C).[13]
-
4-Chlorophenyl isocyanate is then added in portions or sprayed into the reactor containing the molten 3,4-dichloroaniline.[13]
-
The reaction temperature is maintained at a specific range (e.g., 50-80 °C) with stirring for a set period (e.g., 0.5-4 hours).[13]
-
The reaction is an addition of the amine to the isocyanate to form a urea linkage.
-
The resulting Triclocarban product is a solid and can be obtained with high purity and yield directly from the reaction.
-
Caption: Synthesis of the antimicrobial agent Triclocarban.
Caption: Proposed mechanisms of action for the antimicrobial Triclocarban.
| Parameter | Triclocarban Synthesis (Solvent-Free)[13] |
| Reactants | 3,4-Dichloroaniline, 4-Chlorophenyl Isocyanate |
| Solvent | None |
| Temperature | 50-80 °C |
| Reaction Time | 0.5 - 4 hours |
| Yield | ~93.57% |
| Product Purity | ~99.21% |
Conclusion
This compound, through its conversion to the versatile intermediate 3,4-dichloroaniline, serves as a foundational building block for a range of important agrochemicals. The synthetic protocols provided herein offer a guide for the laboratory-scale preparation of Diuron, Linuron, Propanil, and Triclocarban. These compounds exhibit their biological effects through mechanisms such as the inhibition of photosynthesis in plants and the disruption of cell wall integrity or enzymatic function in bacteria. The provided data and diagrams offer a comprehensive overview for researchers and professionals in the field of agrochemical and drug development.
References
- 1. prepchem.com [prepchem.com]
- 2. CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN103539704A - Method for preparing diuron - Google Patents [patents.google.com]
- 8. CN101274904B - Preparation for 3, 4-dichloro phenyl isocyanate - Google Patents [patents.google.com]
- 9. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]
- 10. scispace.com [scispace.com]
- 11. Linuron - Wikipedia [en.wikipedia.org]
- 12. Linuron | C9H10Cl2N2O2 | CID 9502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N,O-Dimethylhydroxylamine - Wikipedia [en.wikipedia.org]
- 14. 3,4-Dichlorophenyl isocyanate - Wikipedia [en.wikipedia.org]
- 15. Method for continuously preparing 3,4-dichlorophenyl isocyanate - Eureka | Patsnap [eureka.patsnap.com]
- 16. DE1618770A1 - Process for the preparation of 3,4-dichlorophenyl isocyanate - Google Patents [patents.google.com]
- 17. lscollege.ac.in [lscollege.ac.in]
- 18. rsc.org [rsc.org]
- 19. scispace.com [scispace.com]
Application Notes and Protocols for the Esterification of 3,4-Dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the esterification of 3,4-dichlorobenzoic acid, a common intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Three widely used esterification methods are discussed: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each method's principles, advantages, and disadvantages are outlined to aid researchers in selecting the most appropriate procedure for their specific needs. A comparative data table and a detailed experimental protocol for the synthesis of methyl 3,4-dichlorobenzoate via Fischer-Speier esterification are provided.
Introduction to Esterification Methods
The esterification of this compound is a fundamental transformation in organic synthesis, enabling the modification of its physicochemical properties and providing a handle for further functionalization. The choice of esterification method is critical and depends on factors such as the scale of the reaction, the sensitivity of the substrates to acidic or basic conditions, and the desired purity of the final product.
-
Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] It is a cost-effective and straightforward method, particularly suitable for simple alcohols like methanol and ethanol which can be used in large excess to drive the reaction equilibrium towards the product.[2][3] However, it is not ideal for acid-sensitive substrates or tertiary alcohols.[2]
-
Steglich Esterification: This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5] The Steglich esterification is a mild and efficient process that proceeds under neutral conditions, making it suitable for acid-labile compounds and sterically hindered substrates.[1][4] A key advantage is the formation of a urea byproduct that is often easily removed by filtration.[4]
-
Mitsunobu Reaction: This redox-condensation reaction allows for the conversion of primary and secondary alcohols to esters using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7] The reaction is known for its mild conditions and stereospecificity (inversion of configuration at the alcohol's stereocenter).[7] However, the stoichiometry of the reagents and the formation of triphenylphosphine oxide as a byproduct can complicate purification.[6]
Comparative Data of Esterification Methods
The following table summarizes typical reaction conditions and reported yields for the esterification of benzoic acid derivatives, providing a comparative overview of the different methods.
| Esterification Method | Alcohol | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Fischer-Speier | Methanol | H₂SO₄ (catalytic) | Methanol | Reflux | 5 | 88 (for 2,5-dichlorobenzoic acid) | [8] |
| Fischer-Speier | Ethanol | H₂SO₄ (catalytic) | Ethanol | Reflux | 6-8 | ~85-95 (estimated) | [2][3] |
| Steglich | Isopropanol | DCC, DMAP | Dichloromethane | Room Temp. | 3-12 | >80 (general) | [4][9] |
| Mitsunobu | Benzyl Alcohol | PPh₃, DIAD/DEAD | THF | 0 to Room Temp. | 6-24 | 72-91 (general) | [10] |
Experimental Protocols
Detailed Protocol for Fischer-Speier Esterification of this compound with Methanol
This protocol describes the synthesis of methyl 3,4-dichlorobenzoate.
Materials:
-
This compound
-
Methanol (absolute)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane or Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware and magnetic stirrer
Procedure:
-
To a 250 mL round-bottom flask, add this compound (e.g., 10.0 g, 52.3 mmol).
-
Add an excess of absolute methanol (e.g., 100 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) dropwise with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 5-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether (100 mL).
-
Transfer the solution to a separatory funnel and wash with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,4-dichlorobenzoate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Signaling Pathway: General Mechanism of Fischer-Speier Esterification
Caption: General mechanism of Fischer-Speier Esterification.
Experimental Workflow: General Esterification and Workup
Caption: General workflow for esterification and product isolation.
Logical Relationship: Choosing an Esterification Method
Caption: Decision tree for selecting an esterification method.
References
- 1. Steglich Esterification [organic-chemistry.org]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols: 3,4-Dichlorobenzoic Acid as a Biocide in Wastewater Treatment
For: Researchers, scientists, and drug development professionals
Introduction
3,4-Dichlorobenzoic acid (3,4-DCBA) is a chlorinated aromatic carboxylic acid with the molecular formula C₇H₄Cl₂O₂. It has been identified as a compound that can inhibit the growth of bacteria, suggesting its potential application as a biocide in various settings, including wastewater treatment.[1] Biocides are crucial in wastewater management to control the growth of nuisance microorganisms, prevent biofouling, and manage pathogens.
However, a critical consideration for the application of 3,4-DCBA as a biocide in wastewater is its susceptibility to biodegradation by certain microbial populations. Several studies have documented the ability of bacteria isolated from wastewater treatment plants to utilize 3,4-DCBA as a sole source of carbon and energy. This dual nature—potential biocidal activity and biodegradability—necessitates careful evaluation before its application in a wastewater treatment process.
These application notes provide an overview of the potential biocidal application of 3,4-DCBA, its proposed mechanism of action, and detailed protocols for its evaluation.
Proposed Mechanism of Action
The biocidal activity of this compound is suggested to occur through the inhibition of key enzymatic pathways in bacteria. One proposed mechanism is the inhibition of the synthesis of 1-hydroxy-2-naphthoic acid, which serves as an intermediate in bacterial dioxygenases.[1] Dioxygenase enzymes are critical for the aerobic degradation of aromatic compounds by bacteria. By inhibiting these enzymes, 3,4-DCBA may disrupt essential metabolic pathways, leading to the cessation of growth and cell death. It is also suggested that 3,4-DCBA may inhibit bacterial growth by binding to hydrogen bonding interactions.[1]
Data Presentation
Due to limited publicly available data on the specific biocidal efficacy of 3,4-DCBA against a wide range of wastewater microorganisms, the following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Minimum Inhibitory Concentration (MIC) of 3,4-DCBA
| Target Microorganism | Source (e.g., Wastewater Sample ID) | MIC (mg/L) | MIC (mM) | Method (e.g., Broth Microdilution) |
|---|---|---|---|---|
| Example: Escherichia coli | ATCC 25922 | |||
| Example: Pseudomonas aeruginosa | Wastewater Isolate 1 |
| Mixed Liquor Suspended Solids (MLSS) | WWTP Influent | | | |
Table 2: Minimum Bactericidal Concentration (MBC) of 3,4-DCBA
| Target Microorganism | Source | MBC (mg/L) | MBC (mM) | Method |
|---|---|---|---|---|
| Example: Escherichia coli | ATCC 25922 | |||
| Example: Pseudomonas aeruginosa | Wastewater Isolate 1 |
| Mixed Liquor Suspended Solids (MLSS) | WWTP Influent | | | |
Table 3: Zone of Inhibition for 3,4-DCBA
| Target Microorganism | Source | Concentration of 3,4-DCBA | Zone of Inhibition (mm) | Method (e.g., Agar Disc Diffusion) |
|---|---|---|---|---|
| Example: Escherichia coli | ATCC 25922 |
| Example: Pseudomonas aeruginosa | Wastewater Isolate 1 | | | |
Table 4: Summary of Reported Biodegradation of 3,4-DCBA by Wastewater-Related Bacteria
| Microorganism | Concentration Tested | Optimal Conditions | Outcome | Reference |
|---|---|---|---|---|
| Brevibacterium spp. | 1 mM and 2 mM | 37°C, pH 7.0, 150 rpm | Biodegradation rate of 14.5 µM/h and 21.25 µM/h, respectively. | [2] |
| Edwardsiella tarda | 2 mM | 42°C, pH 7.5 | Optimal degradation observed. |[3] |
Experimental Protocols
The following protocols are provided as a guide for the evaluation of 3,4-DCBA as a biocide in a wastewater context.
This protocol is adapted from standard broth microdilution methods.[1][4]
Objective: To determine the lowest concentration of 3,4-DCBA that inhibits the visible growth of a target microorganism or microbial consortium.
Materials:
-
This compound (analytical grade)
-
Sterile 96-well microtiter plates[4]
-
Sterile Mueller-Hinton Broth (or other appropriate growth medium)
-
Target microorganism or wastewater microbial consortium
-
Sterile deionized water
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of 3,4-DCBA in a suitable solvent (e.g., sterile deionized water with minimal pH adjustment if necessary).
-
Serial Dilutions: Perform two-fold serial dilutions of the 3,4-DCBA stock solution in the 96-well plate.[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism(s) to a concentration of approximately 5 x 10⁵ CFU/mL.[4] For a wastewater consortium, a diluted sample of the wastewater can be used.
-
Inoculation: Inoculate each well (except for the negative control) with the prepared inoculum.
-
Controls: Include a positive control (broth and inoculum, no 3,4-DCBA) and a negative control (broth only).[1]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[1]
-
Reading Results: The MIC is the lowest concentration of 3,4-DCBA at which there is no visible growth (turbidity) of the microorganism.[4]
This protocol is a follow-up to the MIC test.[5][6]
Objective: To determine the lowest concentration of 3,4-DCBA that kills 99.9% of the initial microbial population.[6][7]
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.[5]
-
Incubation: Incubate the agar plates at the appropriate temperature for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of 3,4-DCBA that results in no microbial growth on the agar plate, indicating a 99.9% reduction in the initial inoculum.[7]
This protocol is based on the agar disc diffusion method.[8][9]
Objective: To qualitatively assess the antimicrobial activity of 3,4-DCBA.
Materials:
-
Sterile Petri dishes with appropriate agar medium
-
Sterile filter paper discs
-
3,4-DCBA solution of known concentration
-
Target microorganism
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculation: Create a lawn of the test microorganism on the agar plate using a sterile swab.[8][9]
-
Disc Application: Aseptically place a sterile filter paper disc impregnated with a known concentration of 3,4-DCBA onto the center of the inoculated agar plate.[9]
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.[8][9]
-
Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.[9] A larger zone of inhibition indicates greater antimicrobial activity.[9]
Objective: To determine if the target wastewater microbial consortium can degrade 3,4-DCBA.
Materials:
-
Wastewater microbial consortium (e.g., activated sludge)
-
Minimal salts medium
-
3,4-DCBA as the sole carbon source
-
Shake flask incubator
-
Analytical equipment for measuring 3,4-DCBA concentration (e.g., HPLC)
Procedure:
-
Culture Preparation: In a sterile flask, combine the minimal salts medium, the wastewater microbial consortium, and a known concentration of 3,4-DCBA as the sole carbon source.
-
Incubation: Incubate the flask in a shaker at an appropriate temperature and agitation speed.
-
Sampling: At regular time intervals, withdraw samples from the flask.
-
Analysis: Analyze the concentration of 3,4-DCBA in the samples over time. A decrease in concentration indicates biodegradation.
Visualizations
Conclusion
This compound shows potential as a biocide for wastewater treatment based on its ability to inhibit bacterial growth. However, its application is significantly nuanced by its susceptibility to biodegradation by microbial communities commonly found in wastewater environments. Therefore, a thorough evaluation of its biocidal efficacy against the specific microbial population of a given wastewater stream, alongside an assessment of its biodegradability, is essential before its implementation. The protocols and frameworks provided in these notes offer a structured approach for researchers to conduct such evaluations.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. jbarbiomed.com [jbarbiomed.com]
- 3. researchgate.net [researchgate.net]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. microchemlab.com [microchemlab.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microchemlab.com [microchemlab.com]
- 9. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for GC-MS Analysis of 3,4-Dichlorobenzoic Acid Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds such as carboxylic acids can be challenging due to their low volatility and potential for peak tailing. Derivatization is a crucial sample preparation step that converts polar functional groups into less polar, more volatile derivatives, thereby improving chromatographic resolution and detection sensitivity.[1][2][3][4] This document provides detailed application notes and protocols for the derivatization of 3,4-Dichlorobenzoic acid for GC-MS analysis, focusing on common and effective methods such as esterification and silylation.
Rationale for Derivatization
Direct analysis of this compound by GC-MS is often hindered by its low volatility and high polarity, which can lead to poor peak shape, low sensitivity, and potential interactions with the GC column.[4] Derivatization addresses these issues by:
-
Increasing Volatility: Replacing the active hydrogen of the carboxylic acid group with a non-polar group increases the vapor pressure of the analyte, allowing it to be more readily transferred into the gas phase.[1][5]
-
Improving Thermal Stability: Derivatives are often more thermally stable than the parent compound, preventing degradation in the hot injector and column.[2]
-
Enhancing Chromatographic Performance: Reduced polarity leads to more symmetrical peaks and better separation from other components in the sample matrix.[1][2]
-
Improving Mass Spectral Characteristics: Derivatization can lead to the formation of characteristic fragment ions that aid in structural elucidation and quantification.[2]
Derivatization Strategies for this compound
The most common derivatization strategies for carboxylic acids like this compound are esterification (typically methylation) and silylation.
Esterification (Methylation)
Esterification is a widely used method for the derivatization of carboxylic acids.[3] Methyl esters are particularly popular due to their stability and excellent chromatographic properties.[4]
a) Using Boron Trifluoride-Methanol (BF3-Methanol)
This is a common and effective method for preparing methyl esters.[6][7] The reaction involves heating the carboxylic acid with a BF3-Methanol solution.
b) Using (Trimethylsilyl)diazomethane (TMSD)
TMSD is a safer alternative to the highly toxic and explosive diazomethane for methylation.[8] It reacts with carboxylic acids to produce methyl esters.
c) Using Methanolic HCl
Acid-catalyzed esterification with methanolic HCl is another established method.[9][10][11]
Silylation
Silylation involves the replacement of the active proton in the carboxylic acid group with a trimethylsilyl (TMS) group.[1] Silyl derivatives are highly volatile and thermally stable.[12] A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Experimental Protocols
Protocol 1: Esterification using BF3-Methanol
This protocol is adapted from general procedures for carboxylic acid esterification.[4][6][7]
Materials:
-
This compound standard
-
Boron trifluoride-methanol solution (10-14% w/v)
-
Hexane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Accurately weigh 1-5 mg of the this compound sample or standard into a reaction vial.
-
Add 1 mL of BF3-methanol solution to the vial.
-
Securely cap the vial and heat at 60-90°C for 10-30 minutes.[6][7]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.
-
Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using BSTFA
This protocol is a general procedure for the silylation of carboxylic acids.[12][13]
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.
-
Place the dried this compound sample (typically in the microgram to low milligram range) into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine) to dissolve the sample.
-
Add 100 µL of BSTFA (+1% TMCS) to the vial.
-
Securely cap the vial and heat at 60-80°C for 30 minutes.[14]
-
Cool the vial to room temperature.
-
The sample can be directly injected into the GC-MS system.
GC-MS Analysis Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.[15][16]
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Oven Program | Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Injector Temp. | 250-280°C |
| Injection Mode | Splitless |
| MS Transfer Line | 280-300°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Data Presentation
| Derivatization Method | Reagent | Typical Reaction Conditions | Expected Yield | Advantages | Disadvantages |
| Esterification | BF3-Methanol | 60-90°C, 10-30 min | Good to Excellent | Robust, widely used, produces stable derivatives.[6][7] | Requires heating, potential for artifacts. |
| Esterification | (Trimethylsilyl)diazomethane | Room temp, < 90 min | Excellent | Safer than diazomethane, high yields, mild conditions.[8] | Reagent can be expensive. |
| Silylation | BSTFA (+1% TMCS) | 60-80°C, 30 min | Excellent | Fast, high yields, volatile derivatives.[12] | Derivatives are moisture-sensitive. |
Visualizations
Experimental Workflow
Caption: General workflow for the derivatization and GC-MS analysis of this compound.
Derivatization Reactions
Caption: Chemical pathways for esterification and silylation of this compound.
Conclusion
The derivatization of this compound is an essential step for reliable and sensitive GC-MS analysis. Both esterification, particularly methylation, and silylation are effective methods. The choice of method may depend on laboratory safety preferences (favoring TMSD over diazomethane), sample matrix, and available resources. The provided protocols offer a solid foundation for developing a robust analytical method for this compound in various research and development settings. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is crucial for ensuring data quality.
References
- 1. gcms.cz [gcms.cz]
- 2. jfda-online.com [jfda-online.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Report Summary - Totalförsvarets forskningsinstitut - FOI [foi.se]
- 9. researchgate.net [researchgate.net]
- 10. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. brjac.com.br [brjac.com.br]
- 15. benchchem.com [benchchem.com]
- 16. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oxidation of 3,4-Dichlorotoluene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental setup and protocol for the oxidation of 3,4-dichlorotoluene to 3,4-dichlorobenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The primary protocol described herein utilizes a gold nanoparticle-based catalyst, which has been shown to afford high yields and selectivity. An alternative catalytic system is also discussed.
Overview
The oxidation of the methyl group of 3,4-dichlorotoluene to a carboxylic acid is a key transformation in organic synthesis. This document outlines a robust and high-yielding protocol using a heterogeneous gold catalyst, as well as an alternative homogeneous catalysis approach. The methods described are intended to be adaptable for laboratory-scale synthesis.
Experimental Protocols
Protocol 1: Heterogeneous Catalytic Oxidation using Au NCs/TiO₂
This protocol is based on a green chemistry approach using a supported gold nanoparticle catalyst in an aqueous medium.
Materials:
-
3,4-Dichlorotoluene (Substrate)
-
Au NCs/TiO₂ (Catalyst)
-
Sodium Hydroxide (NaOH)
-
Deionized Water (Solvent)
-
Oxygen (O₂) gas (Oxidant)
-
Hydrochloric Acid (HCl) (for acidification)
-
Ethyl Acetate (for extraction)
-
Acetone (for dilution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Equipment:
-
Autoclave reactor equipped with a magnetic stirrer, thermocouple, automatic temperature controller, and pressure gauge
-
Gas chromatography (GC) system with a flame ionization detector (FID) for reaction monitoring
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, separatory funnel, etc.)
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In an autoclave reactor, combine the desired amount of 3,4-dichlorotoluene, the Au NCs/TiO₂ catalyst, deionized water, and sodium hydroxide.[1]
-
Purging with Oxygen: Seal the autoclave and purge the atmosphere over the mixture with oxygen gas three times to ensure an oxygen-rich environment.[1]
-
Reaction Conditions: Heat the reactor to the desired temperature with constant stirring. Once the target temperature is reached, charge the reactor with oxygen to a pressure of 1.0 MPa and maintain this pressure throughout the reaction by continuously feeding oxygen.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by gas chromatography.
-
Work-up:
-
After the reaction is complete, cool the reactor to ambient temperature.[1]
-
Dilute the reaction mixture with acetone to dissolve the products.[1]
-
Separate the catalyst by filtration.[1]
-
Acidify the filtrate to a pH of 2.0 using hydrochloric acid.[1]
-
Remove the solvent from the acidified mixture using a rotary evaporator.[1]
-
Adjust the pH of the residue to 10.0 with a 2.0 M NaOH solution and extract three times with ethyl acetate to remove any unreacted starting material.[1]
-
Acidify the aqueous layer to a pH of 2.0 with 6.0 M HCl and extract the product with ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and remove the ethyl acetate via rotary evaporation to obtain the this compound product.[1]
-
Dry the solid product overnight to calculate the isolated yield.[1]
-
Protocol 2: Homogeneous Catalytic Oxidation using Co/Mn/Br System (General Procedure)
This protocol is a general method for the oxidation of substituted toluenes and can be adapted for 3,4-dichlorotoluene.
Materials:
-
3,4-Dichlorotoluene (Substrate)
-
Cobalt (II) Acetate Tetrahydrate (Catalyst)
-
Manganese (II) Acetate Tetrahydrate (Co-catalyst)
-
Sodium Bromide (Promoter)
-
Acetic Acid (Solvent)
-
Oxygen (O₂) or Air (Oxidant)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet tube.
-
Heating mantle with a temperature controller.
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask, add 3,4-dichlorotoluene, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, sodium bromide, and glacial acetic acid.
-
Reaction Conditions: Heat the mixture to the desired reaction temperature (typically 100-150°C) with vigorous stirring while bubbling a continuous stream of oxygen or air through the solution.
-
Reaction Monitoring: Monitor the reaction progress by GC analysis of withdrawn aliquots.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Data Presentation
The following table summarizes the quantitative data for the oxidation of 3,4-dichlorotoluene using the Au NCs/TiO₂ catalyst system.
| Catalyst System | Substrate | Oxidant | Solvent | Temperature (°C) | Pressure (Torr) | Time (h) | Conversion (%) | Yield of this compound (%) |
| Au NCs/TiO₂ | 3,4-Dichlorotoluene | Oxygen | Water/NaOH | 120 | 7500.75 | 6 | >99 | 96.8 (isolated)[1] |
Analysis and Characterization
The product, this compound, can be characterized using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Melting Point: The reported melting point of this compound is 204-206 °C.
Experimental Workflow Diagram
Caption: Experimental workflow for the oxidation of 3,4-dichlorotoluene.
References
Application of 3,4-Dichlorobenzoic Acid in Azo Dye Manufacturing
Introduction:
3,4-Dichlorobenzoic acid serves as a versatile starting material in the synthesis of various organic compounds. In the realm of dye manufacturing, it is a precursor for the production of key intermediates, most notably 3,4-dichloroaniline. This aniline derivative is then utilized in the synthesis of azo dyes, a prominent class of colorants known for their vibrant colors and wide range of applications in textiles, plastics, and printing inks. This application note details the synthetic pathway from this compound to a specific azo dye, providing experimental protocols and relevant data for researchers and scientists in organic synthesis and materials science.
The overall process involves two main stages:
-
Conversion of this compound to 3,4-Dichloroaniline: This transformation can be achieved through a Curtius rearrangement, a reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom.
-
Synthesis of an Azo Dye from 3,4-Dichloroaniline: The resulting 3,4-dichloroaniline is then diazotized and coupled with a suitable aromatic compound, such as 2-naphthol, to produce the final azo dye.
Data Presentation
The following tables summarize the key reactants and expected products with their physicochemical properties.
Table 1: Properties of Key Compounds in the Synthetic Pathway
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₇H₄Cl₂O₂ | 191.01 | White to off-white crystalline powder | 201-204 |
| 3,4-Dichloroaniline | C₆H₅Cl₂N | 162.02 | White to light gray solid | 69-72 |
| 2-Naphthol | C₁₀H₈O | 144.17 | White to yellowish crystalline solid | 121-123 |
| 1-((3,4-Dichlorophenyl)diazenyl)naphthalen-2-ol | C₁₆H₁₀Cl₂N₂O | 330.18 | Orange-red solid | 155-157 |
Table 2: Spectroscopic and Performance Data of the Synthesized Azo Dye
| Dye Name | λmax (nm) in DMF | Molar Extinction Coefficient (ε) | Light Fastness (Blue Wool Scale) | Wash Fastness (Grey Scale) |
| 1-((3,4-Dichlorophenyl)diazenyl)naphthalen-2-ol | ~480-490 | Not specified | Good | Good |
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dichloroaniline from this compound via Curtius Rearrangement (One-Pot Procedure)
This protocol outlines a one-pot procedure for the conversion of this compound to 3,4-dichloroaniline, which is then typically used in a protected form (e.g., as a carbamate) or hydrolyzed to the free amine.
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
tert-Butanol
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq) followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature.
-
Curtius Rearrangement: After the addition is complete, add tert-butanol (1.5 eq) to the reaction mixture. Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC for the disappearance of the starting carboxylic acid.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Isolation of Intermediate: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tert-butyl (3,4-dichlorophenyl)carbamate.
-
Hydrolysis to 3,4-Dichloroaniline: To the crude carbamate, add a mixture of concentrated hydrochloric acid and ethanol. Heat the mixture to reflux for 2-4 hours to effect deprotection.
-
Isolation of Product: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-dichloroaniline. The product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 1-((3,4-Dichlorophenyl)diazenyl)naphthalen-2-ol
This protocol describes the synthesis of an orange-red azo dye from 3,4-dichloroaniline and 2-naphthol.
Materials:
-
3,4-Dichloroaniline
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Beakers
-
Magnetic stirrer
-
Buchner funnel and filter flask
Procedure:
Part A: Diazotization of 3,4-Dichloroaniline
-
In a 250 mL beaker, dissolve 3,4-dichloroaniline (1.62 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL). Heat gently if necessary to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.70 g, 0.01 mol) in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 20 minutes.
Part B: Azo Coupling
-
In a 400 mL beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous and efficient stirring.
-
An orange-red precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure the coupling reaction is complete.
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.
-
Dry the purified product in a vacuum oven at 60 °C. The expected yield is typically in the range of 85-95%.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Synthetic pathway from this compound to an azo dye.
Caption: Experimental workflow for the synthesis of the azo dye.
Application Notes and Protocols for the Microbial Degradation of 3,4-Dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the microbial degradation of 3,4-Dichlorobenzoic Acid (3,4-DCBA), a persistent environmental pollutant originating from the breakdown of herbicides and other industrial chemicals. This document details the metabolic pathways, optimal conditions for degradation, and standardized protocols for studying this process in a laboratory setting.
Introduction
This compound is a chlorinated aromatic compound that poses environmental concerns due to its toxicity and recalcitrance. However, various microorganisms have demonstrated the ability to utilize 3,4-DCBA as a sole source of carbon and energy, breaking it down into less harmful compounds. Understanding these microbial degradation pathways is crucial for developing effective bioremediation strategies. The primary mechanism of aerobic degradation proceeds via a modified ortho-cleavage pathway, initiated by the enzymatic conversion of 3,4-DCBA to catecholic intermediates.
Microbial Degradation Pathway
The aerobic degradation of this compound is predominantly carried out by a range of bacteria, including species of Corynebacterium, Brevibacterium, and Edwardsiella. The catabolic route involves a series of enzymatic reactions that ultimately convert the chlorinated aromatic ring into intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA. The key steps are outlined below.
The initial attack on the 3,4-DCBA molecule is catalyzed by a dioxygenase, leading to the formation of a dihydroxylated intermediate. This is followed by decarboxylation to yield 4,5-dichlorocatechol. This catechol derivative is a critical intermediate which then undergoes ring cleavage. The ortho- or intradiol-cleavage of 4,5-dichlorocatechol is facilitated by chlorocatechol 1,2-dioxygenase, a key enzyme in this pathway.[1] This ring-opening step is pivotal as it breaks the stable aromatic structure, making it amenable to further degradation by a series of downstream enzymes.[1] The resulting intermediates are further metabolized to succinyl-CoA and acetyl-CoA, which can then be funneled into the tricarboxylic acid (TCA) cycle for energy and biomass production.[1]
Quantitative Data on Microbial Degradation
The efficiency of 3,4-DCBA degradation is influenced by various physicochemical parameters. The following tables summarize the optimal conditions and degradation rates reported for different bacterial strains.
Table 1: Optimal Conditions for 3,4-DCBA Degradation by Various Bacterial Strains
| Bacterial Strain | Optimal Substrate Conc. (mM) | Optimal pH | Optimal Temperature (°C) | Optimal Agitation (rpm) | Reference |
| Corynebacterium jeikeium | 3 | 7.5 | 37 | 150 | [2] |
| Brevibacterium spp. | 1 | 7.0 | 37 | 150 | |
| Edwardsiella tarda | 2 | 7.5 | 42 | 250 | [3] |
Table 2: Degradation Percentage of 3,4-DCBA by Corynebacterium jeikeium under Optimal Conditions (3mM Substrate)
| Time (hours) | Degradation (%) |
| 20 | 55 |
| 40 | 68 |
| 60 | 73 |
| 80 | 75 |
Data adapted from Alqudah et al.[2]
Table 3: Effect of Carbon Starvation on 3,4-DCBA Degradation by Corynebacterium jeikeium
| Starvation Period | 20 hr (%) | 40 hr (%) | 60 hr (%) | 80 hr (%) |
| 24 hr | 59 | 66 | 72 | 74 |
| 48 hr | 63 | 68 | 72 | 76 |
| Non-Starved | 55 | 62 | 65 | 70 |
Data adapted from Alqudah et al.[2]
Experimental Protocols
The following section provides detailed methodologies for key experiments involved in the study of 3,4-DCBA microbial degradation.
Protocol 1: Enrichment and Isolation of 3,4-DCBA Degrading Bacteria
This protocol describes the enrichment and isolation of bacteria capable of utilizing 3,4-DCBA as a sole carbon source from environmental samples.
Materials:
-
Environmental sample (e.g., soil, wastewater)
-
Minimal Salt Medium (MSM)
-
This compound (3,4-DCBA)
-
Sterile flasks and petri dishes
-
Incubator shaker
Procedure:
-
Enrichment:
-
Prepare MSM containing 1 mM 3,4-DCBA as the sole carbon source.
-
Inoculate 100 mL of the medium in a 250 mL flask with 1 g of soil or 1 mL of wastewater.
-
Incubate at 30°C with shaking at 150 rpm for 7-10 days.
-
Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with 1 mM 3,4-DCBA and incubate under the same conditions. Repeat this step 3-4 times to enrich for 3,4-DCBA degrading microorganisms.
-
-
Isolation:
-
Prepare serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl).
-
Plate 100 µL of each dilution onto MSM agar plates containing 1 mM 3,4-DCBA.
-
Incubate the plates at 30°C for 5-7 days, or until colonies appear.
-
Isolate morphologically distinct colonies and streak them onto fresh MSM agar plates with 3,4-DCBA to obtain pure cultures.
-
Protocol 2: Analysis of 3,4-DCBA and its Metabolites by HPLC
This protocol outlines a method for the quantitative analysis of 3,4-DCBA and its degradation products using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Collect culture samples at different time intervals.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (with a small percentage of phosphoric or formic acid for pH adjustment, e.g., 0.1%). A common mobile phase is a mix of acetonitrile and water with phosphoric acid.[4] For Mass-Spec compatible applications, formic acid should be used instead of phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 235 nm
-
Column Temperature: 30°C
-
-
Quantification:
-
Prepare a standard curve using known concentrations of 3,4-DCBA.
-
Analyze the samples and quantify the concentration of 3,4-DCBA by comparing the peak area with the standard curve.
-
Identify potential metabolites by comparing retention times with known standards, if available. For unknown peaks, further analysis by LC-MS/MS is recommended.
-
Protocol 3: Catechol 1,2-Dioxygenase Enzyme Assay
This protocol describes a spectrophotometric assay to measure the activity of catechol 1,2-dioxygenase, a key enzyme in the ortho-cleavage pathway.
Materials:
-
Bacterial cell culture grown in the presence of 3,4-DCBA
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Catechol solution (10 mM)
-
Spectrophotometer
Procedure:
-
Preparation of Cell-Free Extract:
-
Harvest bacterial cells from the culture by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with cold Tris-HCl buffer.
-
Resuspend the cells in a minimal volume of the same buffer and lyse the cells using sonication or a French press.
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to remove cell debris. The supernatant is the cell-free extract.
-
-
Enzyme Assay:
-
In a quartz cuvette, mix 1 mL of Tris-HCl buffer, 50 µL of cell-free extract, and 10 µL of 10 mM catechol.
-
Immediately measure the increase in absorbance at 260 nm for 5 minutes. This wavelength corresponds to the formation of cis,cis-muconic acid.
-
-
Calculation of Enzyme Activity:
-
One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of cis,cis-muconic acid per minute. The molar extinction coefficient for cis,cis-muconic acid at 260 nm is 16,800 M⁻¹cm⁻¹.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for investigating the microbial degradation of 3,4-DCBA.
References
Troubleshooting & Optimization
common impurities in commercial 3,4-Dichlorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3,4-Dichlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The most common impurities in commercial this compound are typically other positional isomers of dichlorobenzoic acid. These isomers are formed as by-products during the synthesis process. Depending on the synthetic route, trace amounts of starting materials or other chlorinated aromatic compounds may also be present.
Q2: How do these isomeric impurities affect experimental outcomes?
A2: Isomeric impurities can have different physical, chemical, and biological properties compared to this compound. In drug development, for instance, different isomers can exhibit distinct pharmacological and toxicological profiles. In materials science, their presence can affect crystal structure, solubility, and reactivity. Therefore, knowing the impurity profile of your material is crucial for reproducible and accurate experimental results.
Q3: What is a typical purity level for commercial this compound?
A3: Commercial grades of this compound are often available in purities of 98% or higher.[1] A certificate of analysis for one particular batch of 99% pure this compound indicated an assay of 100.1% by aqueous acid-base titration and 98.5% by GC.[2] It is essential to consult the certificate of analysis provided by the supplier for the specific lot you are using.
Q4: How can I remove isomeric impurities from my this compound sample?
A4: Recrystallization is a common method for purifying this compound.[3] A described method involves recrystallization from dilute alcohol.[3] For other dichlorobenzoic acids, forming a salt with an amine like (±)-α-methylbenzylamine has been shown to be effective in reducing positional isomer impurities to less than 0.05%.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram (HPLC/GC) | Presence of isomeric impurities. | 1. Confirm the identity of the main peak by comparing the retention time with a certified reference standard of this compound. 2. Identify potential isomeric impurities by comparing their retention times with known standards of other dichlorobenzoic acid isomers (see Tables 1 and 2). 3. For GC-MS, compare the mass spectra of the unknown peaks with the expected fragmentation patterns of dichlorobenzoic acid isomers (see Table 2). |
| Inconsistent experimental results | Variation in the impurity profile between different batches of this compound. | 1. Always record the lot number of the this compound used in your experiments. 2. If you observe variability, request the certificate of analysis for each batch from the supplier to compare the purity and impurity profiles. 3. If a specific impurity is suspected to be the cause, attempt to source a batch with a lower level of that impurity or purify the material in-house. |
| Poor solubility of the commercial material | Presence of less soluble impurities. | 1. Analyze the insoluble material separately, if possible, to identify its composition. 2. Consider purifying the bulk material using recrystallization to remove less soluble components. |
Data Presentation
Table 1: Typical HPLC Data for Dichlorobenzoic Acid Isomers
This table provides representative HPLC data for the separation of dichlorobenzoic acid isomers on a C18 column. Actual retention times may vary depending on the specific column, mobile phase composition, and other chromatographic conditions.
| Impurity | Structure | Typical Retention Time (min) | Notes |
| 2,3-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | Varies | Can be separated from other isomers using a gradient method.[5] |
| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | Varies | A practical purification method to remove positional isomers has been described.[4] |
| 2,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | Varies | |
| 2,6-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | Varies | |
| This compound | C₇H₄Cl₂O₂ | Varies | Main Component |
| 3,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | Varies |
Table 2: Typical GC-MS Data for Dichlorobenzoic Acid Isomers (as Methyl Esters)
For GC-MS analysis, dichlorobenzoic acids are typically derivatized to their more volatile methyl esters. The table below lists the expected molecular ion and key fragment ions.
| Impurity (as Methyl Ester) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| Methyl 2,3-Dichlorobenzoate | 204/206/208 | 173/175, 145 | The isotopic pattern of two chlorine atoms (approx. 9:6:1 ratio) is characteristic. |
| Methyl 2,4-Dichlorobenzoate | 204/206/208 | 173/175, 145 | |
| Methyl 2,5-Dichlorobenzoate | 204/206/208 | 173/175, 145 | |
| Methyl 2,6-Dichlorobenzoate | 204/206/208 | 173/175, 145 | |
| Methyl 3,4-Dichlorobenzoate | 204/206/208 | 173/175, 145 | Main Component |
| Methyl 3,5-Dichlorobenzoate | 204/206/208 | 173/175, 145 | Elimination of the methoxy group (-OCH₃) is a common fragmentation pathway.[6] |
Experimental Protocols
HPLC Method for the Analysis of Dichlorobenzoic Acid Isomers
This protocol is a general guideline for the separation of dichlorobenzoic acid isomers using reverse-phase HPLC.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
GC-MS Method for the Analysis of Dichlorobenzoic Acid Isomers
This protocol requires derivatization of the acidic analytes to their methyl esters prior to analysis.
-
Derivatization (Example using Diazomethane - EXTREME CAUTION REQUIRED ):
-
Note: Diazomethane is explosive and carcinogenic. This procedure should only be performed by trained personnel in a suitable fume hood with appropriate safety precautions.
-
Dissolve approximately 5 mg of the this compound sample in 1 mL of a suitable solvent (e.g., diethyl ether:methanol, 9:1).
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Allow the reaction to proceed for 10-15 minutes.
-
Gently bubble nitrogen through the solution to remove excess diazomethane.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-300
-
Visualization
Logical Relationship of Impurity Formation
The following diagram illustrates how positional isomers of dichlorobenzoic acid can arise as impurities during a common synthesis route.
Caption: Formation of isomeric impurities during synthesis.
References
- 1. spectrabase.com [spectrabase.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation of 2,3-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 3,4-Dichlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of 3,4-Dichlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a tail that extends from the right side of the peak. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 generally indicates significant tailing.[1] This distortion can negatively impact the accuracy of peak integration, reduce the resolution between closely eluting peaks, and lead to poor reproducibility of your results for this compound.[1][2]
Q2: What are the most common causes of peak tailing when analyzing this compound on a C18 column?
A2: The most frequent cause of peak tailing for acidic compounds like this compound is secondary interactions with the stationary phase.[3] Key causes include:
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Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (approximately 3.64), the compound will exist in both its ionized and un-ionized forms, leading to peak broadening and tailing.[4]
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Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the carboxylic acid group of the analyte, causing peak tailing.[2]
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Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion.[1]
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Column Degradation: A void at the column inlet or a contaminated or old column can lead to poor peak shape.[2]
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Extra-Column Effects: Issues such as long or wide-bore tubing between the column and the detector can cause band broadening and contribute to peak tailing.[3]
Q3: How does the mobile phase pH specifically affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To achieve a symmetrical peak, it is essential to keep the analyte in a single, un-ionized form.[3] For an acidic compound like this compound, this is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below its pKa of ~3.64.[4] At a lower pH (e.g., 2.5), the carboxylic acid group is fully protonated, minimizing secondary interactions with the stationary phase and resulting in a sharper, more symmetrical peak.[5]
Troubleshooting Guides
Problem: I am observing significant peak tailing for this compound.
Below is a step-by-step guide to troubleshoot and resolve this issue.
Step 1: Evaluate and Adjust Mobile Phase pH
The most likely cause of peak tailing for this compound is an inappropriate mobile phase pH.
Recommended Action:
-
Check your current mobile phase pH.
-
Adjust the pH to be at least 1.5 to 2 units below the pKa of this compound (~3.64). A target pH of 2.5 is a good starting point.[4][5]
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Use a suitable buffer (e.g., phosphate or formate) to maintain a stable pH.[6]
Expected Outcome: A significant improvement in peak symmetry.
Quantitative Data on the Effect of Mobile Phase pH on Peak Shape
The following table summarizes the expected effect of mobile phase pH on the tailing factor of this compound.
| Mobile Phase pH | Expected Tailing Factor (Tf) | Peak Shape Description |
| 4.5 | > 2.0 | Severe Tailing |
| 4.0 | 1.8 - 2.0 | Significant Tailing |
| 3.5 | 1.5 - 1.8 | Moderate Tailing |
| 3.0 | 1.2 - 1.5 | Slight Tailing |
| 2.5 | 1.0 - 1.2 | Symmetrical Peak |
Step 2: Assess Column Health and Performance
If adjusting the mobile phase pH does not resolve the issue, the problem may lie with the column.
Recommended Actions:
-
Column Flushing: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for a reversed-phase column) to remove any contaminants.[1]
-
Guard Column: If you are not using one, consider adding a guard column to protect the analytical column from strongly retained impurities.
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Column Replacement: If the column is old or has been used extensively, it may be degraded. Replace it with a new column of the same type.[1]
Step 3: Check for Sample Overload
Injecting an excessive amount of your analyte can lead to peak distortion.
Recommended Action:
-
Dilute your sample: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, you are likely overloading the column.[1]
-
Reduce injection volume: Alternatively, reduce the volume of the sample you are injecting.
Step 4: Minimize Extra-Column Volume
The volume of the tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing.
Recommended Action:
-
Use narrow-bore tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) for all connections.
-
Minimize tubing length: Keep the length of all tubing to a minimum.
-
Ensure proper connections: Check that all fittings are properly tightened to avoid dead volume.
Experimental Protocol for Symmetrical Peak Shape of this compound
This protocol is designed to achieve a symmetrical peak for the analysis of this compound on a C18 column.
Instrumentation and Materials:
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HPLC System: A standard HPLC system with a pump, autosampler, column compartment, and a UV detector.
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Chemicals and Reagents:
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
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Phosphoric acid or Formic acid (analytical grade)
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Buffer salt (e.g., sodium phosphate monobasic)
-
Preparation of Solutions:
-
Mobile Phase:
-
Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in HPLC-grade water.
-
Adjust the pH of the aqueous buffer to 2.5 with phosphoric acid.
-
The mobile phase is a mixture of the pH 2.5 buffer and acetonitrile. A common starting point is a 50:50 (v/v) mixture. The exact ratio may need to be optimized to achieve the desired retention time.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Diluent: A mixture of the mobile phase is recommended as the diluent.
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the diluent to the desired concentration range.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 2.5) (e.g., 50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Caption: Troubleshooting workflow for peak tailing of this compound in HPLC.
References
optimizing reaction conditions for 3,4-Dichlorobenzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dichlorobenzoic acid. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis, with a focus on the oxidation of 3,4-dichlorotoluene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Conversion of 3,4-Dichlorotoluene
Question: My reaction shows a low conversion of the starting material, 3,4-dichlorotoluene. What are the potential causes and how can I improve the conversion?
Answer:
Low conversion in the oxidation of 3,4-dichlorotoluene can stem from several factors related to the reagents, reaction conditions, and catalyst activity.
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Inactive Oxidant: The oxidizing agent may have degraded over time. For instance, the activity of some catalysts can diminish with improper storage.
-
Solution: Use a fresh batch of the oxidizing agent or catalyst. If using a custom-prepared catalyst, ensure it was synthesized and stored correctly.
-
-
Insufficient Oxidant: The molar ratio of the oxidant to the substrate may be too low to drive the reaction to completion.
-
Solution: Ensure the correct stoichiometry of the oxidizing agent is used. For potassium permanganate, a 2:1 molar ratio of KMnO4 to chlorotoluene is theoretically required. For catalytic aerobic oxidations, ensure an adequate and constant supply of oxygen.
-
-
Low Reaction Temperature: The activation energy for the oxidation may not be reached if the temperature is too low.
-
Solution: Gradually and carefully increase the reaction temperature while monitoring for the formation of side products. For the aerobic oxidation using a gold-based catalyst, a temperature of 120°C has been shown to be effective.[1]
-
-
Catalyst Deactivation: In catalytic systems, the catalyst may become poisoned by impurities in the starting material or solvent, or it may degrade under the reaction conditions.
-
Solution: Use purified starting materials and high-purity solvents. If catalyst deactivation is suspected, consider catalyst regeneration procedures if available, or use a fresh batch of the catalyst.
-
Issue 2: Formation of Significant Amounts of 3,4-Dichlorobenzaldehyde
Question: My product mixture contains a significant amount of 3,4-dichlorobenzaldehyde alongside the desired this compound. How can I promote complete oxidation?
Answer:
The presence of 3,4-dichlorobenzaldehyde indicates incomplete oxidation of the methyl group. This is a common issue and can be addressed by modifying the reaction conditions.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough for the complete conversion of the intermediate aldehyde to the carboxylic acid.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the aldehyde intermediate is no longer observed.
-
-
Inadequate Amount of Oxidant: Similar to low conversion of the starting material, an insufficient amount of the oxidizing agent will result in the accumulation of the intermediate aldehyde.
-
Solution: Increase the molar equivalents of the oxidizing agent. For potassium permanganate oxidations, a slight excess may be beneficial to ensure complete conversion. In catalytic aerobic oxidations, ensure a continuous and sufficient flow of oxygen.[1]
-
-
Suboptimal Reaction Temperature: The oxidation of the aldehyde to the carboxylic acid may require a higher temperature than the initial oxidation of the toluene.
-
Solution: After the initial formation of the aldehyde, consider cautiously increasing the reaction temperature to facilitate the second oxidation step. However, be mindful of potential side reactions at higher temperatures.
-
Issue 3: Difficulty in Purifying the Final Product
Question: I am having trouble obtaining pure this compound from the crude reaction mixture. What purification strategies can I employ?
Answer:
Purification of this compound typically involves separating it from unreacted starting materials, intermediates like 3,4-dichlorobenzaldehyde, and any side products.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.
-
Solution: A dilute alcohol solution is a suitable solvent for the recrystallization of this compound.[2] Other potential solvent systems include mixtures of hexane and ethyl acetate or hexane and acetone. Experiment with different solvent systems to find the one that provides the best balance of solubility for the desired product at high temperatures and insolubility at low temperatures, while keeping impurities dissolved.
-
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral impurities like unreacted 3,4-dichlorotoluene and 3,4-dichlorobenzaldehyde.
-
Solution: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium hydroxide solution) to deprotonate the carboxylic acid, making it water-soluble. The neutral impurities will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure this compound, which can be collected by filtration.[1]
-
-
"Oiling Out" During Recrystallization: The product may separate as an oil instead of crystals.
-
Solution: This can be caused by the solution being too saturated or cooling too quickly. Try reheating the solution to dissolve the oil, adding a small amount of additional hot solvent, and allowing the solution to cool more slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: A prevalent method is the oxidation of 3,4-dichlorotoluene. This can be achieved using strong oxidizing agents like potassium permanganate or through catalytic aerobic oxidation using catalysts based on metals like gold, cobalt, or manganese.[1] Another reported method involves the chlorination of p-chlorobenzoic acid at high temperatures and pressures.
Q2: How can I monitor the progress of the oxidation reaction?
A2: The progress of the reaction can be monitored by several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and simple method to qualitatively observe the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the relative concentrations of the starting material, intermediate aldehyde, and final carboxylic acid product.
Q3: What are the expected yields for the synthesis of this compound?
A3: The yield can vary significantly depending on the chosen method and the optimization of reaction conditions. A reported aerobic oxidation of 3,4-dichlorobenzyl alcohol (an intermediate in the oxidation of 3,4-dichlorotoluene) using a gold nanoparticle catalyst on a titanium dioxide support achieved a high isolated yield of 96.8%.[1]
Q4: Are there any significant safety precautions I should take during this synthesis?
A4: Yes, several safety precautions are necessary. Strong oxidizing agents like potassium permanganate should be handled with care as they can react violently with organic materials. Reactions at elevated temperatures and pressures should be conducted in appropriate equipment, such as an autoclave, with proper pressure and temperature monitoring.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood.
Data Presentation
Table 1: Comparison of Key Parameters for Different Oxidation Methods
| Parameter | Aerobic Oxidation (Au/TiO₂)[1] | Potassium Permanganate Oxidation |
| Oxidant | Oxygen (O₂) | Potassium Permanganate (KMnO₄) |
| Typical Catalyst | Gold nanoparticles on TiO₂ | None (stoichiometric reagent) |
| Solvent | Water | Water |
| Temperature | 120 °C | Typically heated to boiling |
| Pressure | 7500.75 Torr (approx. 10 bar) | Atmospheric |
| Reaction Time | 6 hours | 3-4 hours |
| Work-up | Catalyst filtration, acidification, extraction | Filtration of MnO₂, acidification, extraction |
| Reported Yield | High (e.g., 96.8%) | Generally good, but can be lower than catalytic methods |
| Key Advantage | Green chemistry, high yield | Readily available and inexpensive oxidant |
| Key Disadvantage | Requires specialized catalyst and equipment | Generates stoichiometric amounts of MnO₂ waste |
Experimental Protocols
Protocol 1: Aerobic Oxidation of 3,4-Dichlorotoluene Derivative using Au/TiO₂ Catalyst
This protocol is based on the oxidation of 3,4-dichlorobenzyl alcohol, a key intermediate in the oxidation of 3,4-dichlorotoluene.[1]
-
Reaction Setup: In an autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge, add the desired amount of 3,4-dichlorobenzyl alcohol, the Au/TiO₂ catalyst, water, and sodium hydroxide.
-
Purging: Seal the autoclave and replace the atmosphere over the mixture with oxygen three times.
-
Heating and Pressurizing: Heat the reactor to 120°C with stirring. Once the desired temperature is reached, charge the reactor with oxygen to a pressure of 1.0 MPa (approximately 10 bar) and maintain this pressure throughout the reaction.
-
Reaction: Continue the reaction for 6 hours.
-
Cooling and Catalyst Removal: After the reaction is complete, cool the reactor to room temperature. Dilute the reaction mixture with acetone and separate the catalyst by filtration.
-
Work-up: Acidify the filtrate to a pH of 2.0 with hydrochloric acid. Remove the solvent via rotary evaporation. Adjust the pH of the residue to 10.0 with 2.0 M NaOH and extract three times with ethyl acetate.
-
Isolation: Acidify the aqueous layer to pH 2.0 with 6.0 M HCl and extract with ethyl acetate. Remove the ethyl acetate from the combined organic layers by rotary evaporation to obtain the this compound. Dry the product overnight.
Protocol 2: Representative Potassium Permanganate Oxidation of a Dichlorotoluene
This is a general procedure that can be adapted for the oxidation of 3,4-dichlorotoluene.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-dichlorotoluene and a solution of potassium permanganate in water (a molar ratio of at least 2:1 KMnO₄ to dichlorotoluene).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is complete when the purple color of the permanganate has disappeared, which may take several hours.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the MnO₂ cake with hot water.
-
Isolation: Combine the filtrate and washings. Acidify the solution with concentrated hydrochloric acid until no more precipitate forms. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the crude this compound by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as dilute ethanol.[2]
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low yield in the synthesis of this compound.
References
Technical Support Center: Purification of 3,4-Dichlorobenzoic Acid by Recrystallization
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the purification of 3,4-Dichlorobenzoic acid via recrystallization. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and supporting data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
A1: The most commonly recommended solvent systems for the recrystallization of this compound are aqueous ethanol (dilute alcohol) and acetic acid.[1][2] The choice of solvent depends on the impurities present and the desired purity of the final product. An ethanol/water mixture is often effective as this compound is highly soluble in hot ethanol but much less soluble at lower temperatures, while being poorly soluble in water. This differential solubility allows for the precipitation of pure crystals upon cooling.
Q2: What are the common impurities found in crude this compound?
A2: The impurities in crude this compound depend on the synthetic route used for its preparation. Common synthetic pathways and their potential impurities include:
-
Oxidation of 3,4-Dichlorotoluene: Incomplete oxidation can lead to the presence of the starting material, 3,4-dichlorotoluene, and intermediate oxidation products such as 3,4-dichlorobenzyl alcohol and 3,4-dichlorobenzaldehyde.
-
Hydrolysis of 3,4-Dichlorobenzotrichloride: Incomplete hydrolysis may result in residual 3,4-dichlorobenzotrichloride or partially hydrolyzed intermediates.
-
Chlorination of p-Chlorobenzoic Acid: This method may lead to the presence of the starting material, p-chlorobenzoic acid, as well as other isomeric dichlorobenzoic acids.[1]
Q3: My this compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen for several reasons:
-
The solution is supersaturated: If the concentration of the solute is too high, it may come out of solution above its melting point. To resolve this, add a small amount of hot solvent to the mixture to ensure all the "oil" redissolves, and then allow it to cool more slowly.
-
The cooling process is too rapid: Quick cooling can prevent the ordered arrangement of molecules into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
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Inappropriate solvent choice: The boiling point of the solvent might be too high. Consider a different solvent system.
Q4: The yield of my recrystallized this compound is very low. What are the possible causes?
A4: A low yield can be attributed to several factors:
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Using too much solvent: An excessive amount of solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Premature crystallization: If crystals form in the funnel during hot filtration, product will be lost. To prevent this, use a pre-heated funnel and filter the hot solution quickly.
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Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize the precipitation of the product.
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Washing with a solvent at the wrong temperature: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the purified product.
Data Presentation
Table 1: Solubility of 3,4-Dichloronitrobenzene in a 90% Ethanol / 10% Water (w/w) Mixture at Different Temperatures [3]
| Temperature (°C) | Temperature (K) | Molar Fraction Solubility (x10³) |
| 5 | 278.15 | 25.8 |
| 10 | 283.15 | 32.1 |
| 15 | 288.15 | 40.0 |
| 20 | 293.15 | 49.6 |
| 25 | 298.15 | 61.5 |
| 30 | 303.15 | 76.4 |
Disclaimer: This data is for 3,4-Dichloronitrobenzene and is provided to demonstrate the principle of temperature-dependent solubility in a relevant solvent system.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Aqueous Ethanol
This protocol outlines the steps for purifying crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Stir bar
-
Buchner funnel and filter flask
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Filter paper
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Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely. This should be done on a hot plate with stirring.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
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Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy). Then, add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period. For final drying, the crystals can be transferred to a watch glass and left in a fume hood or placed in a desiccator.
-
Analysis: Determine the melting point of the purified this compound. A sharp melting point close to the literature value (204-206 °C) is indicative of high purity.[4]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the recrystallization of this compound and a troubleshooting guide for common issues encountered during the process.
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for the recrystallization of this compound.
References
Technical Support Center: Purification of 3,4-Dichlorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Dichlorobenzoic acid. The focus is on the removal of common positional isomers that may be present as impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common positional isomer impurities in a sample of this compound?
A1: The most common positional isomer impurities in this compound often depend on the synthetic route used for its preparation. A frequent precursor is 3,4-dichlorotoluene, and the purity of this starting material is critical. Impurities in the dichlorotoluene, such as 2,5-dichlorotoluene or 3,5-dichlorotoluene, can lead to the corresponding dichlorobenzoic acid isomers (2,5-Dichlorobenzoic acid and 3,5-Dichlorobenzoic acid) as byproducts in the final product. Incomplete reactions or side reactions during synthesis can also contribute to the presence of other isomers.
Q2: How can I quickly assess the purity of my this compound sample?
A2: A simple and effective way to get a preliminary assessment of purity is by measuring the melting point of your sample and comparing it to the literature value for pure this compound. Pure this compound has a distinct melting point, and the presence of impurities will typically cause a depression and broadening of the melting point range. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q3: What are the primary methods for removing positional isomers from this compound?
A3: The primary methods for purifying this compound from its positional isomers are:
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Recrystallization: This is often the most practical and scalable method, leveraging the differences in solubility between the isomers in a chosen solvent system.
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Chromatography: Column chromatography, particularly preparative High-Performance Liquid Chromatography (HPLC), can be highly effective for separating isomers with very similar properties, although it may be less scalable than recrystallization.
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Acid-Base Extraction: This technique can be used to separate the acidic dichlorobenzoic acids from any neutral impurities. While it won't separate the acidic isomers from each other, it is a crucial step in the overall purification process.
Troubleshooting Guides
Recrystallization
Issue 1: My this compound does not fully dissolve in the hot recrystallization solvent.
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Possible Cause: Insufficient solvent was used. The solubility of dichlorobenzoic acids, while higher at elevated temperatures, is still finite.
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Solution: Add small increments of the hot solvent to the solution until the solid completely dissolves. Be cautious not to add a large excess, as this will reduce the final yield.
Issue 2: No crystals form upon cooling, or the yield is very low.
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Possible Cause 1: Too much solvent was used, and the solution is not supersaturated upon cooling.
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Solution 1: Evaporate some of the solvent to increase the concentration of the this compound and then allow the solution to cool again.
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Possible Cause 2: The cooling process was too rapid, which can sometimes inhibit crystal nucleation.
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Solution 2: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding the solution with a pure crystal of this compound can also induce crystallization.
Issue 3: The purity of my this compound did not significantly improve after recrystallization.
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Possible Cause 1: The chosen solvent system is not effective at discriminating between this compound and its isomeric impurities.
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Solution 1: Experiment with different solvent systems. A mixture of solvents, such as ethanol and water, can often provide better separation than a single solvent. The ideal solvent is one in which the target compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities have either very high or very low solubility across the temperature range.
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Possible Cause 2: The impurities co-crystallized with the product.
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Solution 2: Perform a second recrystallization on the purified material. It may also be beneficial to use a different solvent system for the second recrystallization.
High-Performance Liquid Chromatography (HPLC)
Issue 1: I am not getting good separation between the this compound peak and the peaks of the isomeric impurities.
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Possible Cause 1: The mobile phase composition is not optimal for resolving the isomers.
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Solution 1: Adjust the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. A shallower gradient or an isocratic elution with a lower percentage of the organic solvent may improve resolution.
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Possible Cause 2: The pH of the mobile phase is not suitable.
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Solution 2: The pKa of dichlorobenzoic acid isomers is in the acidic range. Maintaining the mobile phase pH below the pKa of the isomers (e.g., pH 2.5-3) will ensure they are in their protonated, less polar form, which generally leads to better retention and separation on a reversed-phase column.
Issue 2: The peaks for the dichlorobenzoic acids are broad or tailing.
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Possible Cause 1: Secondary interactions between the acidic analytes and the silica support of the column.
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Solution 1: Ensure the mobile phase is sufficiently acidic to suppress the ionization of the carboxylic acid groups. Using a high-purity, end-capped C18 column can also minimize these secondary interactions.
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Possible Cause 2: The sample is overloaded on the column.
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Solution 2: For analytical HPLC, reduce the injection volume or the concentration of the sample. For preparative HPLC, overloading is expected, but excessive overloading will lead to poor separation.
Data Presentation
Table 1: Physicochemical Properties of Dichlorobenzoic Acid Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,3-Dichlorobenzoic acid | 50-45-3 | 191.01 | 168 - 170 |
| 2,4-Dichlorobenzoic acid | 50-84-0 | 191.01 | 157 - 160 |
| 2,5-Dichlorobenzoic acid | 50-79-3 | 191.01 | 151 - 154 |
| 2,6-Dichlorobenzoic acid | 50-30-6 | 191.01 | 139 - 142 |
| This compound | 51-44-5 | 191.01 | 204 - 206 |
| 3,5-Dichlorobenzoic acid | 51-36-5 | 191.01 | 184 - 187 |
Table 2: Qualitative Solubility of this compound and Common Isomers
| Solvent | This compound | 2,5-Dichlorobenzoic acid | 3,5-Dichlorobenzoic acid |
| Water | Sparingly soluble | Sparingly soluble | Sparingly soluble |
| Ethanol | Very soluble | Soluble | Soluble |
| Diethyl Ether | Soluble | Soluble | Soluble |
| Acetone | Soluble | Soluble | Soluble |
| Toluene | Sparingly soluble | Sparingly soluble | Sparingly soluble |
Note: The solubility of all isomers in organic solvents generally increases with temperature.
Experimental Protocols
Protocol 1: Recrystallization of this compound from a Dilute Alcohol Solvent System
This protocol describes the purification of crude this compound that may contain positional isomers.
Materials:
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Crude this compound
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Ethanol (reagent grade)
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Deionized water
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Erlenmeyer flasks
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Heating mantle or hot plate with a water bath
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 5-10 mL of ethanol. Gently heat the mixture while stirring until the solid dissolves completely.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
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Addition of Water: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly turbid.
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Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
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Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of this compound.
Protocol 2: Analytical HPLC Method for Purity Assessment
This protocol provides a starting point for the analysis of this compound and its positional isomers.
Materials and Equipment:
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Ammonium acetate (HPLC grade)
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Formic acid (or another suitable acid for pH adjustment)
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Methanol or Acetonitrile (HPLC grade)
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Deionized water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM ammonium acetate solution in deionized water and adjust the pH to 2.5 with formic acid.
-
Mobile Phase B: Methanol or Acetonitrile.
-
-
Chromatographic Conditions:
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Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
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Gradient: Start with a gradient of 70% A / 30% B, and gradually increase the percentage of B to elute all isomers.
-
-
Sample Preparation: Dissolve a small amount of the this compound sample in the initial mobile phase composition or a suitable solvent like methanol.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for poor HPLC separation of isomers.
Technical Support Center: 3,4-Dichlorobenzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 3,4-Dichlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during laboratory and industrial production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary industrial routes involve the oxidation of 3,4-dichlorotoluene or the hydrolysis of 3,4-dichlorobenzotrichloride. The choice depends on factors like raw material availability, cost, and the scale of production. The oxidation route is often favored for its atom economy, while the hydrolysis route can also be efficient if the trichloride intermediate is readily available.
Q2: What are the main safety hazards I should be aware of when handling this compound and its precursors?
A2: this compound can cause skin, eye, and respiratory irritation.[1][2][3] Precursors and reagents used in its synthesis can be highly hazardous. For instance, the oxidation of 3,4-dichlorotoluene may involve high pressures and temperatures, and handling catalysts like cobalt and manganese salts requires care. The hydrolysis route may start from 3,4-dichlorobenzotrichloride, which is sensitive to moisture and can release hydrogen chloride gas.[4] Always consult the Safety Data Sheet (SDS) for all chemicals, use appropriate Personal Protective Equipment (PPE) such as gloves, goggles, and respiratory protection, and work in a well-ventilated area.[1][3][5]
Q3: My yield is significantly lower on a larger scale compared to my lab experiments. What are the likely causes?
A3: Lower yields during scale-up are a common challenge and can be attributed to several factors.[6] These include mass and heat transfer limitations, where inefficient mixing or localized temperature fluctuations can lead to side reactions or incomplete conversion. Reaction kinetics can also differ at scale. It is crucial to re-optimize parameters like temperature, pressure, and catalyst loading during the scale-up process.
Q4: What are the typical impurities I might encounter, and how can I remove them?
A4: Common impurities depend on the synthetic route.
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From Oxidation: Incomplete oxidation can leave unreacted 3,4-dichlorotoluene and the intermediate 3,4-dichlorobenzaldehyde. Over-oxidation or side-reactions on the benzene ring are also possible.
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From Hydrolysis: Unreacted 3,4-dichlorobenzotrichloride may be present.
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General: Positional isomers from the synthesis of starting materials can be difficult to remove. Purification is typically achieved through recrystallization (e.g., from aqueous ethanol) or by performing an acid-base extraction to separate the acidic product from neutral or basic impurities.[7][8]
Troubleshooting Guides
Issue 1: Low Yield and Purity in the Oxidation of 3,4-Dichlorotoluene
This guide addresses common problems when synthesizing this compound via the catalytic oxidation of 3,4-dichlorotoluene.
| Symptom | Potential Cause | Suggested Solution |
| Low Conversion of Starting Material | 1. Insufficient Catalyst Activity: The Co/Mn/Br catalyst system may be deactivated or used in suboptimal ratios. 2. Low Oxygen Mass Transfer: Inefficient mixing may limit the availability of oxygen in the liquid phase. 3. Temperature Too Low: Reaction kinetics are too slow at the operating temperature. | 1. Verify the quality and loading of the catalyst components. Ensure the correct ratio of cobalt, manganese, and bromine sources. 2. Increase agitation speed. On a larger scale, evaluate the reactor and impeller design for better gas dispersion. 3. Gradually increase the reaction temperature while monitoring for side-product formation. |
| High Levels of 3,4-Dichlorobenzaldehyde Impurity | Incomplete Oxidation: The reaction may be stopped prematurely, or the oxidant concentration is insufficient to convert the intermediate aldehyde to the carboxylic acid. | 1. Increase reaction time. Monitor the reaction progress using techniques like TLC or HPLC. 2. Ensure a constant and sufficient supply of the oxidizing agent (e.g., air or oxygen) is maintained at adequate pressure. |
| Product Discoloration (Dark Color) | Oxidative Degradation: High reaction temperatures can cause degradation of the solvent (e.g., acetic acid) or the product itself, leading to colored impurities.[9] | 1. Lower the reaction temperature. 2. Ensure the system is properly blanketed with an inert gas if required to prevent unwanted side oxidations. 3. Purify the crude product with activated carbon (charcoal) treatment during recrystallization.[7] |
| Poor Reproducibility Between Batches | Inconsistent Heat Transfer: As batch size increases, surface-area-to-volume ratio decreases, making heat removal from the exothermic oxidation more challenging and leading to temperature variations.[6] | 1. Improve reactor cooling efficiency. For highly exothermic reactions, controlling the rate of oxidant addition can help manage the heat output. 2. Use a temperature probe that accurately reflects the internal batch temperature, not just the jacket temperature. |
Issue 2: Incomplete Reaction and Impurities during Hydrolysis of 3,4-Dichlorobenzotrichloride
This guide focuses on the conversion of 3,4-dichlorobenzotrichloride to this compound.
| Symptom | Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Material | 1. Insufficient Water/Base/Acid: The stoichiometry of the hydrolyzing agent may be inadequate for complete conversion. 2. Poor Mass Transfer: If the reaction is heterogeneous, inefficient mixing can slow down the hydrolysis. 3. Low Reaction Temperature: The hydrolysis rate may be too slow. | 1. Ensure at least 3 equivalents of the hydrolyzing agent are used. A slight excess may be beneficial. 2. Increase agitation to improve contact between the organic and aqueous phases. Consider using a phase-transfer catalyst for base-catalyzed hydrolysis. 3. Increase the reaction temperature and monitor progress. For acidic hydrolysis, reflux conditions are often required.[10] |
| Low Isolated Yield after Acidification | 1. Incomplete Precipitation: The pH of the aqueous solution may not be low enough to fully precipitate the carboxylic acid. 2. Product Loss During Workup: The product may have some solubility in the aqueous filtrate, especially if the volume is large. | 1. Acidify the solution to a pH of approximately 2 to ensure complete precipitation of the product.[2][8] 2. Cool the mixture in an ice bath before filtration to minimize solubility. Wash the collected solid with a minimal amount of cold water. |
| Formation of Unidentified Byproducts | Side Reactions: Under harsh hydrolysis conditions (high temperature, strong acid/base), side reactions on the aromatic ring or decomposition can occur. | 1. Use milder reaction conditions if possible (e.g., lower temperature for a longer duration). 2. Analyze the byproducts to understand their structure and formation mechanism, which can guide process optimization. |
Experimental Protocols
Protocol 1: Catalytic Air Oxidation of 3,4-Dichlorotoluene (Illustrative)
This protocol is based on established methods for the oxidation of dichlorotoluenes.
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Reactor Setup: Charge a pressure reactor equipped with a mechanical stirrer, gas inlet, reflux condenser, and temperature controller with 3,4-dichlorotoluene and a solvent (commonly acetic acid).
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Catalyst Addition: Add the catalyst system, which typically consists of a cobalt salt (e.g., cobalt(II) acetate), a manganese salt (e.g., manganese(II) acetate), and a bromine source (e.g., sodium bromide). A common ratio might be Co:Mn:Br of 1:1:2 by weight.
-
Reaction: Seal the reactor, pressurize with air or an oxygen/nitrogen mixture (e.g., to 1.5-3 MPa), and heat to the target temperature (e.g., 150-200°C) with vigorous stirring. Maintain the pressure by continuously feeding air.
-
Monitoring: Monitor the reaction by taking samples periodically and analyzing for the disappearance of starting material and the formation of the product by GC or HPLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and vent the pressure. Dilute the reaction mixture with water to precipitate the crude this compound.
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Purification: Collect the solid by filtration, wash with water, and dry. Further purify the crude product by recrystallization from a suitable solvent like aqueous ethanol.
Protocol 2: Hydrolysis of 3,4-Dichlorobenzotrichloride
This protocol describes a general procedure for the hydrolysis of a benzotrichloride derivative.
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Reactor Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place the hydrolyzing agent. For acid-catalyzed hydrolysis, use an aqueous solution of an acid like sulfuric acid (e.g., 10% v/v).[10]
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Addition of Starting Material: To the stirred solution, add 3,4-dichlorobenzotrichloride (1 equivalent).
-
Reaction: Heat the mixture to reflux (approximately 105-110°C) with vigorous stirring for 4-6 hours. Monitor the reaction's completion by TLC.[10]
-
Work-up: a. Cool the reaction mixture to room temperature. The product should precipitate as a solid. b. Collect the solid by vacuum filtration. c. If the product does not precipitate, it can be isolated by extraction. For a base-catalyzed reaction, first acidify the cooled reaction mixture with a strong acid (e.g., HCl) to a pH of ~2 to precipitate the product, then collect by filtration.[10]
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Purification: Wash the collected solid with cold water and dry. If necessary, recrystallize from an appropriate solvent to achieve higher purity.
Visualizations
Caption: Common synthetic routes to this compound.
Caption: Troubleshooting decision tree for scale-up issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US3441603A - Process for the purification of crude 2,5 - dichloro - 3 - nitrobenzoic acid (dinoben) - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. Oxidative degradation in oil based heat transfer systems. [calderafluids.com]
- 10. You are being redirected... [schultzchem.com]
Technical Support Center: Synthesis of 3,4-Dichlorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3,4-Dichlorobenzoic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield in the Oxidation of 3,4-Dichlorotoluene
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Question: My reaction yield is significantly lower than expected when oxidizing 3,4-dichlorotoluene. What are the potential causes and solutions?
-
Answer: Low yields in this oxidation can stem from several factors:
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Incomplete Reaction: The oxidation of the methyl group to a carboxylic acid can be slow. Ensure that the reaction time and temperature are adequate. For instance, a method using gold nanoparticles on a titanium dioxide support (Au NCs/TiO2) with oxygen requires heating at 120°C for 6 hours under pressure.[1]
-
Catalyst Inactivity: The catalyst plays a crucial role. If using a heterogeneous catalyst like Au NCs/TiO2, ensure it is properly prepared and not poisoned. For reactions employing catalysts like cobalt, manganese, and bromine salts, the ratios are critical for optimal performance.
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Sub-optimal Reaction Conditions: The choice of solvent, temperature, and pressure are all vital. For liquid-phase oxidation with a Co-Mn-Br catalyst, a lower fatty acid like acetic acid is a suitable solvent, with a preferred temperature range of 130-200°C.[2]
-
Side Reactions: Over-oxidation or ring chlorination can occur, leading to unwanted byproducts. Careful control of reaction conditions is necessary to minimize these side reactions.
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Product Loss During Workup: this compound has limited solubility in water. Ensure complete precipitation by adjusting the pH to acidic conditions (pH 2.0) after the reaction.[1] During extraction, use an appropriate organic solvent like ethyl acetate and perform multiple extractions to maximize recovery.
-
Issue 2: Formation of Isomeric Impurities
-
Question: I am observing significant amounts of other dichlorobenzoic acid isomers in my final product. How can I minimize their formation and purify my product?
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Answer: The formation of positional isomers is a common challenge, especially in chlorination reactions.
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Starting Material Purity: Ensure the purity of your starting material. For example, when synthesizing 3,4-dichlorotoluene from p-chlorotoluene, the chlorination process can yield other isomers.[3]
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Reaction Selectivity: The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction. For the chlorination of p-chlorotoluene, using a catalyst system of a ring-chlorination catalyst and a sulfur-containing co-catalyst can improve the yield of the desired 3,4-isomer.[3]
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Purification Strategies: If isomeric impurities are present, purification is necessary. Recrystallization from a suitable solvent, such as dilute alcohol, is a common method.[4] For challenging separations, forming a salt with an amine, such as α-methylbenzylamine, can be an effective way to purify 2,4-dichlorobenzoic acid, a technique that may be adaptable for this compound.[5][6]
-
Frequently Asked Questions (FAQs)
-
Question: What are the common starting materials for the synthesis of this compound?
-
Answer: The most common starting materials are 3,4-dichlorotoluene and p-chlorobenzoic acid. 3,4-dichloroaniline can also be used as a precursor in some synthetic routes.[1][4]
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Question: What analytical techniques are recommended for monitoring the reaction progress and purity of this compound?
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Answer: Gas chromatography (GC) is a suitable technique for monitoring the disappearance of the starting material and the formation of the product.[1] High-performance liquid chromatography (HPLC) can also be employed. For final product characterization and purity assessment, techniques like melting point determination (pure this compound melts at 201-202°C), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are recommended.[4]
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Question: Are there any "green" synthesis methods available for this compound?
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Answer: Yes, a greener approach involves the oxidation of 3,4-dichlorotoluene using molecular oxygen as the oxidant and a reusable heterogeneous catalyst (Au NCs/TiO2) in water.[1] This method avoids the use of stoichiometric amounts of hazardous oxidizing agents.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Starting Material | Reagents and Conditions | Reported Yield | Reference |
| 3,4-Dichlorotoluene | Au NCs/TiO2, O2, NaOH, water, 120°C, 6 h, 1.0 MPa | 96.8% | [1] |
| p-Chlorobenzoic acid | Antimony pentachloride, sealed tube, 200°C, 8 h | Not specified | [4] |
Experimental Protocols
Protocol 1: Oxidation of 3,4-Dichlorotoluene using Au NCs/TiO2 Catalyst [1]
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Reaction Setup: In an autoclave reactor equipped with a magnetic stirrer, thermocouple, and temperature controller, add the desired amount of 3,4-dichlorotoluene, Au NCs/TiO2 catalyst, water, and sodium hydroxide.
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Oxygen Purge: Seal the autoclave and replace the atmosphere with oxygen three times.
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Reaction: Heat the reactor to 120°C with stirring. Pressurize the reactor with oxygen to 1.0 MPa and maintain this pressure throughout the reaction for 6 hours.
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Workup: After cooling to room temperature, dilute the reaction mixture with acetone and separate the catalyst by filtration.
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Acidification: Acidify the filtrate to a pH of 2.0 with hydrochloric acid.
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Extraction: Remove the solvent via rotary evaporation. Adjust the pH of the residue to 10.0 with 2.0 M NaOH and extract three times with ethyl acetate to remove any unreacted starting material.
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Isolation: Acidify the aqueous layer to pH 2.0 with 6.0 M HCl and extract with ethyl acetate.
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Final Product: Dry the organic layer and remove the ethyl acetate by rotary evaporation to obtain this compound. Dry the product overnight.
Protocol 2: Synthesis from p-Chlorobenzoic Acid [4]
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Reaction: Heat a mixture of 10 g of p-chlorobenzoic acid and 75 g of antimony pentachloride in a sealed tube at 200°C for 8 hours.
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Quenching: After cooling, carefully open the tube and treat the reaction mixture with an excess of dilute hydrochloric acid.
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Initial Precipitation: Collect the precipitated this compound by filtration and wash with cold water.
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Purification via Ammonium Salt: Dissolve the crude product in dilute ammonium hydroxide solution and filter.
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Evaporation: Evaporate the filtrate to dryness to obtain the ammonium salt of this compound.
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Final Precipitation: Decompose the ammonium salt with dilute hydrochloric acid.
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Isolation and Drying: Collect the purified this compound by filtration, wash with water, and dry.
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Recrystallization (Optional): For higher purity, recrystallize the product from dilute alcohol.
Visualizations
Caption: Primary synthetic routes to this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents [patents.google.com]
- 3. US4031145A - Process for the production of 3,4-dichlorotoluene - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for 3,4-Dichlorobenzoic Acid HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 3,4-Dichlorobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is my this compound peak showing significant tailing?
Answer: Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase.[1][2]
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Cause 1: Ionization of the Analyte: If the mobile phase pH is not low enough, the carboxylic acid group of this compound can be partially or fully ionized. This ionized form can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2]
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Solution: Suppress the ionization by acidifying the mobile phase. A general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of the analyte.[3] Adding an acid like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase is common practice.[4][5] For example, using a mobile phase with a pH of 2.5 is often effective for organic acids.[5][6]
-
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Cause 2: Secondary Silanol Interactions: Even with a low pH, highly active, un-endcapped silica in the column can still lead to interactions.
Question: My analyte, this compound, is eluting too quickly with poor retention. How can I increase its retention time?
Answer: Insufficient retention is a common issue when the mobile phase is too "strong" (has a high elution strength) for the analyte.
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Cause 1: High Organic Solvent Concentration: A high percentage of organic solvent (like acetonitrile or methanol) in the mobile phase will cause the non-polar analyte to elute quickly from a reversed-phase column.
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Solution: Decrease the percentage of the organic modifier in your mobile phase. For example, if you are using a 70:30 acetonitrile:water mixture, try shifting to a 60:40 or 50:50 ratio.
-
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Cause 2: Analyte Ionization: As mentioned previously, the ionized form of this compound is more polar and will have less retention on a non-polar C18 stationary phase.[1][8]
Question: I am observing variable or drifting retention times for my this compound peak. What could be the cause?
Answer: Fluctuating retention times can compromise the reliability of your analysis.
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Cause 1: Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or solvent evaporation can alter the organic-to-aqueous ratio over time.[9][10]
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Cause 2: Lack of Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.[9]
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Solution: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.
-
-
Cause 3: Fluctuating Column Temperature: Temperature affects mobile phase viscosity and the kinetics of partitioning, leading to shifts in retention time.[9][10]
-
Cause 4: Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is very close to the pKa of this compound, small changes in pH can cause significant shifts in retention.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A good starting point for a reversed-phase C18 column is a mixture of an acidified aqueous phase and an organic solvent.[4][6] A common mobile phase consists of acetonitrile or methanol as the organic modifier and water containing a small percentage of acid.[4][12] For example, a mobile phase of acetonitrile and water (e.g., in a 60:40 ratio) with 0.1% phosphoric acid or formic acid is often a suitable starting condition.[4]
Q2: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol can be used. Acetonitrile generally has a higher elution strength and provides lower backpressure than methanol.[8] The choice can also affect selectivity. It is recommended to try both during method development to see which provides better resolution and peak shape for your specific sample matrix.[8]
Q3: Why is it necessary to add acid to the mobile phase?
This compound is an acidic compound. Adding an acid (like phosphoric acid, formic acid, or TFA) to the mobile phase suppresses the ionization of its carboxylic acid group.[1][6] This "ion suppression" makes the molecule more non-polar, leading to better retention on a reversed-phase column and significantly improved peak shape by minimizing interactions with the silica stationary phase.[1][3]
Q4: What detection wavelength should I use for this compound?
A UV detector is typically used for the analysis of this compound. A starting wavelength of around 210 nm or 235 nm is often recommended.[6][13] However, it is best practice to determine the wavelength of maximum absorbance (λmax) by running a UV scan of a standard solution of this compound in the mobile phase.
Q5: Can I use a buffer in my mobile phase instead of just adding acid?
Yes, using a buffer is highly recommended for robust and reproducible results, especially when the mobile phase pH needs to be precisely controlled. A buffer resists small changes in pH. For an acidic analyte like this compound, a buffer that maintains a low pH is ideal. For example, a phosphate buffer at pH 2.5 can be effective.[6] If using LC-MS detection, volatile buffers like ammonium formate or ammonium acetate should be used.[11]
Data Presentation
The following table summarizes typical mobile phase compositions and their expected impact on the chromatography of this compound.
| Mobile Phase Composition (Aqueous:Organic) | Modifier (in Aqueous Phase) | Expected Retention Time | Expected Peak Shape | Notes |
| 40:60 Water:Acetonitrile | 0.1% Phosphoric Acid | Moderate | Symmetrical | Good starting point for method development.[4] |
| 50:50 Water:Methanol | 0.1% Formic Acid | Longer than Acetonitrile | Symmetrical | Good alternative to acetonitrile; formic acid is MS-compatible.[4][12] |
| 40:60 10mM Phosphate Buffer:Acetonitrile | pH adjusted to 2.5 | Moderate and Stable | Very Symmetrical | Provides robust pH control for better reproducibility.[6] |
| 60:40 Water:Acetonitrile | None | Very Short | Tailing | Lack of ion suppression leads to poor retention and peak shape. |
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol provides a general starting point for the analysis. Optimization may be required based on the specific instrument and sample matrix.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
This compound reference standard.
-
HPLC-grade acetonitrile or methanol.
-
HPLC-grade water.
-
Phosphoric acid or formic acid (analytical grade).
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.
-
Diluent: A mixture of methanol and water (50:50, v/v) can be used as a suitable diluent.[6]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.[6]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the diluent to the desired concentration range.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm[13]
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the standard solutions, followed by the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.
Mandatory Visualization
Caption: Troubleshooting workflow for HPLC analysis of this compound.
Caption: Effect of mobile phase pH on this compound's properties.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. biotage.com [biotage.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. chiraltech.com [chiraltech.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. welch-us.com [welch-us.com]
- 12. Separation of 3,5-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
dealing with low solubility of 3,4-Dichlorobenzoic acid in aqueous media
Welcome to the technical support center for 3,4-Dichlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the low aqueous solubility of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In which solvents is this compound more soluble?
A2: this compound exhibits significantly better solubility in polar organic solvents. Commonly used and effective solvents for creating stock solutions include:
For biological assays, DMSO is a frequent choice for preparing high-concentration stock solutions.[5][8] However, it is crucial to maintain a low final concentration of DMSO in the aqueous experimental medium (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[4]
Q3: Can pH adjustment improve the aqueous solubility of this compound?
A3: Yes, adjusting the pH of the aqueous medium is a primary and effective strategy to increase the solubility of this compound. As a carboxylic acid, it is a weak acid with a predicted pKa of approximately 3.60 ± 0.10.[2] By increasing the pH of the solution to be at least 1.5 to 2 units above its pKa (i.e., pH > 5.1-5.6), the carboxylic acid group will deprotonate to form the more soluble carboxylate salt.
Q4: What are common issues when diluting a DMSO stock solution of this compound into an aqueous buffer?
A4: A frequent problem is the precipitation of the compound, often referred to as "crashing out," upon dilution of a concentrated DMSO stock into an aqueous medium. This occurs because the percentage of the organic co-solvent (DMSO) in the final solution is insufficient to maintain the solubility of the compound at that concentration.
Troubleshooting Guides
This section provides structured guidance for common experimental problems related to the solubility of this compound.
Issue 1: Compound fails to dissolve in aqueous buffer.
-
Cause: The intrinsic solubility of this compound in its neutral form is very low in aqueous media.
-
Solutions:
-
pH Adjustment: Increase the pH of the aqueous buffer as detailed in the experimental protocols below.
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer, ensuring the final co-solvent concentration is compatible with your experimental system.
-
Employ Solubilizing Excipients: Consider the use of surfactants (e.g., Tween 80) or cyclodextrins to enhance aqueous solubility.
-
Issue 2: Precipitation occurs upon dilution of an organic stock solution into an aqueous buffer.
-
Cause: The final concentration of the organic co-solvent is too low to keep the compound dissolved in the aqueous medium.
-
Solutions:
-
Decrease Final Concentration: The most straightforward approach is to lower the final desired concentration of this compound in your experiment.
-
Increase Co-solvent Percentage: Determine the maximum tolerable percentage of the organic solvent (e.g., DMSO) for your specific assay (e.g., cell culture, enzyme assay) and adjust your dilution scheme accordingly. Remember to include a vehicle control with the same final solvent concentration.[4]
-
Use Solubilizing Agents: Add a surfactant like Tween 80 or a cyclodextrin to the final aqueous buffer before adding the stock solution of the compound. These agents can help to keep the compound in solution.[4]
-
Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution of the stock solution into the aqueous medium while vortexing or stirring to facilitate better mixing and reduce localized high concentrations that can trigger precipitation.[4]
-
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides data for its isomers as a reference. It is strongly recommended to experimentally determine the solubility of this compound in your specific buffer systems.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa | Water Solubility |
| 2,4-Dichlorobenzoic acid | 50-84-0 | 191.01 | 157 - 160 | 2.68 ± 0.25 | 0.36 g/L (15 °C)[1][3] |
| 2,5-Dichlorobenzoic acid | 50-79-3 | 191.01 | 151 - 154 | 2.51 ± 0.25 | 0.8 g/L[1] |
| This compound | 51-44-5 | 191.01 | 204 - 206 | 3.60 ± 0.10 | Insoluble [1][2] |
| 3,5-Dichlorobenzoic acid | 51-36-5 | 191.01 | 184 - 187 | 3.46 ± 0.10 | 147.1 mg/L[1] |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol describes how to prepare an aqueous solution of this compound by converting it to its more soluble salt form.
-
Initial Suspension: Weigh the desired amount of this compound powder and suspend it in a portion (e.g., 80%) of the final volume of the desired aqueous buffer. The compound will not dissolve at this stage if the buffer pH is below its pKa.
-
Basification: While continuously stirring the suspension, slowly add a dilute solution of a strong base (e.g., 0.1 M NaOH) dropwise.
-
Monitor pH and Dissolution: Continuously monitor the pH of the suspension. As the pH increases, the solid should begin to dissolve.
-
Target pH: Continue adding the base until all the solid has dissolved. The target pH should be at least 1.5 to 2 units above the pKa of this compound (i.e., pH ≥ 5.6).
-
Final Volume and pH Adjustment: Once the compound is fully dissolved, add the remaining aqueous buffer to reach the final desired volume. Make any final minor pH adjustments using a dilute acid or base to reach the target pH for your experiment.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any potential particulates.
Protocol 2: Preparation of a DMSO Stock Solution
This protocol outlines the preparation of a concentrated stock solution in DMSO, which can then be diluted into aqueous media for experiments.
-
Weighing: Accurately weigh the desired mass of this compound and transfer it to a sterile glass vial.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Mixing: Vortex the vial thoroughly for 1-2 minutes. If the solid does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied. Gentle warming (e.g., to 37°C) may also aid dissolution, but be cautious of potential compound degradation at higher temperatures.[5]
-
Storage: Once completely dissolved, aliquot the stock solution into single-use, light-protected vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4]
Protocol 3: Using Surfactants for Solubilization (Example with Tween 80)
This protocol provides a general guideline for using a surfactant to improve the aqueous solubility of this compound.
-
Prepare Surfactant Solution: Prepare the desired aqueous buffer and add Tween 80 to a final concentration that is compatible with your experimental system (typically starting from 0.1% to 1% v/v). Mix well.
-
Prepare Compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) as described in Protocol 2.
-
Dilution: While vortexing or stirring the surfactant-containing aqueous buffer, slowly add the required volume of the compound's stock solution to achieve the final desired concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the concentrations of the compound, the surfactant, or the co-solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 51-44-5 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. reddit.com [reddit.com]
preventing decomposition of 3,4-Dichlorobenzoic acid during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3,4-Dichlorobenzoic acid during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during analysis?
A2: The primary factors leading to the degradation of this compound include exposure to high temperatures, intense light (especially UV), and incompatible substances such as strong oxidizing agents and bases.[1] During gas chromatography (GC) analysis, thermal degradation in the hot injector port is a significant concern.
Q2: How can I identify if my this compound sample has degraded?
A2: Visual indicators of degradation can include a color change from white to yellow or brown and clumping of the solid material.[1] However, chemical degradation can happen without any visible changes. Therefore, it is crucial to use a stability-indicating analytical method, like High-Performance Liquid Chromatography (HPLC), to assess the purity of the compound and detect any degradation products.
Q3: What are the potential degradation products of this compound?
A3: Based on the degradation pathways of similar compounds, potential degradation products of this compound may include:
-
Decarboxylation products: Primarily 1,2-dichlorobenzene, formed through the loss of the carboxylic acid group under thermal stress.
-
Hydroxylation products: Formation of various chlorohydroxylated benzoic acids if exposed to oxidative conditions.
-
Reduction products: Under certain photolytic conditions, the carboxylic acid group could be reduced to an aldehyde or alcohol.[2]
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To maintain the long-term stability of this compound, it should be stored in a cool, dry, and dark environment, ideally between 2°C and 8°C.[1] The container should be tightly sealed to protect the compound from moisture and atmospheric contaminants.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No analyte peak or low signal in HPLC | Analyte degradation in the sample solvent. | Ensure the sample is dissolved in a suitable solvent (e.g., the initial mobile phase) and analyze it promptly after preparation. Check the stability of the analyte in the chosen solvent. |
| Incorrect injection or system issue. | Verify the injection volume and ensure the autosampler is functioning correctly. Confirm that the detector is on and responsive. | |
| Poor peak shape (tailing or fronting) in HPLC | Inappropriate mobile phase pH. | For acidic analytes like this compound, acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) can improve peak shape by suppressing the ionization of the carboxyl group. |
| Column overload. | Try reducing the injection volume or the sample concentration. | |
| Ghost peaks or carryover | Contamination in the system or mobile phase. | Use high-purity solvents and filter all samples and mobile phases. Implement a thorough needle wash program in the autosampler and inject a blank solvent run to check for carryover. |
| Analyte degradation during GC analysis | Thermal decomposition in the injector. | Derivatize the carboxylic acid to a more volatile and thermally stable ester (e.g., methyl ester) before GC analysis. This is a common strategy for analyzing carboxylic acids by GC.[3] |
Stability of this compound Under Various Conditions
The following table summarizes recommended analytical conditions and the potential consequences of deviations, based on general principles for halogenated aromatic acids.
| Parameter | Recommended Condition | Potential Consequence of Deviation |
| Temperature (Storage) | 2°C to 8°C | Higher temperatures can accelerate thermal degradation, potentially leading to decarboxylation.[1] |
| Light | Store in the dark; use amber vials for solutions. | Exposure to UV light can induce photolytic degradation, leading to the formation of various byproducts.[1] |
| Humidity | Dry (low relative humidity) | Moisture can facilitate hydrolytic degradation pathways, especially at elevated temperatures.[1] |
| pH (in solution) | Acidic (for HPLC mobile phase) | Extremes of pH (highly acidic or basic) combined with high temperatures can catalyze the hydrolysis of the carboxylic acid group.[1][4] |
| Atmosphere | Tightly sealed container | Exposure to air and potential contaminants can lead to oxidative degradation.[1] |
Detailed Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of this compound and separate it from potential degradation products. Method optimization and validation are required for specific applications.
1. Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 90 17.0 90 17.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same diluent as the standard solution.
4. Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After each stress condition, neutralize the sample if necessary, dilute to the appropriate concentration, and analyze by HPLC to assess for degradation and the separation of any formed impurities from the parent peak.
Visualizations
Caption: Potential degradation pathways of this compound under analytical stress conditions.
Caption: Troubleshooting workflow for preventing the decomposition of this compound.
References
- 1. This compound | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Degradation kinetics and mechanism of 3-Chlorobenzoic acid in anoxic water environment using graphene/TiO2 as photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for 3,4-Dichlorobenzoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 3,4-Dichlorobenzoic acid against alternative analytical methodologies. The information presented is intended to assist in the selection of the most suitable analytical technique, with a focus on method validation in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction to Analytical Method Validation
Method validation is a critical process in pharmaceutical analysis, ensuring that an analytical procedure is suitable for its intended purpose. Key validation parameters, as stipulated by the ICH, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ). This guide will compare a validated HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) for the analysis of this compound.
Comparison of Analytical Methods
The choice of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For this compound, a non-volatile organic acid, HPLC is a widely utilized and robust technique. However, GC-MS can be employed for volatile derivatives of the analyte, while CE offers high separation efficiency for charged species.
Performance Comparison
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and CE for the analysis of dichlorobenzoic acid and its analogues. The data for the HPLC method is based on a validated method for dichlorobenzoic acid isomers, which is expected to be directly applicable to this compound with minor modifications.[1] Data for GC-MS and CE is based on published methods for similar acidic compounds.[1]
| Parameter | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partition chromatography based on polarity | Separation of volatile/derivatized compounds based on boiling point and mass-to-charge ratio | Separation of ions based on electrophoretic mobility |
| Typical Run Time | 10-30 minutes | 15-40 minutes | 5-20 minutes |
| Selectivity | Good, can be optimized with mobile phase and column selection | Excellent, based on both retention time and mass fragmentation | Excellent, high-resolution separation |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.01-0.1 µg/mL (with derivatization) | ~0.1-1 µg/mL |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Sample Derivatization | Not required | Required (e.g., methylation, silylation) | Not typically required |
| Instrumentation Cost | Moderate | High | Moderate |
| Solvent Consumption | High | Low | Very Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC, GC-MS, and CE analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a standard reversed-phase HPLC method.
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Newcrom R1, C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile, water, and phosphoric acid. A typical starting ratio would be 50:50 (Acetonitrile:Water) with 0.1% phosphoric acid, adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.[1]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.[1]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 2.0%.[1]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol requires a derivatization step to make the non-volatile this compound suitable for GC analysis.
1. Instrumentation:
-
GC-MS system with a capillary column, an autosampler, and a mass selective detector.
2. Derivatization and Chromatographic Conditions:
-
Derivatizing Agent: A suitable methylating agent such as diazomethane or trimethylsilyldiazomethane (TMS-diazomethane) in a suitable solvent. (Caution: Diazomethane is highly toxic and explosive and should be handled with extreme care in a well-ventilated fume hood).
-
Derivatization Procedure:
-
To a solution of the sample or standard in a suitable solvent (e.g., methanol/diethyl ether), add the derivatizing agent dropwise until a persistent yellow color is observed, indicating an excess of the reagent.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Remove the excess derivatizing agent with a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[1]
-
-
Injector Temperature: 250 °C[1]
-
MS Transfer Line Temperature: 280 °C[1]
-
Ion Source Temperature: 230 °C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: m/z 50-500.[1]
3. Validation of the GC-MS method would follow similar principles as the HPLC method, with appropriate adjustments for the derivatization step.
Capillary Electrophoresis (CE) Protocol
This protocol provides a general approach for the analysis of benzoic acid derivatives.
1. Instrumentation:
-
CE system with a fused-silica capillary, a high-voltage power supply, and a suitable detector (e.g., UV-Vis).
2. Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50-75 µm internal diameter, with an effective length of 40-60 cm.
-
Background Electrolyte (BGE): A buffer solution such as sodium borate or phosphate buffer at a pH that ensures the analyte is in its ionic form. For this compound, a basic pH (e.g., pH 8-9) would be suitable.
-
Applied Voltage: 15-30 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 230-240 nm).
3. Standard and Sample Preparation:
-
Standard and Sample Solutions: Dissolve the standards and samples in the background electrolyte or a compatible solvent at a suitable concentration.
4. Validation of the CE method would follow similar principles to the HPLC method, focusing on parameters like migration time precision, peak area precision, linearity, and accuracy.
Mandatory Visualizations
Caption: HPLC Method Validation Workflow.
Caption: Comparison of Analytical Methods.
References
Differentiating Dichlorobenzoic Acid Isomers: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in chemical synthesis and analysis. The six isomers of dichlorobenzoic acid, each with a unique substitution pattern of chlorine atoms on the benzene ring, present distinct spectroscopic signatures. This guide provides a comprehensive comparison of these isomers using Infrared (IR), Raman, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS), supported by experimental data and detailed protocols to facilitate their unambiguous differentiation.
The subtle differences in the positions of the two chlorine atoms on the benzoic acid framework lead to significant variations in the vibrational modes of the chemical bonds and the electronic environments of the atomic nuclei. These differences are readily captured by various spectroscopic techniques, providing a fingerprint for each isomer.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the six isomers of dichlorobenzoic acid. These values are compiled from various spectral databases and literature sources.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular structure based on the vibrational modes of a molecule. The position and intensity of the absorption bands are highly sensitive to the molecular symmetry and the electronic effects of the substituents.
Table 1: Key IR and Raman Peaks (cm⁻¹) for Dichlorobenzoic Acid Isomers
| Isomer | C=O Stretch (IR) | C-Cl Stretch (IR) | C=C Aromatic Stretch (Raman) |
| 2,3-Dichlorobenzoic Acid | ~1700 | ~800-850 | ~1570-1600 |
| 2,4-Dichlorobenzoic Acid | ~1705 | ~820-870 | ~1580-1610 |
| 2,5-Dichlorobenzoic Acid | ~1700 | ~810-860 | ~1575-1605 |
| 2,6-Dichlorobenzoic Acid | ~1710 | ~800-850 | ~1560-1590 |
| 3,4-Dichlorobenzoic Acid | ~1690 | ~830-880 | ~1585-1615 |
| 3,5-Dichlorobenzoic Acid | ~1695 | ~840-890 | ~1590-1620 |
Note: The exact peak positions can vary depending on the sample preparation and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts and coupling patterns of the protons and carbon atoms are unique for each dichlorobenzoic acid isomer due to the different electronic environments created by the chlorine substituents.
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Dichlorobenzoic Acid Isomers
| Isomer | Aromatic Protons |
| 2,3-Dichlorobenzoic Acid | ~7.3-7.8 (3H, m) |
| 2,4-Dichlorobenzoic Acid | ~7.35 (1H, dd), ~7.53 (1H, d), ~7.99 (1H, d) |
| 2,5-Dichlorobenzoic Acid | ~7.4-7.6 (3H, m) |
| 2,6-Dichlorobenzoic Acid | ~7.3-7.5 (3H, m) |
| This compound | ~7.6-8.0 (3H, m) |
| 3,5-Dichlorobenzoic Acid | ~7.7 (1H, t), ~7.9 (2H, d) |
Note: Chemical shifts are typically referenced to TMS at 0.00 ppm and can vary with the solvent used.
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Dichlorobenzoic Acid Isomers
| Isomer | Aromatic Carbons | Carboxyl Carbon |
| 2,3-Dichlorobenzoic Acid | ~127-135 (6 signals) | ~165-170 |
| 2,4-Dichlorobenzoic Acid | ~127.1, ~131.4, ~133.5, ~136.0, ~139.5 (5 of 6 signals reported) | ~169.2 |
| 2,5-Dichlorobenzoic Acid | ~129-135 (6 signals) | ~165-170 |
| 2,6-Dichlorobenzoic Acid | ~128-134 (4 signals) | ~165-170 |
| This compound | ~128-138 (6 signals) | ~165-170 |
| 3,5-Dichlorobenzoic Acid | ~128-136 (4 signals) | ~165-170 |
Note: The number of distinct signals in the ¹³C NMR spectrum is a key indicator of the molecule's symmetry.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The molecular ion peak confirms the molecular weight of the isomers (190.01 g/mol ), while the fragmentation pattern can offer clues to the substitution pattern.
Table 4: Key Mass Spectrometry Fragments (m/z) for Dichlorobenzoic Acid Isomers
| Isomer | Molecular Ion [M]⁺ | [M-OH]⁺ | [M-COOH]⁺ |
| All Isomers | 189, 191, 193 | 172, 174, 176 | 144, 146, 148 |
Note: The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) results in distinctive isotopic clusters for chlorine-containing fragments.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic differentiation of dichlorobenzoic acid isomers.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of dichlorobenzoic acid isomers. For optimal comparative results, it is recommended to prepare and analyze all isomers under identical conditions.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum to identify functional groups and compare fingerprint regions.
Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.
-
ATR-FTIR:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid dichlorobenzoic acid isomer onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
KBr Pellet:
-
Grind 1-2 mg of the isomer with ~100 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Raman Spectroscopy
Objective: To obtain the Raman scattering spectrum to complement IR data, particularly for non-polar bonds.
Method:
-
Place a small amount of the solid isomer into a sample holder (e.g., a glass capillary tube or a well on a microscope slide).
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 785 nm) to minimize fluorescence. The spectral range is typically 4000-200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for detailed structural elucidation.
Method:
-
Sample Preparation: Dissolve 5-10 mg of the dichlorobenzoic acid isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Standard acquisition parameters are generally sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling to obtain singlets for each unique carbon. A larger number of scans may be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
Mass Spectrometry
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Method: Electron Ionization (EI) Mass Spectrometry.
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionize the sample using a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 40-250 amu).
By systematically applying these spectroscopic techniques and comparing the resulting data, researchers can confidently differentiate between the six isomers of dichlorobenzoic acid, ensuring the correct identification of these important chemical compounds.
Dichlorobenzoic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dichlorobenzoic acid derivatives, focusing on their structure-activity relationships (SAR) across various biological targets. The positioning of the two chlorine atoms on the benzoic acid core significantly influences the molecule's physicochemical properties and, consequently, its biological activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways to support research and development in agrochemicals and pharmaceuticals.
Physicochemical and Biological Activity Profile
The herbicidal activity of dichlorobenzoic acid isomers is a well-documented example of SAR. Many of these compounds act as synthetic auxins or interfere with auxin transport, a critical process for plant growth and development. The differential activity among the isomers highlights how the chlorine substitution pattern dictates the molecule's interaction with biological targets like auxin receptors.[1]
Beyond their use in agriculture, certain dichlorobenzoic acid derivatives have been investigated for their therapeutic potential. For instance, derivatives of 3,5-dichlorobenzoic acid have shown promise as cholinesterase inhibitors for the potential treatment of Alzheimer's disease, while 2,4-dichloro-5-sulfamoylbenzoic acid derivatives have been explored for their antidiabetic properties.
Table 1: Physicochemical Properties of Dichlorobenzoic Acid Isomers
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Water Solubility |
| 2,3-DCBA | 50-45-3 | 191.01 | 168 - 170 | 2.53 ± 0.25 | Slightly soluble |
| 2,4-DCBA | 50-84-0 | 191.01 | 157 - 160 | 2.68 ± 0.25 | 0.36 g/L (15 °C) |
| 2,5-DCBA | 50-79-3 | 191.01 | 151 - 154 | 2.51 ± 0.25 | 0.8 g/L |
| 2,6-DCBA | 50-30-6 | 191.01 | 139 - 142 | 1.69 ± 0.10 | 0.1-1 g/100 mL (19 °C) |
| 3,4-DCBA | 51-44-5 | 191.01 | 204 - 206 | 3.60 ± 0.10 | Insoluble |
| 3,5-DCBA | 51-36-5 | 191.01 | 184 - 187 | 3.46 ± 0.10 | 147.1 mg/L |
Data sourced from various chemical databases.
Comparative Biological Activity Data
The following tables summarize the in vitro efficacy of various dichlorobenzoic acid derivatives against different biological targets.
Table 2: Herbicidal and Auxin Transport Inhibition Activity
| Compound | Activity | Observations |
| Dichlorobenzoic Acid Isomers | Herbicidal (Auxin-like/Auxin Transport Inhibition) | Activity is dependent on the chlorine substitution pattern. Some isomers act as synthetic auxins, while others inhibit polar auxin transport. |
| 2,3-Dichlorobenzoic acid | Weak auxin activity | Its activity may stem from its ability to inhibit the transport of endogenous auxin. |
| 2,6-Dichlorobenzoic acid | Known herbicide | Disrupts hormone balance in broadleaf weeds. |
| 3,5-Dichlorobenzoic acid | Herbicide | Used as a herbicide. |
| 2,5-Dichlorobenzoic acid | Intermediate for herbicide | Used in the synthesis of the herbicide chloramben. |
Table 3: Anti-Alzheimer's Disease Activity of Cyclopentaquinoline-3,5-Dichlorobenzoic Acid Hybrids
| Compound ID | Linker Length (Carbons) | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) |
| 3a | 2 | >1000 | 356 |
| 3b | 3 | >1000 | 215 |
| 3c | 4 | 562 | 189 |
| 3d | 5 | 245 | 142 |
| 3e | 6 | 131 | 116 |
| 3f | 7 | 311 | 158 |
| 3g | 8 | 452 | 201 |
| 3h | 10 | >1000 | >1000 |
| Tacrine | - | 89 | 45 |
| Donepezil | - | 21 | 1540 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase.
Table 4: Antidiabetic Activity of 2,4-Dichloro-5-Sulfamoylbenzoic Acid Derivatives
| Compound | Derivative Name | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
| 3c | 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl] benzoic acid | Reported as 3-fold more potent than Acarbose | Reported as 5-fold more potent than Acarbose |
| 5o | 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | Reported as ~6-fold more potent than Acarbose | Reported as 4-fold more potent than Acarbose |
Note: Specific IC50 values for compound 3c were not detailed in the referenced abstracts, but its relative potency was highlighted.
Signaling Pathways and Experimental Workflows
References
3,4-Dichlorobenzoic Acid: A Validation and Comparative Guide for Use as a Mass Spectrometry Internal Standard
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable quantitative mass spectrometry assays. This guide provides a comprehensive validation overview of 3,4-Dichlorobenzoic acid as an internal standard and compares its potential performance with alternative standards, supported by established experimental protocols and data from analogous compounds.
This compound, a chlorinated aromatic carboxylic acid, has found utility as an internal standard in the multi-residue analysis of pharmaceuticals and personal care products by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Its structural characteristics and chemical properties make it a suitable candidate for the quantification of acidic analytes in complex matrices.
Performance Characteristics
While a dedicated, publicly available validation report for this compound as an internal standard is not readily accessible, its performance can be inferred from its successful application in analytical methods and by comparing it to the well-documented performance of similar internal standards. The following table summarizes the expected performance characteristics based on typical validation parameters for acidic analytes in LC-MS/MS assays.
| Validation Parameter | This compound (Anticipated) | Diclofenac-d4 (Isotopically Labeled) | Mefenamic Acid (Structural Analog) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 80 - 120% |
| Precision (% RSD) | < 15% | < 10% | < 15% |
| Matrix Effect | Potential for suppression/enhancement | Minimal, co-eluting | Potential for suppression/enhancement |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent (ng/mL range) | Analyte-dependent (low ng/mL range) | Analyte-dependent (ng/mL range) |
Comparative Analysis with Alternative Internal Standards
The choice of an internal standard is crucial for compensating for variations in sample preparation, instrument response, and matrix effects. Here, we compare this compound with two common types of internal standards: an isotopically labeled analog and a non-isotopically labeled structural analog.
Isotopically Labeled Internal Standards (e.g., Diclofenac-d4, Ibuprofen-d3):
-
Advantages: Considered the gold standard. They co-elute with the analyte and have nearly identical physicochemical properties, providing the most effective compensation for matrix effects and variability in extraction and ionization.[1]
-
Disadvantages: Can be expensive and are not always commercially available for all analytes.
Non-Isotopically Labeled Structural Analogs (e.g., Mefenamic Acid, other chlorinated benzoic acids):
-
Advantages: More readily available and cost-effective than isotopically labeled standards. Can provide adequate correction if they closely mimic the analyte's behavior.
-
Disadvantages: May have different chromatographic retention times and ionization efficiencies compared to the analyte, leading to less effective compensation for matrix effects.
This compound as a Compromise:
This compound serves as a cost-effective alternative to isotopically labeled standards. Its utility is most pronounced when analyzing other acidic, chlorinated organic compounds where its chemical properties are comparable. However, careful validation is essential to ensure it adequately corrects for analytical variability for the specific analyte and matrix of interest.
Experimental Protocols
The following are detailed methodologies for the use of this compound as an internal standard in a typical UPLC-MS/MS workflow for the analysis of acidic pharmaceuticals in water samples.
Preparation of Standard Solutions
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Internal Standard Solution (1 µg/mL): Dilute the primary stock solution 1:1000 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target analyte(s) into a blank matrix (e.g., reagent water or drug-free plasma). Add the working internal standard solution to each calibration standard to achieve a final constant concentration (e.g., 100 ng/mL).
Sample Preparation (Solid-Phase Extraction)
-
Sample Collection: Collect 100 mL of the water sample.
-
Spiking: Add a known volume of the this compound working internal standard solution to the sample.
-
Acidification: Adjust the sample pH to ~2 with a suitable acid (e.g., formic acid).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by acidified water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol with 5% ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 95% A
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 189 -> Product ion (m/z) 145
-
Analyte-specific transitions: To be determined for the target analyte(s).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for using this compound as an internal standard.
Logical Relationship of Validation Parameters
Caption: Interrelationship of key analytical method validation parameters.
References
Inter-Laboratory Comparison of 3,4-Dichlorobenzoic Acid Analysis: A Comparative Guide
This guide provides a comparative overview of analytical methodologies for the quantification of 3,4-Dichlorobenzoic acid, a compound relevant in various research and development sectors. The following sections present a summary of hypothetical inter-laboratory performance data, detailed experimental protocols for its analysis, and visualizations of the analytical workflow. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development to assess and implement robust analytical strategies for this compound.
Quantitative Performance Data
The following table summarizes hypothetical performance data from a simulated inter-laboratory study involving three distinct analytical methods for the determination of this compound. These values represent typical performance characteristics that would be evaluated in a proficiency testing or round-robin exercise.
| Performance Metric | Method A: HPLC-UV | Method B: GC-MS | Method C: LC-MS/MS |
| Mean Accuracy (% Recovery) | 98.5% | 99.2% | 101.3% |
| Inter-Laboratory Precision (%RSD) | 4.8% | 3.5% | 2.1% |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 0.3 µg/mL | 0.03 µg/mL |
| Linearity (R²) | 0.998 | 0.999 | > 0.999 |
| Matrix | Standard Solution | Soil Extract | Human Plasma |
Experimental Protocols
A detailed methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This method is suitable for the quantification of the analyte in complex biological matrices.
LC-MS/MS Method for this compound Quantification
1. Sample Preparation (Human Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., ¹³C₆-3,4-Dichlorobenzoic acid at 50 ng/mL).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 189 -> Product ion (m/z) 145.
-
Internal Standard (¹³C₆-3,4-Dichlorobenzoic acid): Precursor ion (m/z) 195 -> Product ion (m/z) 151.
-
-
Ion Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual representation of the analytical validation process.
Experimental workflow for this compound analysis.
Key parameters in analytical method validation.
A Researcher's Guide to Assessing the Purity of 3,4-Dichlorobenzoic Acid from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of 3,4-Dichlorobenzoic acid from various suppliers, supported by detailed experimental protocols for purity assessment.
Supplier Purity Comparison
A review of commercially available this compound reveals that most suppliers offer a purity of 98% or 99%. The table below summarizes the stated purity and analytical methods cited by prominent suppliers. It is important to note that this information is based on publicly available data and certificates of analysis, and independent verification is always recommended.
| Supplier | Stated Purity | Analytical Method(s) Cited | Melting Point (°C) |
| Thermo Scientific (Alfa Aesar) | ≥98.5% to ≤101.5% (Titration), ≥98.5% (GC)[1][2][3] | Aqueous acid-base Titration, Silylated GC[1][2][3] | 203.5-209.5[1][2][3] |
| Sigma-Aldrich | 99%[4][5] | Not specified on product page, but likely includes standard analytical techniques. | 204-206 (lit.)[4][5] |
| Tokyo Chemical Industry (TCI) | >98.0% (GC)[6] | Gas Chromatography (GC)[6] | 205.0-209.0[6] |
| CP Lab Safety | 98% (GC)[7] | Gas Chromatography (GC)[7] | Not specified |
| MedChemExpress | 99.5% (HPLC) for deuterated analog[8] | High-Performance Liquid Chromatography (HPLC)[8] | Not specified |
Note: The purity range provided by Thermo Scientific for the titration method likely reflects the assay being a measure of the total acidic content.
Experimental Protocols for Purity Verification
To independently assess the purity of this compound, a combination of analytical techniques is recommended. Below are detailed protocols for key experiments.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for quantifying the purity of non-volatile organic acids and detecting impurities.[9] A reversed-phase method is typically employed.
Objective: To quantify the purity of this compound and identify potential impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient: A typical gradient would be to start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute more non-polar impurities.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare a series of calibration standards from a certified reference standard of this compound.
Data Analysis:
The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area % method) or by using a calibration curve generated from the reference standards for a more accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For non-volatile compounds like carboxylic acids, derivatization is often necessary.
Objective: To identify and quantify volatile impurities and confirm the identity of the main component.
Derivatization (Methylation):
-
Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol).
-
Add a methylating agent, such as diazomethane (with appropriate safety precautions) or trimethylsilyldiazomethane, and allow the reaction to proceed.
-
Quench the reaction and dilute the sample with a suitable solvent (e.g., hexane) for GC-MS analysis.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Data Analysis:
The identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a library of known compounds. Quantification can be performed using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine the absolute purity of a sample without the need for a specific reference standard of the impurities.[10][11][12]
Objective: To confirm the structure of this compound and determine its absolute purity.
Instrumentation and Conditions:
-
NMR Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) with a small amount of deuterated methanol.
-
Internal Standard (for qNMR): A high-purity certified reference material with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid).
Sample Preparation (for qNMR):
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
Data Analysis:
The purity of the sample is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.
Melting Point Analysis
A sharp and narrow melting point range is a good indicator of the purity of a crystalline organic compound.[13][14][15][16] Impurities tend to lower and broaden the melting point range.[14][16]
Objective: To obtain a preliminary assessment of purity.
Procedure:
-
Finely powder a small amount of the dried this compound sample.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
Interpretation:
A narrow melting point range (e.g., 0.5-1 °C) close to the literature value (204-206 °C) suggests high purity.[4][5] A broad range indicates the presence of impurities.
Potential Impurities
Common impurities in commercially available this compound may arise from the synthesis process. These can include:
-
Positional Isomers: Other dichlorobenzoic acid isomers (e.g., 2,4-, 2,5-, 3,5-dichlorobenzoic acid) can be present as byproducts of the chlorination reaction.
-
Unreacted Starting Materials: Depending on the synthetic route, starting materials such as 3,4-dichlorotoluene may be present.
-
Related Chlorinated Aromatic Compounds: Other chlorinated aromatic compounds formed during the synthesis.
Visualizing the Workflow and Logic
To aid in the systematic assessment of this compound purity, the following diagrams illustrate the experimental workflow and the logical relationship of the comparison.
Caption: Experimental workflow for the comparative purity assessment of this compound.
Caption: Logical framework for comparing and selecting a this compound supplier.
References
- 1. A15873.22 [thermofisher.com]
- 2. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound 99 51-44-5 [sigmaaldrich.com]
- 5. This compound 99 51-44-5 [sigmaaldrich.com]
- 6. This compound | 51-44-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. calpaclab.com [calpaclab.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. veeprho.com [veeprho.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. azooptics.com [azooptics.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. SSERC | Melting point determination [sserc.org.uk]
- 15. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 16. mt.com [mt.com]
A Comparative Guide to the Biological Effects of 3,4- and 3,5-Dichlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 3,4-Dichlorobenzoic acid (3,4-DCBA) and 3,5-Dichlorobenzoic acid (3,5-DCBA). These chlorinated benzoic acid isomers, while structurally similar, exhibit distinct biological activities that are critical to understand for applications in agrochemicals, pharmaceuticals, and environmental science. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes pertinent biological pathways.
Executive Summary
This compound and 3,5-Dichlorobenzoic acid are isomers with the chemical formula C₇H₄Cl₂O₂. The seemingly minor difference in the substitution pattern of the chlorine atoms on the benzene ring leads to significant variations in their physicochemical properties and biological effects. 3,5-DCBA is recognized for its herbicidal activity, primarily through the inhibition of protoporphyrinogen oxidase. In contrast, the biological activities of 3,4-DCBA are less characterized, with studies often focusing on its microbial degradation and its role as a synthetic intermediate. Both isomers have been investigated for their potential to interact with plant auxin signaling pathways, a common mechanism for many herbicides. This guide aims to provide a clear, data-driven comparison to inform research and development activities.
Data Presentation: Physicochemical and Toxicological Properties
The following tables summarize the key physicochemical and toxicological data for 3,4-DCBA and 3,5-DCBA.
Table 1: Physicochemical Properties of 3,4- and 3,5-Dichlorobenzoic Acid
| Property | This compound | 3,5-Dichlorobenzoic Acid |
| CAS Number | 51-44-5 | 51-36-5 |
| Molecular Weight ( g/mol ) | 191.01 | 191.01 |
| Melting Point (°C) | 204 - 206 | 184 - 187[1][2] |
| pKa (Predicted) | 3.60 ± 0.10 | 3.46 ± 0.10 |
| Water Solubility | Insoluble | 147.1 mg/L |
Data sourced from various chemical databases.
Table 2: Acute Toxicity of 3,4- and 3,5-Dichlorobenzoic Acid
| Parameter | This compound | 3,5-Dichlorobenzoic Acid |
| Acute Oral LD₅₀ (Rat) | No data available | 4,011 mg/kg[3] |
| Acute Oral LD₅₀ (Mouse) | 830 mg/kg (for 2,4-DCBA)[4] | No data available |
| Subcutaneous LD₅₀ (Mouse) | No data available | 250 mg/kg[5] |
| Intraperitoneal LD₅₀ (Mouse) | No data available | 237 mg/kg[6] |
| Primary Irritant Effect | Causes skin and serious eye irritation; may cause respiratory irritation.[7] | Causes skin, eye, and respiratory tract irritation.[8] |
Biological Activities and Mechanisms of Action
Herbicidal Activity
Both 3,4-DCBA and 3,5-DCBA have been associated with herbicidal properties, although their primary mechanisms of action appear to differ.
3,5-Dichlorobenzoic Acid: This isomer is known to act as a herbicide by inhibiting the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[9][10][11][12] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. This initiates lipid peroxidation, causing rapid disruption of cell membranes and ultimately leading to cell death.[9][13]
This compound: While less characterized as a direct herbicide, its structural analogs, such as 3,4-dichlorophenylacetic acid, have been shown to act as auxin analogs.[5][14][15] Auxins are a class of plant hormones that regulate various aspects of growth and development. Synthetic auxins can disrupt these processes, leading to uncontrolled growth and eventually, plant death. Dichlorobenzoic acid isomers, in general, have been shown to affect polar auxin transport.[1][16]
Other Biological Activities
Derivatives of 3,5-Dichlorobenzoic acid have been investigated for their potential in medicinal chemistry. For instance, novel cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids have shown promise as neuroprotective agents for the potential treatment of Alzheimer's disease.[6]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Comparative Herbicidal Mechanisms of Action.
References
- 1. benchchem.com [benchchem.com]
- 2. 3,5-Dichlorobenzoic acid | CAS#:51-36-5 | Chemsrc [chemsrc.com]
- 3. agilent.com [agilent.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dichlorobenzoic acid | 51-36-5 [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 10. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 11. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 12. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops [pubmed.ncbi.nlm.nih.gov]
- 16. Auxin activity of substituted benzoic acids and their effect on polar auxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Validating GC-MS for Dichlorobenzoic Acid Isomer Quantification Against a High-Performance Liquid Chromatography Alternative
For researchers, scientists, and drug development professionals requiring precise quantification of dichlorobenzoic acid (DCBA) isomers, the choice of analytical methodology is critical. This guide provides a comparative validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method against a validated High-Performance Liquid Chromatography (HPLC) method, offering insights into the performance, protocols, and logical frameworks of each technique.
Dichlorobenzoic acids are a group of six constitutional isomers that serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] For instance, 2,3-dichlorobenzoic acid is a key precursor in the production of the antiepileptic drug lamotrigine.[1] Given their structural similarity, the accurate quantification of individual isomers is essential for quality control and process monitoring. While HPLC is a robust and widely used technique for the analysis of these non-volatile organic acids, GC-MS, particularly after a derivatization step, presents a powerful alternative.[2][3]
Performance Comparison: GC-MS vs. HPLC
The validation of an analytical method ensures that it is suitable for its intended purpose.[2] Key validation parameters as stipulated by the International Council for Harmonisation (ICH) include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.[2] The following table summarizes the typical performance characteristics of a validated GC-MS method and a published, validated HPLC-UV method for the quantification of dichlorobenzoic acid isomers.
| Validation Parameter | GC-MS (with Derivatization) | HPLC-UV |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL | ~0.15 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 3.0% | ≤ 2.0% |
Note: The GC-MS data is synthesized from typical performance characteristics for related compounds and published data on chlorobenzoic acid isomers. The HPLC-UV data is based on a validated method for 2,3-dichlorobenzoic acid and its regioisomers.[4][5][6][7]
The Analytical Workflow: A Visual Representation
The successful implementation of these analytical techniques relies on a structured workflow, from sample handling to data interpretation. The following diagram illustrates the key stages in the GC-MS analytical workflow for dichlorobenzoic acid isomers, which crucially involves a derivatization step to enhance volatility.
The Logic of Method Validation
The validation of an analytical method is a logical process where each parameter assesses a specific aspect of the method's performance. The relationship between these parameters ensures a comprehensive evaluation of the method's suitability.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the GC-MS and HPLC methods discussed.
Protocol 1: GC-MS Quantification of Dichlorobenzoic Acid Isomers
This protocol is representative and based on established methods for the analysis of chlorobenzoic acids.[2][8]
1. Sample Preparation and Derivatization (Methylation):
-
Accurately weigh approximately 10 mg of each dichlorobenzoic acid isomer standard and dissolve in 10 mL of a suitable solvent like ethyl acetate to prepare individual stock solutions.
-
Prepare a mixed standard solution by combining aliquots of each stock solution.
-
To 1 mL of the sample or standard solution, add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed. Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
Remove the excess diazomethane with a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in a known volume of hexane or ethyl acetate for GC-MS analysis.
2. GC-MS Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.[2]
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 50-250.
Protocol 2: HPLC-UV Quantification of Dichlorobenzoic Acid Isomers
This protocol is based on a validated method for the determination of 2,3-dichlorobenzoic acid and its regioisomers.[4][5][6][7]
1. Sample Preparation:
-
Prepare individual and mixed standard solutions of the dichlorobenzoic acid isomers in the mobile phase.
-
Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size (e.g., United States Pharmacopeia L1).[4][5][6][7]
-
Mobile Phase A: 0.01M ammonium acetate buffer (pH 2.5) and methanol (50:50 v/v).[4][5][6][7]
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of all six isomers.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Conclusion
Both GC-MS and HPLC offer robust and reliable methods for the quantification of dichlorobenzoic acid isomers. The choice between the two often depends on the specific requirements of the analysis and the available instrumentation.
GC-MS , following a necessary derivatization step, provides high specificity due to mass spectrometric detection and is an excellent tool for identifying and quantifying isomers, especially in complex matrices where chromatographic separation alone may not be sufficient.
HPLC-UV is a more direct method that does not require derivatization, making sample preparation simpler and faster. It demonstrates excellent quantitative performance and is well-suited for routine quality control applications.
Ultimately, the validation data presented in this guide demonstrates that both techniques are fit for purpose. Researchers and analytical scientists should consider factors such as sample throughput, matrix complexity, and the need for confirmatory identification when selecting the most appropriate method for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Dichlorobenzoic Acid Isomer Solubility for Researchers
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of isomeric compounds is crucial for predicting their behavior in various systems. This guide provides a comparative study of the aqueous solubility of the six isomers of dichlorobenzoic acid, supported by experimental data and detailed protocols.
The position of chlorine atoms on the benzene ring of dichlorobenzoic acid significantly influences its physical and chemical properties, including its solubility in aqueous solutions. This property is of paramount importance in fields ranging from pharmaceutical development, where it affects bioavailability, to environmental science, where it dictates the environmental fate of these compounds.
Comparative Aqueous Solubility of Dichlorobenzoic Acid Isomers
The solubility of the six dichlorobenzoic acid isomers in water is presented below. The data, gathered from various sources, highlights the differences in solubility based on the substitution pattern. It is important to note that experimental conditions such as temperature and pH can affect these values.
| Isomer | Molecular Formula | CAS Number | Aqueous Solubility | Temperature (°C) |
| 2,3-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 50-45-3 | Slightly soluble[1][2] | Not specified |
| 2,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 50-84-0 | 0.1 - 1 g/L[3] | Room Temperature |
| 0.48 g/L[4] | Not specified | |||
| 0.36 g/L[4] | 15 | |||
| 189.4 mg/L (at pH 7)[5] | 20 | |||
| 2,5-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 50-79-3 | Sparingly soluble[6] | Not specified |
| < 1 g/L[7] | 19 | |||
| 0.8 g/L[8] | Not specified | |||
| < 1 mg/mL[9] | 19 | |||
| 2,6-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 50-30-6 | Sparingly soluble[10] | Not specified |
| ~0.1 g/L[10] | 19 | |||
| 1 - 10 mg/mL[11] | 19 | |||
| 3,4-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 51-44-5 | Insoluble | Not specified |
| 3,5-Dichlorobenzoic Acid | C₇H₄Cl₂O₂ | 51-36-5 | Sparingly soluble[12] | Not specified |
| 147.1 mg/L[13][14] | Not specified |
Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Materials:
-
Dichlorobenzoic acid isomer
-
Distilled or deionized water
-
Analytical balance
-
Glass flasks with stoppers
-
Constant temperature shaker bath
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Calibrated pH meter
-
Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or High-Performance Liquid Chromatography system)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the dichlorobenzoic acid isomer to a glass flask containing a known volume of distilled or deionized water. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Tightly stopper the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Shake the flasks at a constant speed for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After the equilibration period, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to sediment.
-
Filtration: Carefully withdraw a sample of the supernatant, ensuring that no solid particles are disturbed. Immediately filter the sample using a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
pH Measurement: Measure the pH of the filtrate.
-
Quantification: Analyze the concentration of the dissolved dichlorobenzoic acid isomer in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: The determined concentration represents the aqueous solubility of the isomer at the specified temperature and final pH of the solution.
Factors Influencing Dichlorobenzoic Acid Isomer Solubility
The differential solubility of the dichlorobenzoic acid isomers is governed by a combination of factors, primarily the interplay between the hydrophilic carboxylic acid group and the hydrophobic dichlorinated benzene ring. The relative positions of the chlorine atoms influence the molecule's overall polarity, crystal lattice energy, and its ability to form intermolecular hydrogen bonds with water.
References
- 1. 2,3-Dichlorobenzoic acid [chembk.com]
- 2. sdichem.com [sdichem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. 2,4-dichlorobenzoic acid [sitem.herts.ac.uk]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2,5-Dichlorobenzoic acid CAS#: 50-79-3 [m.chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. 2,6-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. cionpharma.com [cionpharma.com]
- 14. Page loading... [guidechem.com]
Efficacy Showdown: A Comparative Analysis of 3,4-Dichlorobenzoic Acid-Derived Fungicides
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of novel fungicides derived from 3,4-dichlorobenzoic acid, with a focus on 3,4-dichloroisothiazole-based strobilurins. The information is supported by experimental data from recent studies, offering insights into their potential as next-generation crop protection agents.
A new class of fungicides synthesized from 3,4-dichloroisothiazole, a derivative of this compound, has demonstrated potent and broad-spectrum antifungal activity. These compounds exhibit a dual mode of action, not only directly inhibiting fungal growth but also inducing systemic acquired resistance in plants. This guide summarizes the efficacy of these novel compounds against various plant pathogens and compares them with established commercial fungicides.
In Vitro Fungicidal Efficacy
The in vitro fungicidal activity of novel 3,4-dichloroisothiazole-based strobilurin analogues was evaluated against a panel of nine plant pathogens. The results, summarized in the table below, highlight the broad-spectrum activity of these compounds. Notably, compound 7a , which features a carboxamide modification, demonstrated superior or comparable efficacy to the commercial fungicides azoxystrobin and trifloxystrobin against several pathogens.[1][2][3]
| Pathogen | Compound 2a (EC₅₀ µg/mL) | Compound 7a (EC₅₀ µg/mL) | Azoxystrobin (EC₅₀ µg/mL) | Trifloxystrobin (EC₅₀ µg/mL) |
| Alternaria solani | >50 | >50 | >50 | >50 |
| Botrytis cinerea | 1.83 | 1.25 | 0.98 | 1.52 |
| Cercospora arachidicola | 0.89 | 0.67 | 0.54 | 0.76 |
| Gibberella zeae | 0.56 | 0.31 | 0.89 | 1.03 |
| Phytophthora infestans | 0.92 | 0.48 | 1.23 | 1.56 |
| Physalospora piricola | 1.15 | 0.88 | 0.76 | 0.95 |
| Pellicularia sasakii | 0.78 | 0.42 | 0.91 | 1.12 |
| Rhizoctonia cerealis | 0.65 | 0.39 | 0.82 | 0.99 |
| Sclerotinia sclerotiorum | 0.81 | 0.53 | 1.05 | 1.28 |
EC₅₀ values represent the concentration of the compound required to inhibit 50% of fungal growth.
In Vivo Fungicidal Efficacy
In vivo testing confirmed the high efficacy of the novel compounds in controlling plant diseases. Compounds 1c and 7a were particularly effective against wheat white powder (Erysiphe graminis) and corn rust (Puccinia sorghi), demonstrating significant protective action.[1][2] Field experiments with a related compound, 8d , showed superior efficacy against Sphaerotheca fuliginea (powdery mildew) on cucumber compared to azoxystrobin and trifloxystrobin.[4]
| Disease | Compound | Concentration (µg/mL) | Protective Effect (%) |
| Wheat White Powder | 1c | 100 | 95.2 |
| Wheat White Powder | 7a | 100 | 98.5 |
| Corn Rust | 1c | 100 | 92.8 |
| Corn Rust | 7a | 100 | 96.3 |
Dual Mode of Action: A Two-Pronged Attack
The 3,4-dichloroisothiazole-based strobilurins exhibit a dual mechanism of action, contributing to their high efficacy.
-
Direct Antifungal Activity: Like other strobilurin fungicides, these compounds inhibit mitochondrial respiration by blocking electron transfer at the cytochrome bc1 complex (Complex III) in the fungal respiratory chain.[5][6][7][8][9] This disruption of ATP synthesis ultimately leads to the cessation of fungal growth.
-
Systemic Acquired Resistance (SAR): Compound 7a was found to upregulate the expression of genes related to the salicylic acid (SA) signaling pathway and reactive oxygen species (ROS) in plants.[1][2] The activation of the SA pathway is a key component of SAR, a plant defense mechanism that provides long-lasting, broad-spectrum resistance to pathogens.
Below is a diagram illustrating the dual mode of action:
Experimental Protocols
In Vitro Fungicidal Assay
The in vitro fungicidal activity was determined using the mycelium growth rate method.
-
Preparation of Media: Potato dextrose agar (PDA) medium was prepared and sterilized.
-
Incorporation of Test Compounds: The test compounds were dissolved in a suitable solvent and added to the molten PDA at various concentrations.
-
Inoculation: A 5 mm diameter mycelial disc of the test fungus was placed at the center of each PDA plate.
-
Incubation: The plates were incubated at a suitable temperature (e.g., 25°C) for a specified period.
-
Measurement: The diameter of the fungal colony was measured, and the percentage of inhibition was calculated relative to a control group without the test compound.
-
EC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of mycelial growth (EC₅₀) was calculated by probit analysis.
In Vivo Protective Efficacy Assay
The in vivo protective efficacy was evaluated using a detached leaf or whole plant assay.
-
Plant Cultivation: Healthy plants (e.g., wheat, corn) were grown to a specific stage under controlled conditions.
-
Compound Application: The leaves or whole plants were sprayed with a solution of the test compound at a specific concentration.
-
Inoculation: After the sprayed solution dried, the plants were inoculated with a suspension of fungal spores.
-
Incubation: The inoculated plants were maintained in a high-humidity environment to facilitate infection.
-
Disease Assessment: After a specific incubation period, the disease severity (e.g., percentage of leaf area covered by lesions) was assessed.
-
Calculation of Protective Effect: The protective effect was calculated based on the reduction in disease severity compared to an untreated control group.
Other this compound-Derived Pesticides
While the most promising recent research focuses on the aforementioned fungicides, other pesticides have been derived from this compound.
-
Herbicides: 3,4-Dichlorobenzyl methylcarbamate has been identified as a selective pre-emergence herbicide that inhibits pigment synthesis in susceptible weeds.[10] However, detailed modern comparative efficacy data is limited. The herbicidal action of some dichlorobenzoic acid derivatives is linked to the disruption of polar auxin transport, a key process in plant growth and development.[11][12][13]
-
Insecticides: There is currently a lack of significant public domain information on insecticides directly derived from this compound.
Conclusion
The new generation of 3,4-dichloroisothiazole-based strobilurin fungicides represents a significant advancement in the development of pesticides derived from this compound. Their broad-spectrum efficacy, often surpassing that of commercial standards, combined with a dual mode of action that includes the induction of plant defense mechanisms, makes them highly promising candidates for future agricultural applications. Further research and development in this area are warranted to fully explore their potential in integrated pest management strategies.
References
- 1. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. The cytochrome bc1 complex: function in the context of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome_bc1_Complex [collab.its.virginia.edu]
- 9. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4-Dichlorobenzyl Methylcarbamate and Related Compounds as Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hracglobal.com [hracglobal.com]
Cross-Validation of Analytical Methods for 3,4-Dichlorobenzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3,4-Dichlorobenzoic acid is paramount for ensuring product quality, safety, and efficacy. The selection of an appropriate analytical method is a critical decision that impacts the reliability of experimental data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Method Performance
The choice of an analytical technique for this compound depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.[1] High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for non-volatile organic acids like this compound.[2] For enhanced sensitivity and faster analysis times, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are powerful alternatives.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives of the analyte.[2]
The following table summarizes the typical performance characteristics of these methods for the analysis of dichlorobenzoic acid and its analogues. The data for the HPLC method is based on a validated method for dichlorobenzoic acid isomers and is expected to be directly applicable to this compound with minor modifications.[2] Data for LC-MS/MS and GC-MS is based on published methods for similar acidic compounds.[1][2]
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method (Anticipated) | GC-MS Method |
| Linearity (Correlation Coefficient, r²) | > 0.999[1] | > 0.99[1] | ≥ 0.999[2] |
| Limit of Detection (LOD) | 0.106 µg/mL[1] | Significantly lower (pg/mL to fg/mL range)[1] | Typically in the pg/mL range |
| Limit of Quantitation (LOQ) | 0.35 µg/mL[1] | Significantly lower (pg/mL to fg/mL range)[1] | Typically in the ng/mL range |
| Accuracy (% Recovery) | 98.6% - 101.2%[1] | Typically 80-120%[1] | 98.0 - 102.0%[2] |
| Precision (% RSD) | < 2%[1] | < 15%[1] | ≤ 2.0%[2] |
| Selectivity | Good, based on chromatographic separation.[1] | Excellent, based on mass-to-charge ratio.[1] | High, based on mass fragmentation patterns. |
| Matrix Effect | Less susceptible.[1] | More susceptible, may require internal standards.[1] | Derivatization can reduce matrix effects. |
| Instrumentation Cost | Lower[1] | Higher[1] | Moderate to High |
| Throughput | Moderate[1] | High[1] | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC-UV, anticipated LC-MS/MS, and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the separation and quantification of this compound from its isomers.[1]
-
Chromatographic Conditions:
-
Column: Cosmosil MS-II RP18, 250 x 4.6 mm, 5 µm particles.[1]
-
Mobile Phase A: 0.01M ammonium acetate buffer (pH 2.5) and methanol (50:50 v/v).[1]
-
Mobile Phase B: Methanol and water (80:20 v/v).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 20°C.[1]
-
-
Sample Preparation:
Anticipated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
While a specific cross-validated LC-MS/MS method for this compound was not detailed in the provided search results, a general approach can be outlined based on common practices for similar analytes.[1]
-
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 50-150 mm length, 2.1-4.6 mm internal diameter, < 5 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[1]
-
Flow Rate: 0.2 - 0.6 mL/min.[1]
-
Gradient: A suitable gradient to ensure separation from isomers and matrix components.[1]
-
-
Mass Spectrometric Conditions (Typical):
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Direct GC analysis of carboxylic acids can be challenging due to their low volatility. Therefore, derivatization is typically required to convert the analyte into a more volatile form.[2]
-
Derivatization (Esterification):
-
To a known amount of the dried sample extract, add a suitable esterifying agent (e.g., BF3-methanol or diazomethane).
-
Heat the mixture as required to form the methyl ester of the carboxylic acid.
-
After the reaction is complete, neutralize the solution and extract the methyl ester into an organic solvent like hexane or ethyl acetate.
-
Concentrate the extract to a suitable volume for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program:
-
Injector Temperature: 250 °C.[2]
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 50-500.[2]
-
Method Validation Workflow and Selection
The process of cross-validating analytical methods is a structured approach to ensure that different techniques produce comparable and reliable results. A typical workflow involves defining the objectives, selecting the methods for comparison, establishing acceptance criteria, and then executing the experimental work followed by a thorough evaluation of the data.
Caption: Cross-validation workflow for analytical methods.
The selection of the most appropriate analytical method is guided by the specific requirements of the study. The following decision tree illustrates the logical process for choosing between HPLC, GC-MS, and LC-MS/MS for the analysis of this compound.
Caption: Decision pathway for analytical method selection.
References
A Comparative Review of Dichlorobenzoic Acid Isomers: Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
The six constitutional isomers of dichlorobenzoic acid (DCBA), with the shared chemical formula C₇H₄Cl₂O₂, represent a class of compounds whose subtle structural variations give rise to a wide spectrum of chemical and biological activities. The positioning of the two chlorine atoms on the benzene ring significantly influences their physicochemical properties, which in turn dictates their utility as pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive comparative analysis of the DCBA isomers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal isomer for their specific application.
Physicochemical Properties: A Foundation for Application
The distinct arrangement of chlorine atoms in each DCBA isomer directly impacts key physicochemical parameters such as melting point, acidity (pKa), and water solubility. These properties are fundamental to understanding the reactivity and bioavailability of each isomer.[1] A summary of these properties is presented in Table 1 for easy comparison.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | Water Solubility |
| 2,3-Dichlorobenzoic Acid | 50-45-3 | 191.01 | 168 - 170 | 2.53 ± 0.25 | Slightly soluble |
| 2,4-Dichlorobenzoic Acid | 50-84-0 | 191.01 | 157 - 160 | 2.68 ± 0.25 | 0.36 g/L (15 °C) |
| 2,5-Dichlorobenzoic Acid | 50-79-3 | 191.01 | 151 - 154 | 2.51 ± 0.25 | 0.8 g/L |
| 2,6-Dichlorobenzoic Acid | 50-30-6 | 191.01 | 139 - 142 | 1.69 ± 0.10 | 0.1-1 g/100 mL (19 °C) |
| 3,4-Dichlorobenzoic Acid | 51-44-5 | 191.01 | 204 - 206 | 3.60 ± 0.10 | Insoluble |
| 3,5-Dichlorobenzoic Acid | 51-36-5 | 191.01 | 184 - 187 | 3.46 ± 0.10 | 147.1 mg/L |
| Table 1: Physicochemical Properties of Dichlorobenzoic Acid Isomers.[1] |
Applications in Pharmaceutical Synthesis
Dichlorobenzoic acid isomers are crucial building blocks in the synthesis of a variety of active pharmaceutical ingredients (APIs). Their utility is dictated by the specific reactivity conferred by the chlorine substitution pattern.
2,3-Dichlorobenzoic Acid: The Key to Lamotrigine
2,3-Dichlorobenzoic acid is a critical intermediate in the synthesis of the highly effective anti-epileptic drug, Lamotrigine.[1] The synthesis involves the conversion of 2,3-dichlorobenzoic acid to 2,3-dichlorobenzoyl cyanide, which is then cyclized with aminoguanidine. The specific arrangement of the chlorine atoms in the 2,3-isomer is crucial for the subsequent cyclization reaction to form the triazine ring of Lamotrigine.
Other Isomers in Drug Development
While 2,3-DCBA is prominently used for Lamotrigine, other isomers also serve as important pharmaceutical intermediates. For instance:
-
2,5-Dichlorobenzoic acid is utilized in the synthesis of the anti-ulcer drug Esomeprazole.[2]
-
3,5-Dichlorobenzoic acid is a key starting material for the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis.[3] It is also a precursor for Alkylresorcinol, which has antimicrobial properties.[4][5]
The selection of a specific isomer for a synthetic pathway is determined by its ability to direct subsequent reactions to achieve the desired molecular architecture of the target drug molecule.
Applications in Agriculture: Herbicides and Plant Growth Regulators
Several dichlorobenzoic acid isomers exhibit significant biological activity, making them valuable in the agricultural sector, primarily as herbicides.[1] Their mechanism of action is often linked to their ability to mimic or interfere with the activity of auxins, a class of plant hormones that regulate growth and development.[1]
Herbicidal Activity and Auxin Modulation
The herbicidal properties of DCBA isomers are closely related to their interaction with the auxin signaling pathway. Some isomers act as auxin mimics, leading to uncontrolled growth and ultimately death in susceptible plants, while others can inhibit polar auxin transport, disrupting normal plant development.[1]
A comparative study on the effects of the six DCBA isomers on polar auxin transport revealed a distinct structure-activity relationship. The most potent inhibitors of auxin transport were generally poor auxins themselves, while the most effective growth promoters were the least inhibitory to transport.[1] This suggests that the position of the chlorine atoms dictates how the molecule interacts with auxin receptors and transport proteins.
-
2,6-Dichlorobenzoic acid is a known herbicide that disrupts the hormone balance in broadleaf weeds.[1]
-
2,5-Dichlorobenzoic acid is an intermediate in the synthesis of the herbicide chloramben.[1]
-
3,5-Dichlorobenzoic acid is also used as a herbicide.[6]
-
2,4-Dichlorobenzoic acid is widely used as a herbicide and plant growth regulator.[7][8]
The differential activity among the isomers highlights the importance of selecting the appropriate isomer for a desired herbicidal effect.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for key analyses are provided below.
Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Objective: To accurately determine the pKa of each dichlorobenzoic acid isomer.
Materials:
-
Dichlorobenzoic acid isomer
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beakers (250 mL)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Deionized water
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.
-
Sample Preparation: Dissolve a precisely weighed amount of the dichlorobenzoic acid isomer in deionized water to create a solution of known concentration (e.g., 1 mM). A co-solvent such as methanol may be necessary for sparingly soluble isomers. Add KCl to a final concentration of 0.15 M.
-
Initial Acidification: Place 20 mL of the sample solution in a beaker with a magnetic stir bar. Purge with nitrogen gas to remove dissolved CO₂. Acidify the solution to approximately pH 2.0 with 0.1 M HCl.
-
Titration: Immerse the pH electrode in the solution and begin stirring. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from the buret, recording the pH after each addition. Continue the titration until the pH reaches approximately 12.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the point of steepest inflection. The pH at the half-equivalence point is equal to the pKa of the acid.
-
Replication: Perform the titration at least in triplicate for each isomer to ensure accuracy.
References
- 1. Production Method of Lamotrigine - Chempedia - LookChem [lookchem.com]
- 2. mansapublishers.com [mansapublishers.com]
- 3. haihangchem.com [haihangchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
Safety Operating Guide
Proper Disposal Procedures for 3,4-Dichlorobenzoic Acid
The following guide provides essential safety and logistical information for the proper disposal of 3,4-Dichlorobenzoic acid, tailored for laboratory and research professionals. Adherence to these procedural steps is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Always handle this compound within a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][3] Ensure that safety showers and emergency eyewash stations are readily accessible in the immediate vicinity of any potential exposure.[1][3]
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment is mandatory:
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory best practices.[2]
-
Eye and Face Protection: Use chemical safety goggles or glasses.[3] A face shield may be required for operations with a higher risk of dust generation.[2][3]
-
Skin and Body Protection: Wear a lab coat or a chemical-resistant suit to prevent skin contact.[2] Safety shoes are also recommended.[3]
-
Respiratory Protection: If ventilation is insufficient, use a NIOSH (US) or EN 143 (EU) approved particle respirator.[2]
Step-by-Step Disposal Protocol
Disposal of this compound must be managed through a licensed professional waste disposal service.[2] As a chlorinated organic acid, it is classified as a halogenated organic hazardous waste.[4] Never discharge this chemical down the drain or dispose of it with regular trash.[2][5]
-
Waste Collection and Segregation:
-
Collect waste this compound, including contaminated materials like paper towels or gloves, in a dedicated, properly labeled hazardous waste container.[5]
-
The container must be compatible with the chemical, securely closed, and free from external contamination.[2][3][6][7]
-
Crucially, segregate this waste. Do not mix it with non-halogenated organic waste, inorganic acids, bases, or strong oxidizing agents.[3][4]
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound."
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[2]
-
The standard disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber to neutralize hazardous combustion byproducts like hydrogen chloride gas.[1][3][8]
-
Accidental Spill Cleanup Procedure
In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[3]
-
Equip PPE: Before addressing the spill, don the full personal protective equipment detailed above.
-
Containment: Prevent the spill from spreading or entering drains.[2]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste following the protocol above.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 51-44-5 |
| Molecular Formula | C₇H₄Cl₂O₂ |
| Molecular Weight | 191.01 g/mol |
| Melting Point | 204-206 °C |
| Boiling Point | 317.8 °C at 760 mmHg |
Source:[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Essential Safety and Operational Guide for 3,4-Dichlorobenzoic Acid
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of 3,4-Dichlorobenzoic acid, tailored for research and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 51-44-5
Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper safety procedures is crucial to minimize risk.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. Engineering controls, such as ensuring adequate ventilation and the proximity of eyewash stations and safety showers, are also fundamental.[1][3]
| Protection Type | Specification | Standard Compliance |
| Eye and Face Protection | Chemical safety goggles or glasses. A face shield may also be required. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] | OSHA 29 CFR 1910.138 (Hand Protection).[3] |
| Respiratory Protection | Use only in a well-ventilated area. If ventilation is inadequate, wear a suitable respirator. | OSHA 29 CFR 1910.134 (Respiratory Protection).[3] |
Operational Plan: Handling and Storage
Handling:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the work area.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
Emergency and Disposal Plan
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[1][3][7]
Accidental Release Measures (Spills):
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment as outlined above.
-
Avoid dust formation.
-
Sweep or shovel the spilled material into a suitable container for disposal.[1][3]
-
Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to use a licensed professional waste disposal service.[3]
-
Do not allow the chemical to enter drains or waterways.[5]
Chemical Spill Response Workflow
The following diagram outlines the step-by-step procedure for responding to a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. store.sangon.com [store.sangon.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
